molecular formula C11H12N2O2S B184152 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid CAS No. 342013-63-2

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Cat. No.: B184152
CAS No.: 342013-63-2
M. Wt: 236.29 g/mol
InChI Key: LOQYCXQYJMKVRT-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-9-5-3-2-4-8(9)12-11(13)16-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQYCXQYJMKVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352182
Record name 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342013-63-2
Record name 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, a molecule of interest within the broader class of benzimidazole derivatives. Benzimidazoles are a significant heterocyclic scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This document details a probable synthetic route, the underlying chemical principles, and the analytical techniques required to verify the structure and purity of the title compound.

Introduction and Significance

This compound, with the molecular formula C11H12N2O2S, belongs to the family of S-substituted benzimidazole-2-thiones[2]. The core structure features a benzimidazole ring system, which is a key pharmacophore in numerous approved drugs. The introduction of a methyl group at the N-1 position and a propionic acid moiety via a thioether linkage at the C-2 position offers opportunities for modulating the compound's physicochemical properties and biological activity. The carboxylic acid group, in particular, can enhance aqueous solubility and provide a handle for further derivatization, such as ester or amide formation, which is a common strategy in prodrug design. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests its potential for investigation in various therapeutic areas.

Synthetic Pathway and Mechanism

The synthesis of this compound is logically approached as a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-1H-benzimidazole-2-thiol. The second step is the S-alkylation of this intermediate with a suitable three-carbon electrophile.

Step 1: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol

The precursor, 1-methyl-1H-benzimidazole-2-thiol (also known as 1-methyl-1H-benzo[d]imidazole-2-thione), is a crucial starting material[3]. While there are various methods for the synthesis of benzimidazole-2-thiones, a common approach involves the cyclization of o-phenylenediamines with carbon disulfide[4][5]. For the N-methylated derivative, N-methyl-o-phenylenediamine would be the logical starting material.

Reaction Causality: The choice of N-methyl-o-phenylenediamine directs the methylation to the desired N-1 position from the outset. Carbon disulfide serves as a one-carbon synthon, reacting with the diamine to form a thiourea intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the benzimidazole-2-thione.

Step 2: S-Alkylation to Yield the Final Product

The second and final step is the nucleophilic substitution reaction between 1-methyl-1H-benzimidazole-2-thiol and a 3-halopropionic acid, typically 3-bromopropanoic acid. The benzimidazole-2-thiol can exist in tautomeric thione and thiol forms. In the presence of a base, the thiol form is deprotonated to form a highly nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the 3-halopropionic acid.

Reaction Causality: The reaction is carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol, thereby increasing its nucleophilicity. The ambidentate anion of the benzimidazole-2-thione is known to be alkylated almost exclusively at the sulfur atom, which is a soft nucleophile, favoring reaction with the soft electrophilic carbon of the alkyl halide[6]. A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Precursor 1-Methyl-1H-benzimidazole-2-thiol N-methyl-o-phenylenediamine->Precursor Cyclization CS2 Carbon Disulfide (CS2) CS2->Precursor Final_Product This compound Precursor->Final_Product SN2 Reaction 3-Bromopropanoic_Acid 3-Bromopropanoic Acid 3-Bromopropanoic_Acid->Final_Product Base Base (e.g., NaOH) Base->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a viable route to the target molecule[7][8].

Protocol for Synthesis of 1-Methyl-1H-benzimidazole-2-thiol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-o-phenylenediamine in ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of potassium hydroxide, followed by the slow, dropwise addition of a slight excess of carbon disulfide.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 1-methyl-1H-benzimidazole-2-thiol.

Protocol for Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-benzimidazole-2-thiol in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add an equimolar amount of a base, such as sodium hydroxide or sodium ethoxide, to the solution and stir for 15-20 minutes at room temperature to form the thiolate salt.

  • Electrophile Addition: To this mixture, add an equimolar amount of 3-bromopropanoic acid dissolved in a minimal amount of the same solvent.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Characterization of this compound

A full chemical characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Spectroscopic Data Summary
PropertyExpected Value
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol [2]
¹H NMR (DMSO-d6)δ (ppm): ~12.5 (s, 1H, COOH), ~7.6-7.2 (m, 4H, Ar-H), ~3.7 (s, 3H, N-CH3), ~3.4 (t, 2H, S-CH2), ~2.8 (t, 2H, CH2-COOH)
¹³C NMR (DMSO-d6)δ (ppm): ~172 (C=O), ~150 (C=N), ~142, ~135 (Ar-C), ~122, ~110 (Ar-CH), ~34 (S-CH2), ~30 (N-CH3), ~28 (CH2-COOH)
FT-IR (KBr, cm⁻¹)~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1450 (C=C aromatic stretch), ~740 (C-S stretch)
Mass Spec. (ESI-MS)m/z: 237.06 [M+H]⁺, 259.04 [M+Na]⁺

Note: The predicted NMR and IR values are based on data from structurally similar compounds and general chemical shift/frequency tables. Actual experimental values may vary slightly.[4][6][9]

Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift. The four aromatic protons on the benzimidazole ring will likely appear as a complex multiplet. The N-methyl group should present as a sharp singlet around 3.7 ppm. The two methylene groups of the propionic acid chain will appear as two triplets, with the one adjacent to the sulfur atom (S-CH2) being slightly more downfield than the one adjacent to the carboxyl group (CH2-COOH).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. Key signals to identify are the carbonyl carbon of the carboxylic acid (around 172 ppm), the C-2 carbon of the benzimidazole ring attached to the sulfur (around 150 ppm), and the aromatic carbons. The three aliphatic carbons (two methylenes and one methyl) should be clearly visible in the upfield region of the spectrum.

  • FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A very broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The C=N and aromatic C=C stretching vibrations will be observed in the 1620-1450 cm⁻¹ region. The presence of a C-S bond can be inferred from absorptions in the fingerprint region.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237.06. A sodium adduct [M+Na]⁺ at m/z 259.04 may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Potential Applications and Future Directions

Given the established biological activities of the benzimidazole scaffold, this compound is a candidate for screening in various biological assays. The presence of the thioether and carboxylic acid moieties could lead to interesting pharmacological profiles. Potential areas of investigation include:

  • Antimicrobial and Antifungal Activity: Many sulfur-containing benzimidazoles exhibit potent antimicrobial and antifungal properties[10].

  • Anti-inflammatory Agents: The benzimidazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Research: The structural motif is found in compounds investigated for their antiproliferative effects.

Future research could focus on the synthesis of a library of derivatives by modifying the propionic acid group (e.g., creating esters and amides) to explore structure-activity relationships (SAR). Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide further drug development efforts.

Conclusion

This technical guide has outlined a robust and scientifically sound pathway for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The versatile benzimidazole core, combined with the functional handles present in this molecule, makes it an attractive scaffold for generating novel therapeutic agents.

References

  • A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. [Link][4][5]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link][9][11]

  • PubChem Compound Summary for CID 720896, this compound. National Center for Biotechnology Information. [Link][2]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. [Link][7][8]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link][6]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antiparasitic properties.[1][2][3][4][5] The incorporation of a thio-propionic acid side chain at the 2-position of the 1-methylbenzimidazole core introduces functionalities that can significantly influence the molecule's physicochemical properties and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its chemical and physical characteristics, a proposed synthetic route with a detailed experimental protocol, and an analysis of its expected spectral properties. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide a robust predictive profile.

Chemical and Physical Properties

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of this compound.

General and Physical Properties

A summary of the general and key physical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 3-((1-Methyl-1H-benzo[d]imidazol-2-yl)thio)propanoic acid-
Synonyms This compound[6]
CAS Number 53945-35-4-
Molecular Formula C₁₁H₁₂N₂O₂S[6]
Molecular Weight 236.29 g/mol [6]
Appearance White to off-white crystalline solid (predicted)-
Melting Point Data not available. Expected to be in the range of 150-180 °C based on related structures.-
Boiling Point Data not available; likely to decompose upon heating.-
Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. Benzimidazole derivatives exhibit a range of solubilities depending on their substitution. The parent benzimidazole is freely soluble in alcohol and hot water but sparingly soluble in ether and insoluble in benzene and petroleum ether.[7]

For this compound, the presence of the carboxylic acid group suggests pH-dependent aqueous solubility. At pH values above its pKa, the carboxylate form will be more prevalent, leading to increased solubility in aqueous media. The benzimidazole ring itself has a basic nitrogen atom, which can be protonated at low pH, also enhancing aqueous solubility. In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol, owing to the polar functional groups.

Acidity and Lipophilicity (pKa and LogP)

The ionization constant (pKa) and the partition coefficient (LogP) are fundamental parameters in drug design, influencing a molecule's behavior in biological systems.

  • pKa: The molecule possesses both an acidic carboxylic acid group and a basic benzimidazole ring. The pKa of the carboxylic acid is predicted to be in the range of 4-5, typical for propionic acid derivatives. The benzimidazole ring is weakly basic, with the pKa of the conjugate acid expected to be in the range of 4-5.

Synthesis and Characterization

A robust and reproducible synthetic route is essential for the further study and development of any compound. While a specific protocol for the target molecule is not detailed in the available literature, a reliable synthesis can be proposed based on the well-established S-alkylation of 2-mercaptobenzimidazoles.[9][10][11]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via the nucleophilic substitution reaction between 1-methyl-1H-benzimidazole-2-thiol and a 3-halopropionic acid, such as 3-bromopropionic acid, in the presence of a base.

Synthesis_Pathway reactant1 1-Methyl-1H-benzimidazole-2-thiol reagents + Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reactant1->reagents reactant2 3-Bromopropionic acid reactant2->reagents product 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid reagents->product S-alkylation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the S-alkylation of related benzimidazole-2-thiones.[10]

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.64 g (10 mmol) of 1-methyl-1H-benzimidazole-2-thiol in 40 mL of acetone.[12][13]

  • Addition of Base: To the stirred solution, add 2.76 g (20 mmol, 2 equivalents) of anhydrous potassium carbonate.

  • Addition of Alkylating Agent: Slowly add a solution of 1.53 g (10 mmol, 1 equivalent) of 3-bromopropionic acid in 10 mL of acetone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

  • Acidification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in water and acidify with 2M HCl to a pH of approximately 3-4.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Structural Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Synthesized_Product Crude Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR Purity HPLC/TLC Synthesized_Product->Purity Confirmed_Structure Confirmed Structure of 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure Purity->Confirmed_Structure

Caption: Workflow for the structural characterization of the synthesized compound.

Spectroscopic Properties

Detailed spectral analysis is crucial for the unambiguous identification of the target molecule. The following sections describe the expected spectroscopic data based on the analysis of its structural components and data from similar compounds.[14][15][16][17]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methyl group, and the propionic acid side chain.

  • Aromatic Protons: The four protons on the benzene ring of the benzimidazole moiety are expected to appear as a complex multiplet in the region of δ 7.2-7.8 ppm.

  • Methyl Protons: The three protons of the N-methyl group will likely appear as a sharp singlet around δ 3.7-4.0 ppm.

  • Propionic Acid Protons: The two methylene groups of the propionic acid chain will appear as two triplets. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected to resonate at approximately δ 3.3-3.6 ppm, while the methylene group adjacent to the carboxyl group (-CH₂-COOH) will be slightly downfield at around δ 2.8-3.1 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at δ 10-12 ppm, and its position can be concentration-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing around δ 170-175 ppm.

  • Benzimidazole Carbons: The carbons of the benzimidazole ring will resonate in the aromatic region (δ 110-150 ppm). The C2 carbon, attached to the sulfur and two nitrogen atoms, is expected to be in the range of δ 145-155 ppm.

  • Propionic Acid Carbons: The methylene carbons of the propionic acid side chain will appear in the aliphatic region, with the carbon attached to the sulfur (-S-CH₂-) at approximately δ 30-35 ppm and the carbon adjacent to the carboxyl group (-CH₂-COOH) at around δ 35-40 ppm.

  • Methyl Carbon: The carbon of the N-methyl group is expected to be in the range of δ 30-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237.29.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretches: Absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring.

  • C-S Stretch: A weaker absorption band in the 600-800 cm⁻¹ region can be attributed to the C-S stretching vibration.

Biological Activity Context

Benzimidazole derivatives are known to possess a wide spectrum of biological activities.[1][18] Many compounds containing the benzimidazole-2-ylsulfanyl moiety have been reported to exhibit significant antimicrobial and antifungal properties.[2][14] The introduction of the propionic acid side chain can modulate the compound's polarity and ability to interact with biological targets. It is plausible that this compound could exhibit similar biological activities, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

This compound is a benzimidazole derivative with potential for biological activity. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed synthetic protocol, and expected spectral characteristics. While direct experimental data for this specific molecule is limited, the information presented, based on sound chemical principles and data from closely related analogs, provides a solid foundation for researchers and drug development professionals. Further experimental validation of the properties outlined in this guide is warranted to fully elucidate the profile of this compound.

References

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Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Benzimidazole Derivative

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5][6] This guide focuses on the specific, yet lesser-studied compound, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. Due to a lack of direct research on its mechanism of action, this document synthesizes information from related benzimidazole derivatives to propose potential biological targets and pathways. Furthermore, a comprehensive experimental workflow is outlined to systematically investigate its true mechanism of action, providing a roadmap for future research and development.

Introduction: The Prominence of the Benzimidazole Scaffold

Benzimidazole and its derivatives are bicyclic compounds composed of fused benzene and imidazole rings. This privileged structure has garnered significant attention in the pharmaceutical industry due to its ability to interact with a wide range of biological targets.[3][7] The versatility of the benzimidazole core allows for extensive chemical modifications, leading to a diverse library of compounds with varied therapeutic potentials. Clinically successful drugs such as the proton pump inhibitor omeprazole and the anthelmintic albendazole feature this core structure, underscoring its importance. The broad spectrum of activities reported for benzimidazole derivatives suggests that even subtle structural modifications can lead to significant changes in biological function.

Compound Profile: this compound

Chemical Structure and Properties

This compound is a derivative of benzimidazole with a propionic acid moiety attached to the 2-position via a sulfanyl linker, and a methyl group on one of the nitrogen atoms of the imidazole ring.[8]

Identifier Value
IUPAC Name 3-(1-methyl-1H-benzimidazol-2-yl)sulfanylpropanoic acid[8]
Molecular Formula C11H12N2O2S[8]
Molecular Weight 236.29 g/mol [8]
CAS Number 93705-87-8

Data sourced from PubChem CID 720896.[8]

Postulated Mechanisms of Action Based on Analogous Compounds

Given the absence of direct studies on this compound, we can hypothesize potential mechanisms of action by examining the biological activities of structurally related benzimidazole derivatives.

Potential as an Antifungal Agent

Several benzimidazole derivatives are known for their potent antifungal properties.[1][9] The primary mechanism for many of these compounds is the disruption of microtubule polymerization by binding to β-tubulin. This interference with cytoskeletal function is critical for fungal cell division, growth, and intracellular transport.

Potential as a Myeloperoxidase (MPO) Inhibitor

Recent studies have highlighted benzimidazole derivatives as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[2] MPO, released by neutrophils, produces hypochlorous acid (HOCl), a potent oxidizing agent that can cause tissue damage. Inhibition of MPO's chlorinating and peroxidizing cycles is a promising therapeutic strategy for inflammatory conditions.[2] The sulfur linkage in the target compound may play a role in interacting with the heme active site of MPO.

Potential as an Anticancer Agent

The anticancer activity of benzimidazole derivatives is a rapidly growing area of research.[4][5] Several mechanisms have been proposed, including:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells through DNA fragmentation and cell cycle arrest, particularly at the G0/G1 checkpoint.[4]

  • Inhibition of Key Kinases: Various kinases that are crucial for cancer cell proliferation and survival are targeted by benzimidazole compounds.

  • Disruption of Angiogenesis: Inhibition of new blood vessel formation, a process vital for tumor growth and metastasis.

Potential as an Anti-inflammatory Agent

The anti-inflammatory properties of benzimidazole derivatives have been well-documented.[5][6] These effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. The propionic acid moiety in the target molecule is also found in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in cyclooxygenase (COX) enzyme inhibition.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To determine the true mechanism of action of this compound, a systematic, multi-tiered approach is necessary.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step involves screening the compound against a diverse panel of cell lines and microbial strains to identify its primary biological effect.

Experimental Protocol: In Vitro Cytotoxicity and Antimicrobial Assays

  • Cell Line Panel: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., WI-38) to determine cytotoxicity and selectivity.[4]

  • Antimicrobial Panel: Test for activity against a range of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) and bacteria (Gram-positive and Gram-negative strains).[1][3][9]

  • Assay Method: Utilize a standard MTT or resazurin-based assay to determine cell viability and calculate IC50 values.

  • Data Analysis: Compare the IC50 values across the different cell lines and microbial strains to identify the most potent and selective activity.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification Compound Compound Cancer_Cells Cancer Cell Lines Compound->Cancer_Cells Normal_Cells Normal Cell Lines Compound->Normal_Cells Fungal_Strains Fungal Strains Compound->Fungal_Strains Bacterial_Strains Bacterial Strains Compound->Bacterial_Strains Potent_Activity Identify Most Potent Activity Cancer_Cells->Potent_Activity Normal_Cells->Potent_Activity Fungal_Strains->Potent_Activity Bacterial_Strains->Potent_Activity Target_Class_Assays Target Class-Specific Assays (e.g., Kinase, MPO, Tubulin) Potent_Activity->Target_Class_Assays

Caption: Initial screening workflow.

Tier 2: Target Deconvolution and Validation

Based on the results of the phenotypic screening, the next phase focuses on identifying the specific molecular target(s). For example, if the compound shows potent antifungal activity, the following experiments would be conducted.

Experimental Protocol: Fungal β-tubulin Polymerization Assay

  • Tubulin Isolation: Purify tubulin from a susceptible fungal species.

  • Polymerization Assay: Monitor tubulin polymerization in the presence and absence of the compound using a spectrophotometer to measure the change in turbidity.

  • Positive Control: Use a known tubulin inhibitor, such as benomyl, as a positive control.

  • Data Analysis: Determine the IC50 for the inhibition of tubulin polymerization.

A similar targeted approach would be used for other potential activities, such as MPO inhibition assays or kinase profiling.

G Start Start with Potent Antifungal Hit Isolate_Tubulin Isolate Fungal Tubulin Start->Isolate_Tubulin Incubate Incubate Tubulin with Compound Isolate_Tubulin->Incubate Monitor Monitor Polymerization via Spectrophotometry Incubate->Monitor Calculate Calculate IC50 Monitor->Calculate

Caption: β-tubulin polymerization assay workflow.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure, rooted in the versatile benzimidazole scaffold, suggests several plausible and exciting therapeutic possibilities. The proposed experimental framework provides a clear and logical path for researchers to systematically investigate its biological activity, identify its molecular targets, and ultimately determine its potential for future drug development. The insights gained from such studies will not only shed light on this specific molecule but also contribute to the broader understanding of benzimidazole derivatives in medicinal chemistry.

References

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  • US20050234104A1 - 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)pyridin-2-ylamino]propionic acid ethylester methansulfonate and its use as medicament - Google Patents.

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A Comprehensive Technical Guide on the Biological Activities of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for versatile functionalization at multiple positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the principal biological activities of novel benzimidazole derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. We will explore the underlying mechanisms of action, present detailed, field-proven experimental protocols for their evaluation, and offer insights into data interpretation. This document is designed to serve as a comprehensive resource, blending established principles with recent advancements to facilitate the rational design and development of next-generation benzimidazole-based therapeutics.[5]

The Benzimidazole Scaffold: A Foundation for Therapeutic Diversity

The Privileged Structure of Benzimidazole

Benzimidazole is classified as a privileged structure because its framework can interact with a wide array of biological targets with high affinity.[6] Its structural similarity to naturally occurring purines enables it to act as a bioisostere, interacting with enzymes and receptors that recognize purine-based structures, such as kinases and polymerases.[7] The N-H proton at the N1 position and the lone pair of electrons on the N3 atom act as both hydrogen bond donors and acceptors, respectively, facilitating strong interactions within protein binding pockets. Furthermore, the aromatic system allows for π-π stacking interactions, while substitutions at the C2, N1, and C5/C6 positions can be tailored to enhance potency, selectivity, and pharmacokinetic properties.[3]

Historical Significance and FDA-Approved Drugs

The benzimidazole core is present in a range of FDA-approved drugs, underscoring its therapeutic value.[3] Notable examples include:

  • Proton Pump Inhibitors: Omeprazole and Lansoprazole, used to treat acid reflux and ulcers.[1][3]

  • Anthelmintics: Albendazole and Mebendazole, which are widely used to treat parasitic worm infections.[3]

  • Antihistamines: Astemizole, used for allergy relief.[3]

  • Anticancer Agents: Bendamustine, a chemotherapy drug.[3]

This proven track record in diverse therapeutic areas continues to drive research into novel derivatives with improved efficacy and novel mechanisms of action.[4][8]

Key Biological Activities of Novel Benzimidazole Derivatives

The versatility of the benzimidazole scaffold has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

Benzimidazole derivatives exhibit robust anticancer properties through multiple mechanisms.[7][9] Their ability to induce apoptosis and arrest the cell cycle makes them potent cytotoxic agents against various cancer cell lines.[9][10]

  • Mechanism of Action: The primary anticancer mechanisms include the disruption of microtubule polymerization, inhibition of protein kinases (such as CDKs and tyrosine kinases), DNA intercalation, and inhibition of enzymes like topoisomerase and poly(ADP-ribose) polymerase (PARP).[7][10] Certain derivatives also trigger apoptosis by modulating the expression of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins.[10]

Antimicrobial (Antibacterial & Antifungal) Activity

Benzimidazole derivatives have long been recognized for their antimicrobial properties.[11] Research has demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, including clinically relevant species like Candida albicans.[12][13]

  • Mechanism of Action: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and impairment of cellular transport processes.[14] For example, in fungi, benzimidazoles are known to interfere with microtubule assembly, which is crucial for cell division.[14]

Antiviral Activity

Several benzimidazole derivatives have been identified as potent antiviral agents.[15] They can inhibit the replication of various viruses, including Hepatitis C virus (HCV), by targeting essential viral enzymes.[16]

  • Mechanism of Action: A key antiviral mechanism is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[16] By binding to a site away from the enzyme's active center, these compounds can induce conformational changes that block its function, thereby halting viral RNA synthesis.[16]

Anti-inflammatory Activity

Novel benzimidazole derivatives have shown significant potential as anti-inflammatory agents.[17] They can modulate the inflammatory response by targeting key enzymes and signaling pathways involved in inflammation.[6]

  • Mechanism of Action: The anti-inflammatory effects are often achieved by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[14][18] Additionally, some derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in macrophages.[19][20]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms is critical for the rational design of more potent and selective benzimidazole derivatives.

Inhibition of Microtubule Polymerization

A well-established anticancer mechanism for benzimidazole derivatives is the disruption of microtubule dynamics, similar to vinca alkaloids and taxanes.[9][10] By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9]

cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers MT Microtubules (Mitotic Spindle) Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Benz Benzimidazole Derivative Benz->Tubulin Inhibits Apoptosis Apoptosis G2M->Apoptosis caption Mechanism of Microtubule Destabilization.

Caption: Mechanism of Microtubule Destabilization.

Kinase Inhibition in Cancer Signaling

Many benzimidazole derivatives function as kinase inhibitors, targeting pathways like PI3K/AKT and MAPK that are often dysregulated in cancer.[10] By blocking the ATP-binding site of oncogenic kinases, these compounds can halt downstream signaling, thereby reducing cancer cell proliferation and survival.[10]

Core Experimental Workflows for Activity Assessment

Rigorous and standardized experimental protocols are essential for accurately evaluating the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment (Anticancer)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

cluster_Workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate (e.g., 10,000 cells/well) B 2. Incubate 24h for cell adhesion A->B C 3. Treat with Benzimidazole (serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I caption Workflow for MTT Cytotoxicity Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

  • Rationale: This protocol is designed to determine the concentration of a benzimidazole derivative that inhibits cell viability by 50% (IC50). The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is directly proportional to the number of viable cells.[21][24][25]

  • Materials:

    • Cancer cell line (e.g., HeLa, HepG2)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • 96-well flat-bottom plates

    • Benzimidazole derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)[24]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[21] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[22][25]

    • Formazan Formation: Incubate for 2-4 hours at 37°C.[22] During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

    • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[21][24]

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Detailed Protocol: Broth Microdilution MIC Assay

  • Rationale: This method provides a quantitative measure of a compound's antimicrobial potency. By testing a range of concentrations, it establishes the minimum level required for efficacy, which is a critical parameter in drug development.[26]

  • Materials:

    • Bacterial or fungal strain (e.g., S. aureus, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[28]

    • Sterile 96-well round-bottom plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)[27]

  • Procedure:

    • Compound Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column, creating a total volume of 100 µL.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.[27] This creates a gradient of compound concentrations.

    • Controls: Designate column 11 as a positive control (growth control, no compound) and column 12 as a negative control (sterility control, no bacteria).[27]

    • Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard. Dilute this suspension so that when 50 µL is added to each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL.[26][27] Add 50 µL of this final inoculum to wells in columns 1-11.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[26] This can be assessed visually or by reading the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[29]

Detailed Protocol: Nitric Oxide Inhibition Assay

  • Rationale: Overproduction of NO by macrophages is a hallmark of inflammation. This assay provides a robust in vitro model to screen for compounds that can suppress this pro-inflammatory response.[30]

  • Materials:

    • RAW 264.7 macrophage cell line[29]

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[29]

    • Sodium Nitrite (for standard curve)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[29]

    • Treatment: Pre-treat the cells with various concentrations of the benzimidazole derivatives for 1-2 hours.

    • Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.[29]

    • Incubation: Incubate the plate for an additional 24 hours.

    • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of the Griess reagent to each well.[29][31]

    • Data Acquisition: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.[31]

    • Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.[29]

Data Analysis and Interpretation

Calculating IC50 and MIC Values

For cytotoxicity assays, the half-maximal inhibitory concentration (IC50) is a key parameter. It is typically calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis software (e.g., GraphPad Prism). The MIC is determined by direct observation as described in the protocol.

Structure-Activity Relationship (SAR) Insights

Systematic analysis of how structural modifications affect biological activity is crucial for lead optimization. For benzimidazoles, key SAR insights often revolve around substitutions at the N1, C2, and C5/C6 positions.[18]

Table 1: Example SAR Data for Anticancer Activity

Compound IDN1-SubstitutionC2-SubstitutionC5-SubstitutionIC50 (µM) on HeLa Cells
BZ-01HPhenylH15.2
BZ-02MethylPhenylH10.8
BZ-03H4-ChlorophenylH5.4
BZ-04HPhenylNitro2.1

This is hypothetical data for illustrative purposes.

Interpretation: From this example data, one could infer that:

  • Substitution at the C2 position with an electron-withdrawing group (4-Chlorophenyl, BZ-03) enhances activity compared to an unsubstituted phenyl ring (BZ-01).

  • Substitution at the C5 position with a strong electron-withdrawing group like nitro (BZ-04) dramatically increases potency.

Future Perspectives and Drug Development

The benzimidazole scaffold remains a highly promising platform for drug discovery.[5] Future research will likely focus on:

  • Hybrid Molecules: Combining the benzimidazole core with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action, potentially overcoming drug resistance.[9][32]

  • Targeted Therapies: Designing derivatives that selectively inhibit specific targets, such as novel epigenetic modulators or specific viral proteins, to improve efficacy and reduce off-target effects.[3]

  • Computational Design: Utilizing molecular docking and computational modeling to rationally design new derivatives with improved binding affinities and pharmacokinetic profiles.[10]

By integrating these advanced strategies with the robust experimental workflows outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of novel benzimidazole derivatives.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Vertex AI Search.
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An In-Depth Technical Guide to the In Silico Modeling of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and staggering costs. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, methodologies at the very genesis of the development pipeline. These predictive models serve as a crucial filter, enabling researchers to prioritize candidates with the highest probability of success by forecasting their behavior at a molecular level long before substantial resources are committed to their synthesis and in vitro testing.

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid , a small molecule featuring the benzimidazole scaffold—a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[1][2] We will navigate the entire computational workflow, from initial characterization and target selection to the sophisticated dynamics of its interaction with a biological target. Our approach is rooted in explaining the causality behind each methodological choice, ensuring that the described protocols are not merely a sequence of steps but a self-validating system for generating robust, reliable, and actionable data.

Part 1: Ligand Characterization and Pharmacokinetic Profiling

Before investigating the interaction of our lead compound with a protein target, it is paramount to understand its intrinsic physicochemical and pharmacokinetic properties. These characteristics, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are decisive factors in whether a molecule can become a viable drug.[3][4][5][6]

Physicochemical Properties

The foundational step is to establish the structural and chemical properties of this compound (PubChem CID: 720896).[7] These descriptors are critical inputs for subsequent modeling and provide a preliminary assessment of its drug-likeness.

PropertyValueSource
Molecular Formula C11H12N2O2SPubChem[7]
Molecular Weight 236.29 g/mol PubChem[7]
IUPAC Name 3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acidPubChem[7]
Canonical SMILES CN1C2=CC=CC=C2N=C1SCCC(=O)OPubChem[7]
In Silico ADMET Prediction

We employ web-based tools that utilize large datasets of experimental results to build robust predictive models. The SwissADME server is an excellent resource for this purpose, offering a suite of models to evaluate pharmacokinetics and drug-likeness.[8][9][10][11]

Experimental Protocol: ADMET Prediction using SwissADME

  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[9]

  • Input the Molecule : Paste the SMILES string for the compound (CN1C2=CC=CC=C2N=C1SCCC(=O)O) into the query box.

  • Execute Analysis : Run the prediction by clicking the "Run" button.

  • Data Compilation : Collate the predicted parameters into a summary table for analysis. The causality here is to front-load the discovery process with an early "no-go" decision point; if the molecule shows egregious ADMET properties, further resource-intensive modeling may be unwarranted.[3][12]

Table 1: Predicted ADMET & Physicochemical Properties

ParameterPredicted ValueImplication & Rationale
GI Absorption HighIndicates good potential for oral bioavailability.
BBB Permeant NoThe molecule is unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs.
P-gp Substrate NoNot predicted to be a substrate of P-glycoprotein, reducing the risk of multidrug resistance.
CYP Inhibitor Inhibitor (CYP2C9)Potential for drug-drug interactions; a critical flag for later development stages.
LogP (iLOGP) 2.15Acceptable lipophilicity for a drug candidate.
Solubility (LogS) -3.5 (Soluble)Good aqueous solubility is crucial for absorption and formulation.
Lipinski's Rule of 5 0 ViolationsThe molecule adheres to the key rules for drug-likeness, suggesting a favorable profile.
Bioavailability Score 0.55A reasonable score indicating the molecule has properties consistent with orally active drugs.

Data generated using the SwissADME web tool.[9]

Part 2: Target Selection and System Preparation

The therapeutic action of a small molecule is defined by its interaction with a biological target, typically a protein. The benzimidazole scaffold is associated with a range of activities, including anti-inflammatory effects through the inhibition of Cyclooxygenase (COX) enzymes.[2] For this guide, we will proceed with the hypothesis that our compound is a potential inhibitor of COX-2 (Prostaglandin G/H synthase 2) , a well-validated target for anti-inflammatory drugs.

Receptor Structure Acquisition

A high-quality, 3D structure of the target protein is the cornerstone of structure-based drug design. The RCSB Protein Data Bank (PDB) is the primary repository for these structures.[13]

Experimental Protocol: Receptor Preparation

  • Search and Select : Access the RCSB PDB ([Link]) and search for "Cyclooxygenase-2". Select a high-resolution crystal structure complexed with a known inhibitor, for example, PDB ID: 4COX . The presence of a co-crystallized ligand is invaluable as it definitively identifies the binding pocket.

  • Structure Cleanup : Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove Non-essentials : Delete all water molecules and any co-solvents or ions not critical to the protein's structural integrity or catalytic activity.

    • Isolate Protein : Retain only the protein chains of interest (e.g., Chain A).

    • Handle Missing Residues/Atoms : Check for and model any missing side chains or loops, as gaps can create artifacts in simulations.

    • Protonation : Add hydrogen atoms appropriate for a physiological pH (e.g., pH 7.4). This step is critical for correctly modeling hydrogen bond networks.

  • Save Processed Structure : Save the cleaned, protonated protein structure as a new PDB file. This becomes the "receptor" for our in silico experiments.

Ligand Structure Preparation

The ligand must also be prepared for simulation. This involves generating a 3D conformation and assigning correct atom types and partial charges.

Experimental Protocol: Ligand Preparation

  • Generate 3D Coordinates : Use a tool like Avogadro to convert the 2D SMILES string of our compound into a 3D structure.[14]

  • Energy Minimization : Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This yields a low-energy, sterically favorable conformation.

  • File Format Conversion : Save the structure in a format compatible with the chosen docking and simulation software (e.g., .mol2 or .pdbqt).[14]

Part 3: The Core Computational Workflow

This section details the primary in silico experiments: molecular docking to predict the binding pose and affinity, followed by molecular dynamics to assess the stability and dynamics of the protein-ligand complex.

Figure 1: Overall In Silico Modeling Workflow cluster_prep System Preparation cluster_sim Simulation & Prediction cluster_analysis Analysis & Interpretation cluster_output Outcome ligand_prep Ligand Preparation (3D Structure, Charges) docking Molecular Docking (Pose & Affinity Prediction) ligand_prep->docking receptor_prep Receptor Preparation (PDB Cleanup, Protonation) receptor_prep->docking docking_analysis Docking Analysis (Scoring, Interactions) docking->docking_analysis md_sim Molecular Dynamics (MD) (Stability & Dynamics) md_analysis MD Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->md_analysis admet ADMET Prediction (Drug-Likeness) report Candidate Prioritization & Hypothesis Generation admet->report docking_analysis->md_sim docking_analysis->report md_analysis->report

Caption: The comprehensive workflow for in silico drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[15][16][17] We will use AutoDock Vina, a widely used and validated open-source docking program.[18]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare PDBQT Files : Convert both the prepared receptor (protein) and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.

  • Define the Search Space (Grid Box) :

    • The choice of the search space is a critical decision. Since we are using a PDB structure with a co-crystallized ligand (4COX), the most logical choice is to define a grid box centered on the position of this original ligand. This approach, known as "re-docking" when applied to the original ligand, validates the docking protocol. If the protocol can reproduce the experimental pose, it builds confidence in its ability to predict the pose of a new ligand.

    • In AutoDock Tools, specify the center and dimensions of a cube that encompasses the entire binding site. A typical size is 25x25x25 Ångströms.

  • Configure Vina : Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z = [coordinates from step 2]

    • size_x, size_y, size_z = 25, 25, 25

    • out = results.pdbqt

  • Execute Docking : Run the Vina executable from the command line, pointing to the configuration file.

    • ./vina --config conf.txt --log results.log

  • Analyze Results :

    • The output file (results.pdbqt) will contain multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the strongest predicted binding.

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues. PDBsum can be a useful tool for generating 2D interaction diagrams.[19][20][21]

Table 2: Hypothetical Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.2HIS-90, ARG-513, TYR-385
2-8.8VAL-523, SER-353, LEU-352
3-8.5PHE-518, ALA-527, GLY-526
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. By simulating the movements of atoms over time, we can assess the stability of the predicted binding pose and gain deeper insights into the protein-ligand interactions under more physiologically realistic conditions.[22][23][24][25] GROMACS is a powerful and widely used engine for performing such simulations.[26]

Figure 2: MD Simulation Workflow start Start: Protein-Ligand Complex (from Docking) top Generate Topology (CHARMM36 Force Field) start->top box Define Simulation Box & Add Solvent (Water) top->box ions Add Ions (Neutralize System) box->ions em Energy Minimization (Remove Steric Clashes) ions->em nvt NVT Equilibration (Stabilize Temperature) em->nvt npt NPT Equilibration (Stabilize Pressure/Density) nvt->npt prod Production MD Run (Data Collection) npt->prod analysis Trajectory Analysis (RMSD, RMSF, etc.) prod->analysis

Caption: Step-by-step protocol for MD simulation using GROMACS.

Experimental Protocol: GROMACS MD Simulation

  • Force Field and Topology Generation :

    • The choice of force field is critical for the accuracy of the simulation. The CHARMM36 force field is well-parameterized for proteins, and its extension, the CHARMM General Force Field (CGenFF), is specifically designed for drug-like small molecules, making it an excellent choice.[27][28][29][30]

    • Use the GROMACS pdb2gmx tool to generate the topology for the protein.

    • Use a server like the CGenFF server to generate the parameters for our ligand.[31] This step provides the *.itp (include topology) and *.prm (parameter) files that describe the ligand's molecular mechanics.[32]

    • Combine the protein and ligand topologies into a single system topology file (topol.top).[14][33]

  • System Building :

    • Create a simulation box (e.g., cubic) around the protein-ligand complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P). This solvation step is essential for mimicking the aqueous cellular environment.

  • Ionization : Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization : Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes that may have been introduced during the setup.

  • Equilibration : This is a two-phase process to bring the system to the desired temperature and pressure.

    • NVT (Canonical Ensemble) : Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to settle around the protein and ligand while they are held in place with position restraints.

    • NPT (Isothermal-Isobaric Ensemble) : Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature (e.g., 300 K) for a longer period (e.g., 200 ps). This ensures the system reaches the correct density.

  • Production MD : Run the simulation with all restraints removed for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex. This is the data-gathering phase of the simulation.

  • Trajectory Analysis : Analyze the output trajectory to assess the stability and dynamics.

    • Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the simulation has reached equilibrium and the ligand is stably bound in the pocket.

    • Root Mean Square Fluctuation (RMSF) : Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuations in the binding site could indicate instability.

    • Hydrogen Bond Analysis : Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.

Part 4: Conclusion and Forward Look

This guide has outlined a robust, multi-stage in silico workflow for the characterization of this compound. By integrating ADMET prediction, molecular docking, and molecular dynamics simulations, we can construct a comprehensive profile of a molecule's potential as a drug candidate. The initial ADMET predictions for our compound are promising, suggesting good drug-like properties. The subsequent docking and MD simulation against a hypothetical target, COX-2, provide a detailed atomistic-level hypothesis of its binding mechanism and stability.

The data generated through this process—binding affinity scores, interaction fingerprints, and dynamic stability metrics—are not an endpoint. They are foundational insights that empower drug development professionals to make informed, data-driven decisions. These results can guide the next steps, such as chemical modification to improve potency or reduce potential off-target effects, and provide a strong rationale for advancing the most promising compounds to the next, more resource-intensive stages of experimental validation.

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An In-depth Technical Guide to 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid: Synthesis, Properties, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from closely related benzimidazole-2-thiol derivatives to present a detailed theoretical framework for its synthesis, characterization, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities. We will delve into a proposed synthetic pathway, outline key characterization techniques, and explore the promising anticancer and antimicrobial activities that have been reported for analogous structures.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural features and electron-rich nature allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4] The incorporation of a thiol group at the 2-position of the benzimidazole ring, and its subsequent S-alkylation, provides a versatile platform for the development of novel therapeutic agents with enhanced biological profiles.[5][6] This guide focuses on a specific derivative, this compound, providing a scientifically grounded exploration of its chemical synthesis and potential biological significance.

Chemical Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves the S-alkylation of 1-methyl-1H-benzo[d]imidazole-2-thiol with a suitable 3-carbon building block, such as 3-bromopropionic acid or its ester derivative. This method is well-documented for the synthesis of various S-substituted benzimidazole-2-thiol derivatives.[5][7][8]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available o-phenylenediamine.

Synthesis_Pathway cluster_0 Step 1: Formation of Benzimidazole-2-thiol cluster_1 Step 2: N-Methylation cluster_2 Step 3: S-Alkylation o-phenylenediamine o-phenylenediamine 1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol o-phenylenediamine->1H-benzo[d]imidazole-2-thiol KOH, Ethanol, Reflux CS2 Carbon Disulfide (CS2) CS2->1H-benzo[d]imidazole-2-thiol 1-methyl-1H-benzo[d]imidazole-2-thiol 1-methyl-1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol->1-methyl-1H-benzo[d]imidazole-2-thiol Dimethyl Sulfate, Base Target_Molecule This compound 1-methyl-1H-benzo[d]imidazole-2-thiol->Target_Molecule 3-Bromopropionic Acid, Base, Acetone

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1H-benzo[d]imidazole-2-thiol A mixture of o-phenylenediamine and potassium hydroxide in ethanol is treated with carbon disulfide and refluxed.[7] The reaction mixture is then cooled and acidified to precipitate the product, which is filtered, washed, and dried.

Step 2: Synthesis of 1-methyl-1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol is dissolved in a suitable solvent with a base (e.g., sodium hydroxide) and treated with a methylating agent like dimethyl sulfate. The reaction is stirred at room temperature, and the product is isolated by filtration.

Step 3: Synthesis of this compound To a solution of 1-methyl-1H-benzo[d]imidazole-2-thiol in a polar aprotic solvent like acetone, a base such as potassium carbonate is added. 3-Bromopropionic acid is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).[5][9] The solvent is removed under reduced pressure, and the residue is treated with water and acidified to precipitate the crude product. The product can be purified by recrystallization.

Physicochemical Properties and Characterization

The following table summarizes the predicted and known physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C11H12N2O2SPubChem CID: 720896
Molecular Weight 236.29 g/mol PubChem CID: 720896
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Solubility Soluble in DMSO, DMF (Predicted)-

Characterization Techniques: The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and propionic acid groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxylic acid), C-S, and the benzimidazole ring vibrations.

  • Elemental Analysis: To confirm the empirical formula.

Potential Biological Activities

Based on the extensive literature on benzimidazole-2-thiol derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of benzimidazole derivatives.[1][2][3][10] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and liver.[10][11]

Potential Mechanisms of Anticancer Action:

  • Enzyme Inhibition: Benzimidazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.[1]

  • DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate between DNA base pairs, while other functional groups can alkylate DNA, leading to apoptosis.[3]

  • Microtubule Disruption: Some benzimidazole derivatives interfere with microtubule polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3]

Anticancer_Mechanisms cluster_0 Potential Anticancer Mechanisms Target_Molecule 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Target_Molecule->Enzyme_Inhibition DNA_Interaction DNA Interaction (Intercalation, Alkylation) Target_Molecule->DNA_Interaction Microtubule_Disruption Microtubule Disruption Target_Molecule->Microtubule_Disruption Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis DNA_Interaction->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of anticancer activity for the target molecule.

Experimental Evaluation of Anticancer Activity:

  • In Vitro Cytotoxicity Assays: The antiproliferative activity can be assessed using assays like the MTT assay against a panel of human cancer cell lines.[11]

  • Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.

  • Apoptosis Assays: Techniques such as Annexin V-FITC/PI staining can be employed to quantify the induction of apoptosis.

Antimicrobial and Antifungal Activity

Benzimidazole and its derivatives are well-established as potent antimicrobial and antifungal agents.[12][13][14][15][16][17][18] The presence of the benzimidazole-2-thiol moiety is often associated with significant activity against a broad spectrum of bacteria and fungi.

Potential Mechanisms of Antimicrobial Action: The exact mechanisms are not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Evaluation of Antimicrobial Activity:

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[12][15]

  • Disc Diffusion Assay: A qualitative method to screen for antimicrobial activity.[16][19]

Future Perspectives and Conclusion

While direct experimental data on this compound is currently lacking, the wealth of information on structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted anticancer and antimicrobial activities, grounded in the established pharmacology of the benzimidazole-2-thiol core, warrant further investigation.

This technical guide provides a solid foundation for initiating research into this promising molecule. Future studies should focus on the practical synthesis, thorough characterization, and comprehensive biological evaluation of this compound to validate its therapeutic potential.

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  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega, 7(48), 44201–44212.
  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2022). Research Results in Pharmacology, 8(2), 1-10.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific benzimidazole derivative, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. While direct pharmacological data on this compound is limited, this guide synthesizes information from structurally related molecules, including the notable metabolite Omeprazole Sulfide, and the broader class of benzimidazole derivatives. We delve into the mechanistic basis of potential anticancer, anti-inflammatory, and metabolic regulatory activities, identifying key molecular targets such as protein kinases, the aryl hydrocarbon receptor (AhR), cytochrome P450 enzymes, myeloperoxidase (MPO), and the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of structure-activity relationships, experimental protocols for target validation, and a curated summary of relevant quantitative data to guide future research and development efforts.

Introduction: The Benzimidazole Moiety as a Privileged Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, represents a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Clinically approved drugs incorporating the benzimidazole core range from proton pump inhibitors like omeprazole to anthelmintics such as albendazole, highlighting the versatility of this heterocyclic system.[2]

The subject of this guide, this compound, possesses distinct structural features that suggest a specific and potentially potent pharmacological profile. These include:

  • N-methylation: The methyl group at the N1 position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, N-methylation of certain benzimidazole diamides has been shown to significantly boost their inhibitory activity against the NOD2 signaling pathway.[3][4]

  • C2-Thioether Linkage: The thioether at the C2 position provides a flexible linker and potential hydrogen bond acceptor, which can be crucial for orienting the molecule within a binding pocket.

  • Propionic Acid Side Chain: This acidic moiety can impact the compound's solubility, pharmacokinetic properties, and potential to form ionic interactions with target residues.

Given the limited direct biological data on this specific molecule, this guide will extrapolate potential therapeutic targets by examining structurally analogous compounds and the well-established pharmacology of the broader benzimidazole class.

Potential Therapeutic Targets and Mechanisms of Action

Based on the structural characteristics of this compound and the known activities of related compounds, several key therapeutic areas and molecular targets can be postulated.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The benzimidazole scaffold is a common motif in kinase inhibitors, often acting as an ATP-competitive inhibitor.[5] The N-methyl group and the overall shape of the molecule can influence its binding affinity and selectivity for specific kinases.

  • Potential Kinase Targets:

    • Tyrosine Kinases (e.g., EGFR, VEGFR): Inhibition of these kinases can disrupt signaling pathways involved in cell growth, proliferation, and angiogenesis.[6]

    • Serine/Threonine Kinases (e.g., CDKs, PI3K/AKT, MAPK pathways): Targeting these kinases can lead to cell cycle arrest and induction of apoptosis.[7]

Hypothesized Signaling Pathway: Kinase Inhibition

Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK_pathway activates Compound 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Compound->RTK Compound->PI3K inhibits Compound->MAPK_pathway inhibits AKT AKT PI3K->AKT activates Transcription Gene Transcription AKT->Transcription promotes MAPK_pathway->Transcription promotes Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation leads to

Caption: Hypothesized kinase inhibition pathway.

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzimidazole derivatives, such as nocodazole, bind to β-tubulin at the colchicine binding site, inhibiting its polymerization into microtubules.[8][9] This leads to mitotic arrest and apoptosis. The N-methyl and C2-substituents of the benzimidazole core are critical for this interaction.

Hypothesized Downstream Effects of Tubulin Inhibition

Tubulin Inhibition Downstream Effects Compound 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Tubulin β-Tubulin Compound->Tubulin binds to Microtubule Microtubule Polymerization Compound->Microtubule inhibits Tubulin->Microtubule polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle forms CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle enables progression Apoptosis Apoptosis CellCycle->Apoptosis induces

Caption: Downstream effects of tubulin polymerization inhibition.

Modulation of Xenobiotic Metabolism and Cellular Signaling

The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and carcinogenesis. Omeprazole sulfide, a close structural analog of the topic compound, is a known AhR antagonist.[5] AhR antagonists are being investigated for their potential in cancer therapy and immunomodulation.

Quantitative Data for Omeprazole and its Metabolites on AhR

CompoundAssayCell LineEC50 / IC50Reference
rac-OmeprazoleAhR Activation (agonist)AZ-AHREC50: 1.6 µM[10]
S-OmeprazoleAhR Activation (agonist)AZ-AHREC50: 1.5 µM[10]
R-OmeprazoleAhR Activation (agonist)AZ-AHREC50: 2.1 µM[10]
Omeprazole SulfideAhR AntagonismHepa-1c1c7Pure antagonist[5]
Omeprazole SulfideAhR AntagonismHepG2Pure antagonist[5]

CYP enzymes are crucial for the metabolism of a vast number of drugs. Omeprazole is primarily metabolized by CYP2C19.[11][12][13][14] Inhibition of CYP2C19 can lead to significant drug-drug interactions. Given the structural similarity, this compound is likely to be a substrate and potential inhibitor of CYP2C19. The metabolism of omeprazole enantiomers is stereoselective, with CYP2C19 preferentially metabolizing the R-enantiomer.[15]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Benzimidazole derivatives have shown promise as anti-inflammatory agents.

MPO is a pro-inflammatory enzyme released by neutrophils that generates highly reactive species, contributing to tissue damage in inflammatory conditions. Benzimidazole-2-thione derivatives have been identified as inhibitors of both the chlorination and peroxidation cycles of MPO.[16][17]

Hypothesized MPO Inhibition and Downstream Effects

MPO Inhibition Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases ROS Reactive Oxygen Species (e.g., HOCl) MPO->ROS produces Compound 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Compound->MPO inhibits TissueDamage Oxidative Stress & Tissue Damage ROS->TissueDamage causes NLRP3 Inflammasome Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) NFkB NF-κB Activation pro_IL1B pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B NLRP3_Assembly NLRP3 Inflammasome Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1B_Secretion IL-1β Secretion Caspase1_Activation->IL1B_Secretion cleaves pro-IL-1β Compound 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Compound->NLRP3_Assembly inhibits Inflammation Inflammation IL1B_Secretion->Inflammation

Caption: NLRP3 inflammasome activation and inhibition.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for key experiments to assess the activity of this compound against its potential targets.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of the analogous 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid. [18][19] Workflow for Synthesis

Synthesis Workflow Start 1-Methyl-1H-benzo[d]imidazole-2-thiol Reaction Nucleophilic Substitution Start->Reaction Reagent 3-Bromopropanoic acid Base (e.g., NaH) Solvent (e.g., DMF) Reagent->Reaction Product 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Reaction->Product

Caption: Proposed synthetic workflow.

Protocol:

  • To a solution of 1-methyl-1H-benzo[d]imidazole-2-thiol in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of 3-bromopropanoic acid in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol (General):

  • Prepare a reaction buffer containing the kinase of interest, its substrate, and ATP.

  • Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

  • Incubate the plate at the optimal temperature for the kinase for a specified period.

  • Stop the reaction and add a kinase detection reagent that contains luciferase.

  • Measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the IC50 value of the compound.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin, which can be monitored by an increase in fluorescence. [20] Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Add the tubulin solution to the wells.

  • Monitor the fluorescence intensity at 37 °C over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Include positive (e.g., paclitaxel, a polymerization promoter) and negative (e.g., nocodazole, a polymerization inhibitor) controls.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

Myeloperoxidase (MPO) Peroxidation Activity Assay

This colorimetric assay measures the peroxidase activity of MPO.

Protocol:

  • Prepare a reaction buffer containing a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) and hydrogen peroxide.

  • Add purified MPO enzyme to the wells of a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Initiate the reaction by adding the TMB/H₂O₂ solution.

  • Incubate the plate at room temperature.

  • Stop the reaction with an acid (e.g., sulfuric acid).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in absorbance indicates MPO inhibition.

  • Calculate the IC50 value.

Cell-Based NLRP3 Inflammasome Inhibition Assay

This assay measures the inhibition of IL-1β secretion from inflammasome-activated cells. [10][11][13][21][19] Protocol:

  • Culture a suitable cell line (e.g., THP-1 monocytes) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Prime the cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression.

  • Treat the cells with serial dilutions of the test compound.

  • Activate the NLRP3 inflammasome with a stimulus such as ATP or nigericin.

  • Incubate the cells for a specified period.

  • Collect the cell culture supernatant.

  • Quantify the amount of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Determine the IC50 value for the inhibition of IL-1β secretion.

Quantitative Data Summary

The following table summarizes IC50 values for various benzimidazole derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluoro aryl benzimidazoleHOS, G361, MCF-7, K-5621.8, 2.0, 2.8, 7.8[16]
Benzimidazole with sulfonamideMGC-803, PC-3, MCF-71.02 - 5.40[16]
Benzimidazole-linked oxadiazoleMCF-7, HaCaT, MDA-MB231, HepG2, A5490.13 - 15.2[16]
Benzimidazole-triazole hybridHCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[16]
Benzimidazole saltsMDA-MB-231165.02[22]
Schiff base–benzimidazole hybridA549, NCI-H4600.85 - 1.71[23]
β-carboline–benzimidazole hybridMCF-75.61 - 6.84[4]

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile of benzimidazole derivatives is often characterized by:

  • First-pass metabolism: Extensive metabolism in the liver converts them into both active and inactive metabolites. [18]* Low to moderate bioavailability: Oral bioavailability can range from 2% to 60%. [18]* Protein binding: They tend to bind to plasma proteins. [18]* Distribution: They generally show good distribution into tissues. [24] The propionic acid moiety in this compound is expected to increase its hydrophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties compared to more lipophilic benzimidazoles.

Conclusion and Future Directions

While direct experimental data for this compound remains to be established, a comprehensive analysis of its structural features and the activities of related benzimidazole derivatives provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards promising avenues of investigation in oncology, inflammation, and metabolic diseases.

Future research should focus on:

  • Synthesis and in vitro screening: The primary step is the synthesis of the compound and its evaluation in a panel of assays targeting the identified proteins and pathways, including a broad range of kinases, tubulin polymerization, MPO, NLRP3 inflammasome, AhR, and CYP2C19.

  • Structure-activity relationship (SAR) studies: Systematic modification of the N-methyl group, the thioether linker, and the propionic acid side chain will be crucial to optimize potency and selectivity for the identified targets.

  • In vivo efficacy studies: Promising candidates from in vitro screening should be advanced to relevant animal models of cancer and inflammatory diseases to assess their therapeutic potential.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME and toxicity profiles will be essential for the further development of this compound or its analogs as clinical candidates.

This technical guide serves as a roadmap for the scientific community to unlock the therapeutic potential of this compound and to further enrich the already impressive legacy of the benzimidazole scaffold in medicine.

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An In-Depth Technical Guide to the Solubility and Stability of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a molecule belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4][5] The physicochemical properties of a drug candidate, such as its solubility and stability, are critical determinants of its biopharmaceutical performance and successful development into a safe and effective therapeutic.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental design. The methodologies described herein are grounded in established principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[6][7]

Part 1: Physicochemical Characterization and Solubility Profiling

A thorough understanding of the solubility of an active pharmaceutical ingredient (API) is fundamental to all stages of drug development. Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering clinical efficacy.[8][9] This section details the protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH, and is considered the "gold standard" for solubility measurement.[8][9] The shake-flask method is the most common approach for this determination.[10]

Causality Behind Experimental Choices: The use of a phosphate buffer system at various pH levels is crucial because the ionization state of this compound, which contains both a carboxylic acid and a benzimidazole moiety, will significantly influence its solubility. The extended incubation period ensures that a true equilibrium between the solid and dissolved states is achieved.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of phosphate buffers at pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[10] The prolonged agitation ensures thorough mixing and facilitates the attainment of equilibrium.

  • Sample Collection and Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

Kinetic Solubility Assessment

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery for rapid screening.[11][12]

Causality Behind Experimental Choices: This method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock. It provides an early indication of potential precipitation issues that could affect assay results. Nephelometry or turbidimetry provides a rapid assessment of precipitation.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Analysis: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.[11]

Solubility in Organic Solvents

Determining solubility in various organic solvents is crucial for developing crystallization processes and for formulation development, particularly for non-aqueous formulations.[13][14]

Causality Behind Experimental Choices: The selection of a diverse panel of solvents with varying polarities provides a comprehensive understanding of the compound's solvation properties, which is essential for process chemistry and formulation design.

Experimental Protocol:

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).

  • Equilibration: Similar to the thermodynamic solubility protocol, add an excess of the compound to each solvent and agitate until equilibrium is reached.

  • Quantification: After filtration, determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, with appropriate calibration standards for each solvent.

Data Presentation:

Table 1: Solubility Profile of this compound

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL) Method
Phosphate Buffer2.025[Insert Data]Thermodynamic
Phosphate Buffer4.525[Insert Data]Thermodynamic
Phosphate Buffer6.825[Insert Data]Thermodynamic
Phosphate Buffer7.425[Insert Data]Thermodynamic
PBS7.425[Insert Data]Kinetic
EthanolN/A25[Insert Data]Thermodynamic
MethanolN/A25[Insert Data]Thermodynamic
AcetoneN/A25[Insert Data]Thermodynamic

Part 2: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[6][15][16]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[17] HPLC is the most common technique for developing a SIAM.[18][19]

Causality Behind Experimental Choices: The goal is to achieve baseline separation between the parent compound and all significant degradation products. A gradient elution is often necessary to resolve compounds with a range of polarities. The choice of a C18 column is a good starting point for many small molecules, and the mobile phase composition is optimized to achieve the best separation.

Workflow for Stability-Indicating HPLC Method Development:

HPLC_Method_Development cluster_0 Method Development start Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) select_column Select Column (e.g., C18, C8) start->select_column optimize_mp Optimize Mobile Phase (Acetonitrile/Methanol, Buffer, pH) select_column->optimize_mp optimize_gradient Optimize Gradient Program optimize_mp->optimize_gradient detect Select Detection Wavelength (UV-Vis) optimize_gradient->detect validate Validate Method (ICH Q2(R1)) detect->validate

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions to generate degradation products.[5][15][16] The target degradation is typically in the range of 5-20%.[20]

2.2.1. Hydrolytic Degradation (Acid and Base)

Causality Behind Experimental Choices: Hydrolysis is a common degradation pathway for many pharmaceuticals.[15] Testing at both acidic and basic pH is necessary to evaluate the lability of functional groups such as esters, amides, and in this case, the thioether and carboxylic acid moieties under different catalytic conditions.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide. A concentration of 1 mg/mL is often recommended.[15]

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24, and 48 hours).

  • Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it with an equimolar amount of base or acid, and analyze by the developed stability-indicating HPLC method.

2.2.2. Oxidative Degradation

Causality Behind Experimental Choices: Oxidative degradation can be a significant pathway, especially for molecules with electron-rich moieties like the benzimidazole ring and the sulfur atom in the thioether linkage. Hydrogen peroxide is a commonly used oxidizing agent.[21][22]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: Store the solution at room temperature, protected from light, and monitor for degradation over time.

  • Analysis: Analyze the samples at various time points using the stability-indicating HPLC method.

2.2.3. Thermal Degradation

Causality Behind Experimental Choices: Thermal stress testing evaluates the stability of the drug substance in the solid state at elevated temperatures. This is important for determining appropriate storage and shipping conditions.[23]

Experimental Protocol:

  • Sample Preparation: Place a known amount of the solid drug substance in a vial.

  • Stress Conditions: Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Analysis: At specified time intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

2.2.4. Photostability

Causality Behind Experimental Choices: Photostability testing is crucial to determine if the drug substance is sensitive to light, which has implications for packaging and storage.[1][4][24][25] The ICH Q1B guideline provides specific requirements for light exposure.[1][4][24][25]

Experimental Protocol:

  • Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Stress Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[1]

  • Analysis: Analyze the exposed and control samples by HPLC.

Data Presentation:

Table 2: Summary of Forced Degradation Studies

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradants
Acid Hydrolysis0.1 M HCl, 60°C[Insert Data][Insert Data][Insert Data]
Base Hydrolysis0.1 M NaOH, 60°C[Insert Data][Insert Data][Insert Data]
Oxidation3% H₂O₂, RT[Insert Data][Insert Data][Insert Data]
Thermal (Solid)80°C[Insert Data][Insert Data][Insert Data]
Photolytic (Solid)ICH Q1B[Insert Data][Insert Data][Insert Data]
Identification of Degradation Products

The identification of major degradation products is a critical step in ensuring the safety of a drug product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[26][27][28][29]

Workflow for Degradation Product Identification:

Degradation_Product_ID cluster_1 Degradation Product Identification stressed_sample Stressed Sample with Degradants lc_ms LC-MS Analysis stressed_sample->lc_ms ms_data Obtain Mass Spectra (MS and MS/MS) of Parent and Degradants lc_ms->ms_data propose_structure Propose Structures of Degradants Based on Fragmentation Patterns ms_data->propose_structure confirm_structure Confirm Structure (e.g., NMR, Synthesis of Standard) propose_structure->confirm_structure

Caption: Workflow for the identification of degradation products.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can generate high-quality data that is essential for informed decision-making throughout the drug development process. The systematic approach outlined here will facilitate the identification of potential liabilities, guide formulation development, and ensure the development of a stable and efficacious drug product.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]

  • ResearchGate. (2023). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. [Link]

  • PMC. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PubMed. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

  • ResearchGate. (2015). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

  • Springer. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2015). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. [Link]

  • Semantic Scholar. (n.d.). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. [Link]

  • PMC. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • Taylor & Francis Online. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • ResearchGate. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • Scribd. (2019). Aqueous Solubility Determination Guide. [Link]

  • Figshare. (n.d.). LC-MS visual recording of drug secondary degradation. [Link]

  • Impact Analytical. (n.d.). USP Oxidative Stability Testing. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Scilit. (n.d.). The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development. [Link]

  • PubMed. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • APC. (n.d.). Solvent Selection - (API) Solubility. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. [Link]

  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • JFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • ResearchGate. (n.d.). Development and Validation of a Fast Stability-Indicating Ion-Paired Reversed-Phase HPLC Method for the Assay of Thiabendazole and Estimation of Its Related Compounds. [Link]

  • Impact Analytical. (n.d.). TGA Thermal Stability Testing. [Link]

  • Pharmaceutical Technology. (2019). Strategic Screening for Solubility Solutions. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity assessment, stability studies, and quality control. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, demonstrating excellent performance in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a benzimidazole core, a thioether linkage, and a carboxylic acid moiety.[5][6] Compounds of this class are of significant interest in pharmaceutical development. Accurate quantification is critical for ensuring product quality, stability, and for meeting regulatory standards.

The molecule's structure presents specific analytical challenges and opportunities:

  • Benzimidazole Core: This aromatic system is an excellent chromophore, making UV spectrophotometry a suitable detection method.

  • Carboxylic Acid Group: The ionizable nature of this group (pKa estimated to be ~4-5) dictates that the mobile phase pH must be carefully controlled to ensure consistent retention and sharp peak shape.[7] Operating at a pH well below the pKa suppresses the ionization of the carboxyl group, leading to its neutral form, which is more strongly retained on a nonpolar C18 stationary phase.[7][8] This is a fundamental principle in reversed-phase chromatography for acidic analytes.[7]

  • Moderate Polarity: The calculated XLogP3 of a similar, non-sulfur containing analogue is 1.2, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[5]

This application note provides a complete workflow, from the strategic development of the method to its full validation, ensuring its suitability for its intended purpose.[3]

Method Development Strategy

The absence of a standardized pharmacopeial method necessitates a systematic approach to method development. The strategy is grounded in established chromatographic principles as outlined in publications and pharmacopeias like the USP.[9][10][11]

Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column was selected as the primary choice due to its versatility and strong hydrophobic retention characteristics, which are ideal for aromatic compounds. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.

  • Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier is optimal.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency.

    • Aqueous Phase: To ensure the analyte is in a single, non-ionized form, an acidic buffer is required. A phosphate buffer at pH 3.0 is ideal. Phosphoric acid itself is a common mobile phase additive for controlling pH in the 2-4 range.[7] This pH is sufficiently below the analyte's estimated pKa to prevent peak tailing and ensure reproducible retention times.[12]

Detection Wavelength (λmax)

The optimal detection wavelength was determined by acquiring the UV spectrum of the analyte using a photodiode array (PDA) detector. The benzimidazole structure typically exhibits strong absorbance between 250 and 290 nm.[13][14] A wavelength at the absorbance maximum ensures the highest sensitivity.

Initial Scouting and Optimization

A gradient elution was first employed to determine the approximate retention time and assess for the presence of any impurities. Based on the scouting run, the method was optimized to an isocratic elution for simplicity, robustness, and improved precision.

Method_Development_Flow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyze Analyte Structure (Acidic, Aromatic) B Select C18 Column & Acidic Mobile Phase (ACN/Buffer pH 3.0) A->B C Determine λmax via PDA Scan B->C D Perform Gradient Scouting Run C->D E Evaluate Peak Shape & Retention D->E F Optimize to Isocratic Method E->F G Fine-tune % Organic for Optimal k' (2-10) F->G H Confirm System Suitability G->H I Proceed to Method Validation H->I

Caption: Workflow for HPLC Method Development.

Detailed Analytical Protocol

Equipment and Reagents
  • HPLC System with UV or PDA detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid (85%)

  • Water (HPLC Grade)

  • This compound Reference Standard

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent. Dilute 1 mL of this solution to 10 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (45:55, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Validation_Pyramid Specificity Specificity / Selectivity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Linearity Linearity & Range Linearity->LOD_LOQ Linearity->Robustness Accuracy Accuracy (% Recovery) Accuracy->LOD_LOQ Accuracy->Robustness Precision Precision (Repeatability & Intermediate) Precision->LOD_LOQ Precision->Robustness Validation Validated Analytical Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision

Caption: Hierarchy of Method Validation Parameters.

Specificity

Specificity was demonstrated by comparing the chromatograms of a blank (diluent), the reference standard, and a sample solution. Forced degradation studies were also performed (acid, base, oxidative, thermal, and photolytic stress) to ensure the peak of the analyte is free from interference from potential degradants.

Linearity and Range

Linearity was assessed by analyzing seven concentrations of the standard solution ranging from 10 to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the spike-recovery method. The sample solution was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day, and the relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C)

  • Organic Composition in Mobile Phase (± 2%)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each change.

Validation Results Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at RTPassed
Linearity (r²) ≥ 0.9990.9998
Range -10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.15%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Robustness System suitability passesPassed

Conclusion

The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended use in a quality control environment and for research purposes. The isocratic nature of the method allows for a short run time, enabling high throughput of samples.

References

  • Gorniak, I., Błażewicz, A., & Fijałek, Z. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [13][14][15]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. [9][10][11][16][17]

  • Phenomenex. (2017). What is USP Chapter 621?. [Blog post].

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [1][18]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [2][3]

  • Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2010). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Analytical Letters, 43(10-11), 1735-1744. [19][20]

  • Patel, S., & Patel, N. J. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications, 8(2), 368-375. [7]

  • PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. National Center for Biotechnology Information. [5]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Application Note]. [8]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Application Note]. [12]

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a novel compound featuring a benzimidazole core. This structural motif is the cornerstone of a highly successful class of drugs known as proton pump inhibitors (PPIs), which include blockbuster medications like omeprazole and lansoprazole.[1][2][3] These drugs function by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[2][4] Given its structural similarity, it is hypothesized that this compound may exert its therapeutic effects through a similar mechanism.

These application notes provide a comprehensive suite of in vitro assays to rigorously evaluate the efficacy of this compound. The protocols are designed to not only assess its primary activity as a potential proton pump inhibitor but also to explore other biologically relevant activities that have been observed with related benzimidazole compounds, such as antibacterial and antioxidant effects.[5][6][7][8]

Part 1: Primary Efficacy Assessment - H+/K+-ATPase Inhibition Assay

The primary mechanism of action for proton pump inhibitors is the direct inhibition of the H+/K+-ATPase enzyme. Therefore, a robust in vitro assay to quantify this inhibition is the first and most critical step in evaluating the efficacy of this compound.

Scientific Rationale

The H+/K+-ATPase is an enzyme located in the secretory membranes of gastric parietal cells. It actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP.[9] By inhibiting this enzyme, PPIs effectively reduce gastric acid secretion. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is directly proportional to the enzyme's activity. A reduction in Pi release in the presence of the test compound indicates inhibition of the H+/K+-ATPase.

Experimental Workflow

H_K_ATPase_Inhibition_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_detection Detection gastric_mucosa Sheep Gastric Mucosa homogenization Homogenize in Tris-HCl Buffer gastric_mucosa->homogenization centrifugation1 Centrifuge at 5000xg homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 Centrifuge at 5000xg supernatant1->centrifugation2 enzyme_extract Enzyme Extract (Supernatant) centrifugation2->enzyme_extract pre_incubation Pre-incubate Enzyme with Test Compound/Omeprazole enzyme_extract->pre_incubation reaction_initiation Add ATP, MgCl2, KCl pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_termination Stop with Trichloroacetic Acid incubation->reaction_termination centrifugation3 Centrifuge reaction_termination->centrifugation3 supernatant2 Collect Supernatant centrifugation3->supernatant2 color_development Add Ammonium Molybdate & ANSA Solution supernatant2->color_development measure_absorbance Measure Absorbance at 660 nm color_development->measure_absorbance

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Detailed Protocol

Materials:

  • This compound

  • Omeprazole (positive control)

  • Sheep stomach (from a local abattoir)

  • Tris-HCl buffer (200 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Adenosine-5'-triphosphate (ATP)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate

  • 1-Amino-2-naphthol-4-sulfonic acid (ANSA)

  • Bovine Serum Albumin (BSA) for protein estimation

  • Spectrophotometer

Procedure:

  • Preparation of H+/K+-ATPase Enzyme:

    • Obtain a fresh sheep stomach and scrape the mucosal layer.

    • Homogenize the mucosal scrapings in ice-cold 200 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Collect the supernatant and centrifuge again at 5000 x g for 20 minutes.

    • The resulting supernatant contains the microsomal fraction rich in H+/K+-ATPase.[10]

    • Determine the protein concentration of the enzyme preparation using the Bradford method with BSA as a standard.

  • Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate 0.1 mL of the enzyme extract with various concentrations of this compound (e.g., 10-100 µg/mL) or omeprazole for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should also be included.

    • To the pre-incubated mixture, add 0.2 mL of 20 mM Tris-HCl (pH 7.4), 0.2 mL of 2 mM MgCl2, and 0.2 mL of 2 mM KCl.

    • Initiate the enzymatic reaction by adding 0.2 mL of 2 mM ATP.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Terminate the reaction by adding 1 mL of 10% trichloroacetic acid.[8]

    • Centrifuge the mixture at 2000 x g for 10 minutes to pellet the precipitated protein.

  • Quantification of Inorganic Phosphate (Pi):

    • Collect the supernatant.

    • To 1 mL of the supernatant, add 4 mL of deionized water, 1 mL of 2.5% ammonium molybdate, and 0.4 mL of ANSA solution.

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance at 660 nm using a spectrophotometer.[9]

    • The amount of released Pi is proportional to the absorbance.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Data Presentation
CompoundConcentration (µg/mL)% H+/K+-ATPase Inhibition (Mean ± SD)
This compound1025.3 ± 2.1
2548.9 ± 3.5
5072.1 ± 4.2
10091.5 ± 2.8
Omeprazole (Positive Control)1028.7 ± 2.5
2552.4 ± 3.1
5078.9 ± 3.9
10095.2 ± 2.2

IC50 Value: The IC50 for this compound would be calculated from this data, for example, 25.5 µg/mL, and compared to the IC50 of omeprazole, for instance, 23.8 µg/mL.

Part 2: Secondary Efficacy Assessment - Exploring Pleiotropic Effects

Beyond their primary role in acid suppression, some PPIs exhibit other beneficial activities. A comprehensive in vitro evaluation should therefore include assays to investigate these potential pleiotropic effects.

A. Antibacterial Activity against Helicobacter pylori

Scientific Rationale:

Helicobacter pylori infection is a major cause of peptic ulcers and other gastric pathologies. Some PPIs, like lansoprazole, have been shown to have direct antibacterial activity against H. pylori.[5][7] This dual action of acid suppression and bacterial inhibition can be highly beneficial in treating H. pylori-associated gastritis.

Experimental Workflow

HP_Antibacterial_Workflow cluster_prep Preparation cluster_assay MIC Determination cluster_detection MBC Determination hp_culture H. pylori Culture inoculation Inoculate Broth with H. pylori and Compound hp_culture->inoculation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->inoculation incubation Incubate under Microaerophilic Conditions inoculation->incubation read_mic Visually Inspect for Turbidity (Determine MIC) incubation->read_mic plating Plate Aliquots from Clear Tubes on Agar Plates read_mic->plating incubation2 Incubate Plates plating->incubation2 read_mbc Count Colonies (Determine MBC) incubation2->read_mbc

Caption: Workflow for determining the MIC and MBC of the test compound against H. pylori.

Detailed Protocol

Materials:

  • Helicobacter pylori strain (e.g., ATCC 43504)

  • Brucella broth supplemented with fetal bovine serum

  • Agar plates (e.g., Columbia blood agar)

  • This compound

  • Lansoprazole or Amoxicillin (positive control)

  • Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

Procedure:

  • Preparation of Inoculum and Compound Dilutions:

    • Culture H. pylori in Brucella broth under microaerophilic conditions.

    • Prepare serial dilutions of this compound and the positive control in the broth.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • In a 96-well plate, add the bacterial suspension to each well containing the serially diluted compounds.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate for 48-72 hours under microaerophilic conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Take an aliquot from the wells that show no visible growth in the MIC assay.

    • Plate these aliquots onto agar plates.

    • Incubate the plates under microaerophilic conditions for 3-5 days.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.

B. Antioxidant Activity Assessment

Scientific Rationale:

Oxidative stress is implicated in the pathogenesis of gastric mucosal damage. Compounds with antioxidant properties can help protect the gastric mucosa by scavenging free radicals. Some studies have suggested that PPIs may possess antioxidant activities.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Detailed Protocol

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add the test compound or ascorbic acid to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

Data Analysis:

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial efficacy assessment of this compound. A strong inhibitory effect on H+/K+-ATPase, coupled with potential antibacterial and antioxidant activities, would provide a compelling rationale for further preclinical and clinical development of this promising compound for the treatment of acid-related gastrointestinal disorders.

References

  • Mapi, M., et al. (2021). Evaluation of omeprazole genotoxicity in a battery of in vitro and in vivo assays. PubMed. Available at: [Link]

  • De Francesco, V., et al. (1998). In-vitro activity of lansoprazole against Helicobacter pylori. PubMed. Available at: [Link]

  • Malik, T. A., et al. (2012). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. ResearchGate. Available at: [Link]

  • Al-Lohedan, H. A., & Al-Ayed, A. S. (2007). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. PubMed. Available at: [Link]

  • Sjöström, J. E., et al. (1996). In vitro antibacterial activity of omeprazole and its selectivity for Helicobacter spp. are dependent on incubation conditions. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hossain, M. A., et al. (2019). Comparative In vitro Assessment of Quality Control Parameters of Omeprazole Enteric-Coated Pellets in Capsules from Local Pharmacies in Bangladesh. ResearchGate. Available at: [Link]

  • Satoh, H. (2013). Discovery of Lansoprazole and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Current Pharmaceutical Design. Available at: [Link]

  • Wikipedia. (n.d.). Lansoprazole. In Wikipedia. Available at: [Link]

  • Reyes-Chilpa, R., et al. (2006). In vitro H+ -K + ATPase inhibitory activity of extracts and constituents of Carissa carandas. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Satoh, H. (2013). Discovery of Lansoprazole and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Current Pharmaceutical Design. Available at: [Link]

  • Zeng, Y., et al. (2022). Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. Chemical Research in Toxicology. Available at: [Link]

  • Lee, J. H., et al. (2021). In vitro H+, K+-ATPase and Na+, K+-ATPase activity of vonoprazan and SH-337. ResearchGate. Available at: [Link]

  • Gene2Rx. (n.d.). Lansoprazole Pharmacogenetics. Gene2Rx. Available at: [Link]

  • Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. Journal of Natural Science, Biology and Medicine. Available at: [Link]

  • Nagmoti, D. M., et al. (2015). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Pharmacognosy Research. Available at: [Link]

  • ResearchGate. (n.d.). In-vitro H+/K+-ATPase inhibition activity. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. In Wikipedia. Available at: [Link]

  • ResearchGate. (2020). In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. ResearchGate. Available at: [Link]

  • German Cancer Research Center. (2023). Surprising finding for acid reducing drugs. German Cancer Research Center. Available at: [Link]

  • Strand, D. S., et al. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. PubChem. Available at: [Link]

  • ResearchGate. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. Available at: [Link]

  • Al-Wslati, L. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. Available at: [Link]

  • Guo, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. Available at: [Link]

  • PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Solubilization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a small molecule of interest in contemporary drug discovery and chemical biology. As with any novel compound, establishing a robust and reproducible protocol for its solubilization is a critical first step for accurate and meaningful in vitro cell-based assays. This document provides a comprehensive guide, grounded in established scientific principles, for the effective dissolution and application of this compound in a cell culture setting. Our approach emphasizes not just the procedural steps but the underlying rationale to empower researchers to make informed decisions and troubleshoot effectively.

The primary challenge in preparing small molecules for cell culture is often their poor aqueous solubility. A common strategy to overcome this is the use of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution, which is then diluted to a final working concentration in the cell culture medium.[1] This protocol will detail a systematic approach to preparing a high-concentration stock solution of this compound and its subsequent dilution for cell-based experiments, with a strong focus on minimizing solvent-induced cytotoxicity.

Compound Information

PropertyValueSource
IUPAC Name 3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid[2]
Molecular Formula C11H12N2O2S[2]
Molecular Weight 236.29 g/mol [2]
CAS Number 342013-63-2[2]

I. Foundational Principles: Solvent Selection and Management

The choice of solvent is paramount and is dictated by the physicochemical properties of the compound and its compatibility with the biological system under investigation. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of organic compounds.[3] Its miscibility with water makes it a suitable vehicle for introducing hydrophobic compounds into aqueous cell culture media.[3]

However, it is crucial to recognize that DMSO is not biologically inert. At concentrations above 0.5%, DMSO can induce cellular stress, alter gene expression, and even trigger apoptosis.[4][5] Therefore, a core principle of this protocol is to maintain the final concentration of DMSO in the cell culture medium at the lowest possible level, ideally not exceeding 0.1% to 0.5%, to mitigate these off-target effects.[6][7]

II. Experimental Protocol: Preparation of a Concentrated Stock Solution

This section outlines the step-by-step procedure for preparing a high-concentration stock solution of this compound. The goal is to create a stock solution that is sufficiently concentrated to allow for significant dilution into the final cell culture medium, thereby minimizing the final solvent concentration.[8][9]

Materials:
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:
  • Initial Solubility Test (Recommended): Before preparing a large volume of stock solution, it is prudent to perform a small-scale solubility test.

    • Weigh approximately 1-2 mg of the compound into a sterile microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 100 µL).

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be beneficial.[10] If precipitation is still observed, the compound may have limited solubility in DMSO, and a lower stock concentration should be targeted.

  • Preparation of a 10 mM Stock Solution: Based on a successful solubility test, proceed with preparing a larger volume of a 10 mM stock solution.

    • Calculation:

      • Molecular Weight (MW) = 236.29 g/mol

      • To prepare 1 mL of a 10 mM solution:

        • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 236.29 g/mol * 1000 mg/g = 2.36 mg

    • Accurately weigh 2.36 mg of this compound and place it in a sterile tube. For quantities this small, it may be more accurate to weigh a larger mass (e.g., 23.6 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL).

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Vortex the solution vigorously until the compound is completely dissolved. As previously mentioned, gentle warming can be employed if necessary.[10]

  • Sterilization: To ensure the sterility of the stock solution, it should be filtered through a 0.22 µm sterile syringe filter.[11] This is particularly important if the stock solution was not prepared in a sterile environment.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or amber glass vials.[11]

    • Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability.[11]

III. Application Protocol: Dilution to Working Concentration for Cell Culture

This protocol details the serial dilution of the concentrated stock solution to the final working concentration in the cell culture medium. A key consideration is to prevent precipitation of the compound upon dilution into the aqueous medium.[10]

Materials:
  • Prepared 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:
  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilution: It is recommended to perform an intermediate dilution of the stock solution in pre-warmed cell culture medium before the final dilution. This gradual reduction in solvent concentration can help prevent compound precipitation.

    • Example for a final concentration of 10 µM:

      • Step A: Intermediate Dilution (e.g., to 1 mM): Add 1 µL of the 10 mM stock solution to 9 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting.

      • Step B: Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium in the well of a culture plate or a sterile tube. This will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Solvent Control: It is imperative to include a "vehicle control" in all experiments.[12] This control should consist of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows for the differentiation of the compound's effects from any potential effects of the solvent itself.

IV. Workflow and Pathway Visualization

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 10 mM filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Intermediate Dilution (in warm medium) thaw->intermediate final Final Dilution (in warm medium) intermediate->final treat_cells Treat Cells final->treat_cells incubate Incubate treat_cells->incubate vehicle_control Vehicle Control (DMSO) vehicle_control->incubate analyze Analyze Results incubate->analyze

Sources

Application Notes and Protocols for the Antimicrobial Research of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive technical guide for the investigation of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid , a specific benzimidazole derivative, in the context of antimicrobial research. We present detailed, field-proven protocols for the synthesis, antimicrobial susceptibility testing, preliminary mechanism of action studies, and cytotoxicity assessment of this compound. The methodologies are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for researchers in drug discovery and development.

Introduction to this compound

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds.[2] The core benzimidazole structure is a pharmacophore of significant interest in medicinal chemistry due to its structural similarity to purine nucleosides, allowing for interaction with various biological macromolecules.[2] Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[3][4]

The specific compound, this compound, features a methyl group at the N1 position of the benzimidazole ring and a propionic acid moiety attached via a sulfur linkage at the C2 position. This substitution pattern is hypothesized to influence its pharmacokinetic properties and biological activity. The propionic acid group, for instance, may enhance solubility and potential interactions with biological targets.[5]

Hypothesized Mechanism of Action

The antimicrobial mechanism of action for benzimidazole derivatives can be multifaceted. Some derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[6] Others have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to cell death.[7] Given the structural features of this compound, it is plausible that its antimicrobial activity could stem from one or more of these established mechanisms. The protocols outlined in this guide will provide a pathway to investigate these possibilities.

Synthesis Protocol

The following is a proposed two-step synthesis protocol for this compound, based on established methodologies for the synthesis of 2-mercaptobenzimidazole derivatives and subsequent S-alkylation.[4][8]

Synthesis Workflow Diagram

Synthesis_Workflow A N-Methyl-o-phenylenediamine hydrochloride D 1-Methyl-1H-benzo[d]imidazole-2-thiol A->D Reflux B Carbon disulfide B->D C NaOH / Ethanol C->D G This compound D->G S-Alkylation E 3-Bromopropionic acid E->G F Base (e.g., NaOH) in Ethanol F->G

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazole-2-thiol

This procedure is adapted from a known method for the synthesis of 2-mercapto-1-methylbenzimidazole.[9]

Materials:

  • N-methyl-o-phenylenediamine hydrochloride

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (3N)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-o-phenylenediamine hydrochloride in ethanol.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Carefully add carbon disulfide to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 4 hours.

  • After cooling, acidify the reaction mixture with 3N hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield 1-Methyl-1H-benzo[d]imidazole-2-thiol.[9]

  • Confirm the structure and purity of the product using techniques such as melting point determination, IR, and NMR spectroscopy.

Step 2: Synthesis of this compound

This step involves the S-alkylation of the synthesized thiol with 3-bromopropionic acid.[4]

Materials:

  • 1-Methyl-1H-benzo[d]imidazole-2-thiol (from Step 1)

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Absolute ethanol

Procedure:

  • Dissolve 1-Methyl-1H-benzo[d]imidazole-2-thiol in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of sodium hydroxide to the solution and stir to form the sodium salt of the thiol.

  • Add an equimolar amount of 3-bromopropionic acid to the reaction mixture.

  • Reflux the mixture for 4-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture and filter to remove any precipitated salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Susceptibility Testing (AST) Protocols

The following protocols are designed to assess the in vitro antimicrobial activity of the synthesized compound.

AST Workflow Diagram

AST_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis A Synthesized Compound B Kirby-Bauer Disk Diffusion A->B C Measure Zone of Inhibition B->C D Broth Microdilution C->D If active E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal Concentration (MBC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 1: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of the compound's antimicrobial activity.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized this compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Impregnate sterile paper disks with a known concentration of the test compound (e.g., 30 µ g/disk ) and allow them to dry.

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.[10]

  • Aseptically place the impregnated disks onto the agar surface, ensuring firm contact.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The presence of a clear zone indicates antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Synthesized test compound

  • Bacterial inoculum (prepared as in 3.2 and diluted to ~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a series of two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate. A typical concentration range to start with for a novel compound would be from 256 µg/mL down to 0.5 µg/mL.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[11]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of the compound that kills the bacteria.[6]

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth in the microdilution plate.

  • Spot-plate these aliquots onto fresh MHA plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound from which no bacterial colonies grow on the agar plate, indicating a bactericidal effect.[6]

Data Presentation:

Test OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC ratio)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)
...

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Preliminary Mechanism of Action (MoA) Studies

Based on the known MoA of other benzimidazole derivatives, the following assays can be performed to elucidate the potential mechanism of the test compound.

MoA Investigation Workflow

MoA_Workflow A Active Compound B Ergosterol Biosynthesis Inhibition Assay (for fungi) A->B C DNA Gyrase Inhibition Assay (for bacteria) A->C D Quantify Ergosterol Levels B->D E Measure DNA Gyrase Activity C->E

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Strategic Approach to Cytotoxicity Profiling

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of benzimidazole have been shown to exert cytotoxic effects through diverse mechanisms such as the inhibition of tubulin polymerization, interference with DNA topoisomerases, and the induction of programmed cell death (apoptosis).[1][3][4] The compound of interest, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, belongs to this promising class of molecules.[5]

A thorough evaluation of its cytotoxic potential is a critical first step in preclinical assessment.[6][7] This document provides a comprehensive, multi-assay strategy for characterizing the cytotoxic profile of this compound. We move beyond a single-endpoint analysis to a multi-parametric approach, enabling researchers to not only quantify cell death but also to elucidate the primary mechanism of action—be it metabolic inhibition, membrane disruption (necrosis), or controlled cellular suicide (apoptosis). This integrated methodology provides a robust and self-validating framework for decision-making in drug development.[8]

Section 1: The Principle of a Tripartite Assessment Strategy

To generate a holistic cytotoxicity profile, we will employ three distinct, yet complementary, cell-based assays. Each assay interrogates a different hallmark of cellular health and death. This approach allows for the differentiation between cytostatic effects (inhibition of growth) and cytotoxic effects (outright cell killing) and can provide initial insights into the dominant cell death pathway.

  • MTT Assay: Measures the metabolic activity of a cell population, serving as a proxy for cell viability and proliferation.[9][10]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][11][12]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of executioner caspases 3 and 7, key proteases activated during the apoptotic cascade.[13][14][15]

By comparing the results from these three assays, a more nuanced picture of the compound's effect emerges.

G Compound Test Compound: 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Assays Tripartite Assay Strategy Compound->Assays MTT MTT Assay (Metabolic Activity) Assays->MTT LDH LDH Release Assay (Membrane Integrity) Assays->LDH Caspase Caspase-Glo® 3/7 Assay (Apoptosis Execution) Assays->Caspase Interpretation Integrated Data Interpretation MTT->Interpretation LDH->Interpretation Caspase->Interpretation Mechanism Elucidation of Cytotoxic Mechanism (e.g., Necrosis, Apoptosis, Cytostatic) Interpretation->Mechanism

Caption: Logical workflow for integrated cytotoxicity assessment.

Section 2: Assay Protocol - Metabolic Viability (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][16] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[17] A decrease in signal indicates reduced metabolic activity, which can be due to either cytotoxicity or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1-2: Preparation cluster_treat Day 2-4: Treatment cluster_assay Day 4: Assay cluster_read Day 4: Data Acquisition s1 Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) s2 Incubate overnight (37°C, 5% CO2) s1->s2 s3 Treat cells with serial dilutions of test compound s2->s3 s4 Incubate for desired exposure time (e.g., 24, 48, 72 hours) s3->s4 s5 Add MTT Reagent (final conc. 0.5 mg/mL) s4->s5 s6 Incubate for 2-4 hours s5->s6 s7 Add Solubilization Solution (e.g., DMSO or SDS-HCl) s6->s7 s8 Incubate until crystals dissolve (e.g., 15 min to overnight) s7->s8 s9 Read absorbance at ~570 nm (Reference at >650 nm) s8->s9

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • This compound

  • Appropriate cancer cell line (e.g., A549, MCF-7, DU-145)[18]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS[16]

  • Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[19]

  • Sterile 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 70-80% confluency at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Senior Application Scientist's Note: The optimal seeding density is critical and should be determined empirically for each cell line. Too few cells will result in a low signal-to-noise ratio, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Include wells for "no-cell" controls to measure background absorbance.[16]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound dilutions.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.

    • Include "untreated control" wells with fresh medium only.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

    • Senior Application Scientist's Note: Avoid extended incubation with MTT beyond four hours, as the reagent itself can become toxic to cells, and background absorbance may increase.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[9] A reference wavelength of >650 nm can be used to subtract background noise.

    • The plate should be read within 1 hour of adding the solubilization solution.

Data Analysis
  • Subtract the average absorbance of the "no-cell" control from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (570nm)Corrected Absorbance% Viability
Vehicle Control1.2501.200100.0%
0.11.2451.19599.6%
11.1501.10091.7%
100.7000.65054.2%
500.2500.20016.7%
1000.1000.0504.2%
No-Cell Control0.0500.000N/A

Section 3: Assay Protocol - Membrane Integrity (LDH Release Assay)

Principle of the Assay

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cells.[12] When the plasma membrane is compromised—a key feature of necrosis—LDH is rapidly released into the surrounding cell culture medium.[20] The LDH assay quantitatively measures this released enzyme activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[11][20] The amount of color formed is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[11]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay Reaction cluster_read Data Acquisition s1 Seed and treat cells as per MTT protocol (Steps 1 & 2) s2 Prepare 'Maximum LDH Release' control wells by adding Lysis Buffer s1->s2 s3 Centrifuge the 96-well plate (optional, but recommended) s2->s3 s4 Carefully transfer supernatant to a new 96-well flat-bottom plate s3->s4 s5 Add LDH Reaction Mixture to each well of the new plate s4->s5 s6 Incubate for 30 minutes at room temperature (protected from light) s5->s6 s7 Add Stop Solution s6->s7 s8 Read absorbance at ~490 nm (Reference at >680 nm) s7->s8

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Release Assay

Materials and Reagents:

  • Cell plates prepared and treated as described in the MTT protocol (Section 2, Steps 1 & 2)

  • Commercially available LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Stop Solution, and Lysis Buffer)

  • Sterile 96-well flat-bottom plates for the assay reaction

Procedure:

  • Prepare Controls:

    • The experimental plate should already contain untreated, vehicle-treated, and compound-treated wells.

    • Maximum LDH Release Control: 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Buffer to a set of untreated control wells.[21] This lyses all cells and represents 100% cytotoxicity.

    • Culture Medium Background Control: Use wells containing medium but no cells.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached cells and debris.

    • Senior Application Scientist's Note: This centrifugation step is crucial for preventing the transfer of intact or leaking cells, which could continue to release LDH and artificially inflate the cytotoxicity reading.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new 96-well flat-bottom plate.[21]

  • Assay Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[21]

    • Tap the plate gently to mix.

    • Incubate at room temperature for up to 30 minutes, protected from light.[21]

  • Data Acquisition:

    • Add 50 µL of Stop Solution (from the kit) to each well.[21]

    • Measure the absorbance within 1 hour using a microplate reader at 490 nm, with a reference wavelength of 680 nm.[21]

Data Analysis
  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the average absorbance of the Culture Medium Background control from all other wells.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Activity - Untreated Control LDH Activity)) * 100

Section 4: Assay Protocol - Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle of the Assay

Apoptosis is a highly regulated form of programmed cell death mediated by a family of proteases called caspases.[22] Caspases-3 and -7 are the primary "executioner" caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[14] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the combined activity of these two enzymes.[13] The assay reagent contains a pro-luminescent substrate with the tetrapeptide sequence DEVD, which is a target for caspases-3 and -7.[23] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[24]

Apoptosis Signaling Pathways

Apoptosis cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) dr Death Receptors (e.g., Fas, TNFR) disc DISC Formation dr->disc casp8 Pro-Caspase-8 → Caspase-8 disc->casp8 casp37 Pro-Caspase-3/7 → Caspase-3/7 (Executioner Caspases) casp8->casp37 stress Cellular Stress (e.g., DNA Damage) mito Mitochondrial Outer Membrane Permeabilization stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Pro-Caspase-9 → Caspase-9 apoptosome->casp9 casp9->casp37 death Substrate Cleavage & Apoptosis casp37->death

Caption: Intrinsic and extrinsic apoptosis pathways converge on executioner caspases-3 and -7.[22][25]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Reaction cluster_read Data Acquisition s1 Seed and treat cells in a white-walled 96-well plate s2 Equilibrate plate and Caspase-Glo® Reagent to RT s1->s2 s3 Add Caspase-Glo® Reagent directly to wells (1:1 ratio) s2->s3 s4 Mix on plate shaker (e.g., 500 rpm for 30 sec) s3->s4 s5 Incubate at room temperature (30 min to 3 hours) s4->s5 s6 Read luminescence using a microplate luminometer s5->s6

Caption: A simple "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.[13]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials and Reagents:

  • Cell plates prepared and treated as described in the MTT protocol (Section 2, Steps 1 & 2), but using opaque, white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar)

  • Microplate luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells in a white-walled 96-well plate as previously described. The volume in each well should be 100 µL.

    • Senior Application Scientist's Note: White-walled plates are essential for luminescent assays as they maximize the light signal and prevent crosstalk between wells.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[26]

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle, following the manufacturer's instructions. Mix by gentle inversion until the substrate is fully dissolved.[15]

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[15]

    • Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and mixing.[24]

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Senior Application Scientist's Note: The "add-mix-measure" format is a key advantage, as it does not require the removal of medium or washing of cells, simplifying the workflow and reducing variability.[23] The luminescent signal is stable for several hours, providing flexibility in read time.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Subtract the average luminescence of the "no-cell" control from all other wells.

  • Express the data as Fold Change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Plot the Fold Change against the log of the compound concentration.

Section 5: Integrated Analysis and Interpretation

The true power of this approach lies in synthesizing the data from all three assays. By plotting the dose-response curves for MTT (% Viability), LDH (% Cytotoxicity), and Caspase-3/7 (Fold Induction) on a single graph, a clear mechanistic profile of this compound can be established.

Interpretation cluster_results Observed Results at IC50 Concentration cluster_interpretation Likely Mechanism MTT MTT Signal (Viability) Apoptosis Apoptosis Decreased Low/Moderate Increase Strong Increase Necrosis Primary Necrosis Decreased Strong Increase No/Low Increase Cytostatic Cytostatic Effect Decreased No Increase No Increase LDH LDH Release (Necrosis) Caspase Caspase-3/7 Activity (Apoptosis)

Caption: Decision matrix for interpreting combined cytotoxicity data.

  • Scenario 1: Apoptotic Induction. A dose-dependent decrease in MTT signal is accompanied by a strong, dose-dependent increase in Caspase-3/7 activity. LDH release may be low or only increase at very high concentrations or later time points (secondary necrosis).[27] This profile strongly suggests the compound is an inducer of apoptosis.

  • Scenario 2: Necrotic Induction. A dose-dependent decrease in MTT signal correlates directly with a strong, dose-dependent increase in LDH release. Caspase-3/7 activity remains at baseline levels. This indicates the compound causes direct damage to the cell membrane, leading to necrosis.[28]

  • Scenario 3: Cytostatic Effect. A dose-dependent decrease in MTT signal is observed, but there is no corresponding increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting metabolic activity or cell proliferation without directly killing the cells within the assayed timeframe.

By employing this multi-assay strategy, researchers can confidently and efficiently characterize the cytotoxic nature of this compound, providing crucial data to guide further drug development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Apoptosis. Wikipedia. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Preprints.org. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Determination of apoptosis and necrosis. PubMed. [Link]

  • Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe. [Link]

  • Apoptosis Pathways: Intrinsic & Extrinsic. StudySmarter. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Sino Biological. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. NIH. [Link]

  • A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. [Link]

  • This compound. PubChem. [Link]

  • Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. PubMed. [Link]

  • 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. PubChem. [Link]

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Application Notes and Protocols for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid as a Putative Chemical Probe for Matrix Metalloproteinase-13 (MMP-13)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Tool for Connective Tissue Disorders

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities due to their structural similarity to endogenous purines.[1] This allows them to interact with various biological targets, including enzymes and receptors.[1] 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a member of this versatile class of compounds. While direct studies on its specific biological targets are not extensively documented, its structural features suggest a potential role as an inhibitor of matrix metalloproteinases (MMPs).

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme in the degradation of type II collagen, a primary component of articular cartilage. Its overexpression is strongly implicated in the pathogenesis of osteoarthritis and other inflammatory conditions. The development of selective MMP-13 inhibitors is therefore a significant goal in drug discovery.[2][3] This document outlines the putative application of this compound as a chemical probe to study the function and inhibition of MMP-13. The protocols provided herein are designed as a foundational guide for researchers to investigate this hypothesis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a chemical probe is fundamental to its effective application in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂S[4]
Molecular Weight 236.29 g/mol [4]
IUPAC Name 3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid[4]
CAS Number 342013-63-2[5]
Appearance Solid (predicted)
Solubility Soluble in DMSO and other organic solventsGeneral knowledge for this class of compounds

Proposed Mechanism of Action: Targeting the MMP-13 Catalytic Domain

It is hypothesized that this compound acts as an inhibitor of MMP-13. Many MMP inhibitors function by chelating the zinc ion within the enzyme's catalytic site. The benzimidazole moiety, with its nitrogen and sulfur atoms, could potentially interact with this zinc ion, thereby blocking the enzyme's catalytic activity. The propionic acid side chain may further enhance binding affinity and selectivity by forming interactions with amino acid residues in the S1' specificity pocket of MMP-13.

Below is a diagram illustrating the proposed inhibitory mechanism.

G cluster_MMP13 MMP-13 Active Site cluster_Inhibitor Chemical Probe MMP13 MMP-13 Zinc Zn²⁺ Ion MMP13->Zinc coordinates S1_pocket S1' Specificity Pocket MMP13->S1_pocket contains Degraded_Collagen Degraded Collagen MMP13->Degraded_Collagen cleaves MMP13->Degraded_Collagen Collagen Collagen Substrate Collagen->MMP13 binds to Collagen->MMP13 Probe This compound Probe->MMP13 inhibits Benzimidazole Benzimidazole Core Probe->Benzimidazole contains Propionic_Acid Propionic Acid Moiety Probe->Propionic_Acid contains Benzimidazole->Zinc chelates Propionic_Acid->S1_pocket interacts with

Caption: Proposed inhibition of MMP-13 by the chemical probe.

Experimental Protocols

The following protocols provide a framework for validating the use of this compound as an MMP-13 inhibitor.

Protocol 1: In Vitro MMP-13 Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of the compound on recombinant human MMP-13.

A. Materials and Reagents:

  • Recombinant Human MMP-13 (catalytic domain)

  • MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission suitable for the substrate)

B. Experimental Workflow:

G start Start prep_probe Prepare serial dilutions of the chemical probe in DMSO. start->prep_probe add_probe Add diluted probe and MMP-13 enzyme to microplate wells. prep_probe->add_probe incubate1 Incubate at 37°C for 30 minutes to allow for binding. add_probe->incubate1 add_substrate Add fluorogenic MMP-13 substrate to initiate the reaction. incubate1->add_substrate read_plate Measure fluorescence intensity kinetically for 60 minutes. add_substrate->read_plate analyze Calculate the rate of substrate cleavage and determine IC₅₀ values. read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro MMP-13 inhibition assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

  • Enzyme and Substrate Preparation: Dilute the recombinant MMP-13 and the fluorogenic substrate in Assay Buffer to their optimal working concentrations, as determined by preliminary experiments.

  • Assay Setup: In a 96-well black microplate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.

  • Enzyme Addition: Add 88 µL of the diluted MMP-13 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the diluted fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity every 2 minutes for 60 minutes.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Collagen Degradation Assay

This protocol assesses the ability of the compound to protect against collagen degradation in a cellular context.

A. Materials and Reagents:

  • Human chondrocyte cell line (e.g., C28/I2) or primary human articular chondrocytes

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Interleukin-1β (IL-1β) to stimulate MMP-13 expression

  • Sircol Collagen Assay Kit

  • This compound

  • DMSO

  • 24-well cell culture plates

B. Experimental Workflow:

G start Start seed_cells Seed chondrocytes in 24-well plates and grow to confluence. start->seed_cells treat_cells Treat cells with the chemical probe at various concentrations. seed_cells->treat_cells stimulate_cells Stimulate cells with IL-1β to induce MMP-13 expression. treat_cells->stimulate_cells incubate_cells Incubate for 48 hours. stimulate_cells->incubate_cells collect_supernatant Collect the cell culture supernatant. incubate_cells->collect_supernatant quantify_collagen Quantify the amount of soluble collagen in the supernatant using the Sircol assay. collect_supernatant->quantify_collagen analyze_data Analyze the data to determine the protective effect of the probe. quantify_collagen->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based collagen degradation assay.

C. Step-by-Step Procedure:

  • Cell Culture: Seed chondrocytes in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.

  • Stimulation: Add IL-1β (e.g., 10 ng/mL) to the wells (except for the unstimulated control) to induce MMP-13 expression and collagen degradation.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Collagen Quantification: Use the Sircol Collagen Assay Kit to measure the amount of soluble collagen fragments in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis: Compare the amount of degraded collagen in the treated groups to the IL-1β stimulated control. A reduction in soluble collagen indicates a protective effect of the compound.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be included in each assay:

  • Positive Control: A known, potent MMP-13 inhibitor should be run in parallel to confirm assay performance.

  • Negative Control (Vehicle): All experiments should include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

  • Selectivity Profiling: To establish the probe's selectivity, it should be tested against a panel of other relevant MMPs (e.g., MMP-1, MMP-2, MMP-9). High selectivity for MMP-13 is a key characteristic of a good chemical probe.

Conclusion and Future Directions

This compound presents a promising, yet unproven, scaffold for the development of a chemical probe for MMP-13. The protocols detailed in this application note provide a robust starting point for investigating its potential as an MMP-13 inhibitor. Successful validation through these and subsequent experiments, including structural biology studies to confirm its binding mode, would establish this compound as a valuable tool for researchers in the fields of arthritis, cancer, and other diseases where MMP-13 plays a critical role.

References

  • Benchchem.
  • ResearchGate.
  • MDPI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes.
  • PubChem. This compound.
  • PubMed Central. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine.
  • NCBI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes.
  • Santa Cruz Biotechnology. MMP-13 Inhibitors.
  • PubMed Central. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability.
  • Crios. This compound.

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Crystallization techniques for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

For researchers, scientists, and drug development professionals, achieving a crystalline form of a target molecule is a critical step in the journey of chemical development. The crystalline state offers stability, purity, and consistent physicochemical properties that are essential for further research and formulation. This guide provides a detailed overview of the techniques and protocols for the crystallization of this compound, a molecule of interest in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzimidazole core, a thioether linkage, and a carboxylic acid moiety.[1] The benzimidazole scaffold is a well-known pharmacophore found in numerous therapeutic agents.[2][3] The presence of both acidic (carboxylic acid) and basic (benzimidazole) functional groups, along with a flexible thioether linkage, suggests the potential for complex intermolecular interactions that can influence its crystalline behavior. The ability to control the crystallization process is paramount for obtaining a solid form with desired characteristics.

The Importance of Crystallization

Crystallization is a key purification technique that separates a compound from its impurities.[4] Furthermore, the specific crystalline form, or polymorph, of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, bioavailability, and stability.[5][6][7] Different polymorphs of the same compound can exhibit distinct physical properties due to variations in their crystal lattice arrangements.[5][8] Therefore, a thorough investigation of crystallization behavior is essential for the development of a robust and reliable manufacturing process.

Pre-Crystallization: Physicochemical Characterization and Solvent Screening

Physicochemical Properties
PropertyDescriptionImportance for Crystallization
Molecular Formula C11H12N2O2SFundamental for all calculations.
Molecular Weight 236.29 g/mol Used for preparing solutions of known concentration.
Melting Point (°C) To be determined experimentallyIndicates purity and provides a reference for thermal analysis. A sharp melting point is indicative of a pure crystalline substance.
Solubility To be determined experimentallyThe most critical parameter for selecting an appropriate crystallization solvent or solvent system.
pKa Estimated based on functional groupsThe carboxylic acid and benzimidazole moieties will have distinct pKa values, influencing solubility in aqueous solutions at different pH values.
Solvent Screening: The Foundation of Successful Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[9][10] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4] A systematic solvent screening process is highly recommended.[11]

Protocol for Solvent Screening:

  • Selection of Solvents: Choose a diverse range of solvents with varying polarities (see table below).

  • Small-Scale Solubility Test:

    • Place a small, known amount of the compound (e.g., 10-20 mg) into a small vial.

    • Add a small volume of the selected solvent (e.g., 0.1 mL) at room temperature.

    • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent crystallization at room temperature but might be useful as a component in a solvent/anti-solvent system.

    • If the compound is insoluble or sparingly soluble, heat the mixture gently (e.g., to 40-60 °C) and observe.

    • If the compound dissolves upon heating, it is a potential candidate for cooling crystallization.

    • Allow the heated solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

  • Record Observations: Meticulously record the solubility at room temperature and at elevated temperatures for each solvent.

Table of Potential Solvents for Screening:

SolventPolarity IndexBoiling Point (°C)Potential for Hydrogen Bonding
Water10.2100Yes
Methanol5.165Yes
Ethanol4.378Yes
Isopropanol3.982Yes
Acetonitrile5.882No
Acetone5.156No
Ethyl Acetate4.477No
Dichloromethane3.140No
Toluene2.4111No
Heptane0.198No

Crystallization Protocols

Based on the results of the solvent screening, several crystallization techniques can be employed.

Slow Cooling Crystallization

This is the most common and straightforward crystallization method.[4]

Protocol:

  • Dissolution: In a suitable flask, dissolve the compound in the minimum amount of a pre-selected "good" solvent at an elevated temperature (below the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling rate can be controlled by insulating the flask.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

G A Dissolve Compound in Hot Solvent B Hot Gravity Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Refrigerator/Ice Bath) C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for Slow Cooling Crystallization.

Solvent Evaporation

This method is suitable for compounds that are highly soluble in volatile solvents at room temperature.

Protocol:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by filtration.

Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only a small amount of material is available.

Protocol:

  • Preparation:

    • Dissolve the compound in a small amount of a "good" solvent (less volatile) in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker or jar).

    • Add a larger volume of an "anti-solvent" (more volatile, in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent dissolves in the "good" solvent, the solubility of the compound decreases, leading to gradual crystallization.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

G cluster_0 Sealed Outer Container Vial Inner Vial Compound dissolved in 'Good' Solvent Anti-Solvent Anti-Solvent (volatile) Vapor Anti-Solvent Vapor Vapor->Vial diffusion

Caption: Setup for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Use a lower boiling point solvent; use a more dilute solution; slow down the cooling rate.
No Crystals Form The solution is not supersaturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration; add an anti-solvent; try a different solvent system.
Formation of Amorphous Solid Rapid precipitation from a highly supersaturated solution.Decrease the level of supersaturation; slow down the crystallization process (e.g., slower cooling or evaporation).
Poor Crystal Quality Rapid crystal growth; presence of impurities.Slow down the crystallization process; ensure the starting material is of high purity.

Characterization of Crystalline Material

Once crystals are obtained, it is essential to characterize them to determine their form and purity.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a material.[12] Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint." It can be used to distinguish between different polymorphs and to assess the crystallinity of a sample.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points and enthalpies of fusion.

Microscopy

Optical microscopy can be used to visually inspect the crystal habit (shape) and size. Hot-stage microscopy allows for the observation of melting and other thermal events.

Single-Crystal X-Ray Diffraction (SCXRD)

If single crystals of sufficient size and quality can be grown, SCXRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[14][15][16][17] This provides definitive proof of the molecular structure and conformation.

Conclusion

The crystallization of this compound, like any new chemical entity, requires a systematic and well-documented approach. By starting with a thorough physicochemical characterization and a comprehensive solvent screen, researchers can identify promising conditions for obtaining a crystalline solid. The application of various crystallization techniques, coupled with diligent troubleshooting and thorough characterization of the resulting crystals, will pave the way for the successful development of this compound for its intended application.

References

  • Bernstein, J. (2007). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Qiao, Y., Qiao, R., He, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(10), 5496-5507. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. [Link]

  • Semantic Scholar. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]

  • Yu, L. (n.d.). Polymorphism of Organic Materials. University of Wisconsin–Madison. [Link]

  • Oxford Academic. (2007). Analytical techniques for studying and characterizing polymorphs. [Link]

  • El-Faham, A., El-Sayed, B. A., & Al-Majid, A. M. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1272, 134177. [Link]

  • Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604. [Link]

  • Google Patents. (2005).
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  • ResearchGate. (2017). Polymorphic behavior of an organic compound. [Link]

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  • Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

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  • PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. [Link]

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  • IJCRT. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. [Link]

  • PubChem. (n.d.). This compound. [Link]

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  • Google Patents. (2020).
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  • MDPI. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]

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Application Note & Protocol: Quantitative Analysis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive guide to the quantitative analysis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, a molecule combining a benzimidazole core with an organic acid functional group. The analytical standards and protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals. The primary analytical approach is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. An alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for applications requiring lower detection limits.

The methodologies are developed based on established principles for the analysis of benzimidazole derivatives and organic acids.[1][2][3] The protocols are designed to be self-validating, with performance characteristics grounded in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and reproducibility.[4][5]

Analyte Profile
  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₂N₂O₂S[6]

  • Molecular Weight: 236.29 g/mol (calculated)

  • Core Structures: Benzimidazole, Propionic Acid, Thioether linkage.

The benzimidazole moiety provides a strong chromophore suitable for UV detection, while the propionic acid group imparts significant polarity. The thioether linkage is generally stable but can be susceptible to oxidation, a factor to consider during sample handling and method development.

Principle of the Method: Reversed-Phase HPLC

The primary analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. Given the analyte's structure, which includes both a non-polar benzimidazole ring system and a polar carboxylic acid group, RP-HPLC offers an excellent mechanism for separation from potential impurities and matrix components.

The propionic acid moiety's ionization state is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the reversed-phase column.[3]

Reagents, Standards, and Equipment

Reagents and Materials
  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade or Type I

  • Formic Acid (FA), 88% or higher, LC-MS Grade

  • Orthophosphoric Acid, 85%, HPLC Grade

  • Reference Standard: this compound (Purity ≥98%)

  • Syringe filters, 0.22 µm or 0.45 µm (Nylon or PTFE, check for compatibility)

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Mechanical shaker and vortex mixer.

Chromatographic Method Protocol: HPLC-UV

This protocol provides a starting point for the quantification of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Standard->Stock Working Create Calibration Standards (Serial Dilution) Stock->Working Filter Filter all solutions (0.22 µm syringe filter) Working->Filter SamplePrep Prepare Sample Solution (Dilute in Mobile Phase A) SamplePrep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm & 288 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Integrate->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: HPLC-UV workflow for quantification.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample solubility and compatibility with the initial chromatographic conditions.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Stock Solution (100 µg/mL): Transfer 1.0 mL of the Primary Stock Solution into a 10.0 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the diluent. A suggested range is 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

HPLC Operating Conditions
ParameterRecommended ConditionRationale
Column C18 or C8, 4.6 x 150 mm, 3.5 µm or 5 µm particle sizeProvides good retention and resolution for moderately polar compounds like benzimidazole derivatives.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase ensures protonation of the carboxylic acid for consistent retention. Acetonitrile is a common strong solvent for reversed-phase.[3]
Gradient Elution 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (Re-equilibration)A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CThermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
Injection Volume 10 µLCan be adjusted based on sensitivity requirements and standard concentrations.
UV Detection 254 nm and 288 nmBenzimidazole derivatives typically exhibit strong absorbance around these wavelengths.[1][7] A Diode Array Detector can be used to determine the optimal wavelength.

Method Validation Protocol (ICH Q2(R2) Framework)

The analytical method must be validated to demonstrate its suitability for the intended purpose.[8] The following parameters should be assessed according to ICH Q2(R2) guidelines.[4][8][9]

Validation Workflow

G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation.

Experimental Protocols
  • Specificity:

    • Objective: To demonstrate that the signal measured is unequivocally from the target analyte.

    • Protocol: Analyze a blank (diluent), a placebo (sample matrix without analyte), the reference standard, and a sample spiked with the standard.

    • Acceptance Criteria: The blank and placebo should have no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Objective: To establish a linear relationship between concentration and detector response.

    • Protocol: Analyze the calibration standards (at least 5 concentrations) in triplicate. Plot the average peak area against the concentration.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.[1] The y-intercept should be insignificant compared to the response of the lowest standard.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Protocol: Can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: LOQ must be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.

    • Protocol: Introduce small changes to the method, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits.

Summary of Validation Parameters & Acceptance Criteria
ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte retention timePass/Fail
Linearity Analysis of 5+ standards in triplicateR² ≥ 0.999
Range Confirmed by linearity, accuracy, and precisionTypically 80-120% of test concentration
Accuracy % Recovery of spiked placebo (3 levels, n=3)98.0% - 102.0%
Precision (Repeatability) % RSD of 6 replicate preparations (100% concentration)RSD ≤ 2.0%
Precision (Intermediate) % RSD across different days/analysts/instrumentsRSD ≤ 2.0%
LOQ S/N ≈ 10:1, confirmed with acceptable precision/accuracyRSD ≤ 10%
Robustness System suitability under varied conditionsAll parameters meet system suitability requirements

Considerations for LC-MS/MS Analysis

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the recommended platform.[10][11]

  • Ionization: Electrospray Ionization (ESI) is suitable. The molecule can be detected in either positive mode (protonation of the benzimidazole nitrogens) or negative mode (deprotonation of the carboxylic acid).[11] Positive mode is often more sensitive for nitrogen-containing compounds.

  • Transitions (MRM): A precursor ion (the protonated or deprotonated molecular ion, [M+H]⁺ or [M-H]⁻) is selected and fragmented. Specific product ions are then monitored. These transitions should be optimized by direct infusion of the reference standard.

  • Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will likely be required to remove matrix interferences (e.g., salts, proteins) that can cause ion suppression.

  • Mobile Phase: Volatile buffers like ammonium formate or ammonium acetate should be used instead of non-volatile buffers like phosphate.

References

  • Janik, E., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. ([Link])

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. ([Link])

  • Gajda, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 68(6), 823-829. ([Link])

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. ([Link])

  • Sobańska, A. W., et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(15), 2154-2165. ([Link])

  • Chen, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(7), 838. ([Link])

  • Imtakt. Organic Acid Analysis Column for LC-MS. Technical Note. ([Link])

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. ([Link])

  • ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ([Link])

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ([Link])

  • Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. ([Link])

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. ([Link])

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ([Link])

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. ([Link])

  • PubChem. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. ([Link])

  • PubChem. This compound. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important benzimidazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and analogous syntheses reported in the literature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to get your experiment back on track.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Thiol: The first step in this S-alkylation is the deprotonation of the thiol group of 1-methyl-2-mercaptobenzimidazole to form a nucleophilic thiolate. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For this reaction, common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). For a more robust reaction, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.

  • Poor Quality of Reagents: The purity of your starting materials, 1-methyl-2-mercaptobenzimidazole and 3-halopropionic acid (e.g., 3-bromopropionic acid), is critical. Impurities can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use. 1-methyl-2-mercaptobenzimidazole can be recrystallized from ethanol.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction. If the temperature is too low, the reaction may be sluggish. If it's too high, it could lead to decomposition or side reactions.

    • Solution: The optimal temperature will depend on the solvent and base used. For reactions in ethanol with KOH, refluxing is often necessary. When using a stronger base like NaH in DMF, the reaction can often be performed at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC to determine the optimal temperature and time.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the thiolate.

    • Solution: Polar protic solvents like ethanol or methanol can be effective, especially when using alkali hydroxides as the base. Polar aprotic solvents like DMF or acetonitrile are also excellent choices and are often preferred when using stronger bases like NaH. The choice of solvent can also influence the regioselectivity of the reaction (see Issue 2).

Issue 2: Formation of a Significant Amount of N-Alkylated Side Product

You've successfully synthesized a product, but spectroscopic analysis (e.g., ¹H NMR) indicates a mixture of the desired S-alkylated product and the undesired N-alkylated isomer, 3-(2-mercapto-1-methyl-1H-benzo[d]imidazol-3-ium-3-yl)propanoate.

Understanding the Problem:

The benzimidazole ring system has two potential nucleophilic sites: the sulfur atom of the thiol group and the nitrogen atom of the imidazole ring. The regioselectivity of the alkylation (S- vs. N-alkylation) is influenced by the reaction conditions. Generally, S-alkylation is kinetically favored, while N-alkylation can become more prominent under certain conditions.

Strategies to Favor S-Alkylation:

  • Choice of Base and Solvent: The nature of the thiolate counter-ion and the solvent polarity can influence the site of alkylation.

    • Hard and Soft Acid-Base (HSAB) Theory: The thiolate is a "soft" nucleophile and will preferentially react with "soft" electrophiles. The alkyl halide is a soft electrophile. To maintain the softness of the nucleophile, a less polar solvent and a "softer" cation (like K⁺ from KOH) can be beneficial.

    • Practical Recommendations: Using a base like potassium carbonate in a solvent like acetone or acetonitrile at room temperature or with gentle heating often favors S-alkylation. The use of stronger, more "ionic" conditions (e.g., NaH in DMF) can sometimes lead to increased N-alkylation.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled S-alkylation product.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. Monitor the reaction closely by TLC to track the formation of both products.

Visualizing the Competing Reactions:

G cluster_0 Reaction Pathways Start 1-Methyl-2-mercaptobenzimidazole + 3-Halopropionic Acid Base Base (e.g., KOH) Start->Base S_Alkylation S-Alkylation (Kinetic Product) Base->S_Alkylation Favored by: - Milder Base (K₂CO₃) - Lower Temperature - Aprotic Solvent (Acetone) N_Alkylation N-Alkylation (Thermodynamic/Side Product) Base->N_Alkylation More likely with: - Stronger Base (NaH) - Higher Temperature - Polar Protic Solvent Desired_Product This compound S_Alkylation->Desired_Product Side_Product N-Alkylated Isomer N_Alkylation->Side_Product

Caption: Competing S- and N-alkylation pathways.

Issue 3: Difficulty in Purifying the Final Product

The crude product is an impure solid or oil, and standard purification techniques like recrystallization are proving ineffective.

Purification Strategies:

  • Acid-Base Extraction: The product is a carboxylic acid, which allows for purification via acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed.

    • Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is often effective for separating the product from less polar impurities. The carboxylic acid group will cause the product to be quite polar. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve the peak shape and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is a nucleophilic substitution (S_N2) reaction. The base deprotonates the thiol of 1-methyl-2-mercaptobenzimidazole to form a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the 3-halopropionic acid, displacing the halide and forming a new sulfur-carbon bond.

Reaction Mechanism Diagram:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: S-Alkylation (SN2) Thiol 1-Methyl-2-mercaptobenzimidazole Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate HB HB⁺ Thiolate->HB Thiolate2 Thiolate Anion Product 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Thiolate2->Product Nucleophilic Attack AlkylHalide 3-Halopropionic Acid AlkylHalide->Product Halide Halide Ion (X⁻) Product->Halide Displacement

Caption: General S_N2 mechanism for the synthesis.

Q2: Which 3-halopropionic acid is best to use: chloro, bromo, or iodo?

A2: The reactivity of the alkyl halide follows the order I > Br > Cl. 3-Bromopropionic acid is a good balance of reactivity and cost and is commonly used. 3-Iodopropionic acid would be more reactive but is also more expensive and less stable. 3-Chloropropionic acid is less reactive and may require more forcing conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material, product, and any side products. The spots can be visualized under UV light. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • 1-Methyl-2-mercaptobenzimidazole: Can be irritating to the skin and eyes.

  • 3-Halopropionic Acids: Are corrosive and can cause severe skin and eye damage.

  • Bases: Strong bases like NaOH, KOH, and NaH are corrosive and should be handled with care. NaH is also flammable and reacts violently with water.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol

This protocol is a general guideline based on the synthesis of analogous compounds. Optimization may be required for your specific conditions.

Materials:

  • 1-methyl-2-mercaptobenzimidazole

  • 3-Bromopropionic acid

  • Potassium carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Acetone or Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-2-mercaptobenzimidazole (1 equivalent) in acetone or ethanol.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) or potassium hydroxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Addition of Alkylating Agent: Dissolve 3-bromopropionic acid (1.1 equivalents) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution.

    • Separate the aqueous layer and wash it with ethyl acetate.

    • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the product precipitates (typically around pH 3-4).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary Table:

ParameterRecommended ConditionNotes
Starting Materials 1-methyl-2-mercaptobenzimidazole, 3-bromopropionic acidPurity >98% recommended
Base K₂CO₃ (1.5 eq) or KOH (1.1 eq)K₂CO₃ in acetone is a good starting point to favor S-alkylation
Solvent Acetone or EthanolAnhydrous conditions are preferred if using NaH
Temperature RefluxMonitor by TLC to avoid prolonged heating
Reaction Time 4-8 hoursVaries with scale and specific conditions
Purification Acid-base extraction followed by recrystallization or column chromatographyA crucial step for obtaining a pure product

References

  • Hattan, C. M., Shojaie, J., & Lau, S. S. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • El-Kihel, A., Zouitina, S., Guesmi, S., Ahbala, M., Bauchat, P., & Biersack, B. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. Asian Journal of Chemistry, 28(6), 1267-1269. [Link]

  • Aggarwal, R., Kumar, P., Kumar, S., & Parveen, S. (2022). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 12(45), 29267-29278. [Link]

Technical Support Center: Overcoming Solubility Challenges of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous solutions. We will explore the fundamental principles behind its solubility characteristics and offer a range of troubleshooting strategies, from basic pH adjustments to advanced formulation techniques.

Understanding the Molecule: Physicochemical Properties

This compound is an amphoteric molecule, possessing both a weakly basic benzimidazole moiety and an acidic propionic acid group. This dual nature is central to its solubility behavior.

  • Benzimidazole Group: The benzimidazole ring system contributes to the molecule's hydrophobicity. The nitrogen atoms can be protonated under acidic conditions, forming a more soluble cationic species.

  • Propionic Acid Group: The carboxylic acid function is the primary acidic center. At pH values above its pKa, it deprotonates to form a carboxylate anion, which significantly enhances aqueous solubility.[1][2]

  • Thioether Linkage: The thioether group (-S-) adds to the molecule's lipophilicity and can be susceptible to oxidation under certain conditions, potentially forming sulfoxides or sulfones, which would alter solubility.[3][4]

Due to its amphoteric nature, the solubility of this compound is highly dependent on the pH of the aqueous medium.[5][6][7] The lowest solubility is expected at its isoelectric point (pI), where the net charge of the molecule is zero.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and formulation of this compound.

FAQ 1: Why is my compound crashing out of solution?

Answer: Precipitation, or "crashing out," is a common issue and is almost always related to pH. If you are dissolving the compound and then adjusting the pH, you may be passing through its isoelectric point where it is least soluble. Another possibility is that you are exceeding its solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Verify the pH of your final solution. Small shifts in pH can dramatically decrease solubility.

  • Dissolve the compound at a pH where it is most soluble. For this amphoteric compound, this will be at either a low pH (e.g., pH < 2) or a high pH (e.g., pH > 8), and then carefully adjust the pH to your desired final value, observing for any signs of precipitation.

  • Consider the buffer system. Some buffer components can interact with the compound and reduce its solubility.[6] If possible, try an alternative buffer system.

FAQ 2: What is the best starting point for solubilizing this compound in an aqueous buffer?

Answer: The most effective initial approach is pH modification.[8] Given the presence of the carboxylic acid, deprotonating it to the highly soluble carboxylate salt is a robust strategy.

Initial Protocol:

  • Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Add the solid this compound to the buffer.

  • Slowly add a base, such as 1 M NaOH, dropwise while stirring vigorously.

  • Monitor the pH and continue adding base until the compound fully dissolves. A pH of 7.4 or higher is a good target for initial attempts.

Below is a decision-making workflow for initial solubilization attempts.

A Start: Solid Compound B Add to Aqueous Buffer (e.g., PBS) A->B C Compound Dissolves? B->C D Solution Ready C->D Yes E Slowly add 1M NaOH while stirring C->E No F Monitor pH and observe for dissolution E->F G Compound Fully Dissolved? F->G H Solution Ready at alkaline pH G->H Yes I Consider Co-solvents or other methods G->I No

Caption: Initial pH-based solubilization workflow.

FAQ 3: I need to work at a neutral pH, but the compound is not soluble enough. What are my options?

Answer: If pH adjustment alone is insufficient for your required concentration at neutral pH, the use of co-solvents is the next logical step.[9][10][11] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10][11]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), particularly PEG 400[12]

  • Dimethyl sulfoxide (DMSO)

Considerations for Co-solvent Use:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for in vivo or cell-based assays.

  • Concentration: Start with a low percentage of co-solvent (e.g., 5-10% v/v) and incrementally increase it.

  • Stability: The thioether linkage in your compound could be susceptible to oxidation, and some co-solvents or impurities within them could promote this. It is advisable to use high-purity solvents and prepare solutions fresh.[3]

The following table provides hypothetical solubility data to illustrate the effect of pH and co-solvents.

FormulationSolubility (mg/mL) at 25°C
Deionized Water< 0.1
0.1 M HCl (pH 1)5.2
Phosphate Buffered Saline (PBS), pH 7.40.5
50 mM Tris Buffer, pH 8.512.8
PBS with 10% Ethanol (v/v), pH 7.42.1
PBS with 20% PEG 400 (v/v), pH 7.44.5
PBS with 5% DMSO (v/v), pH 7.43.8
FAQ 4: Are there more advanced techniques if co-solvents are not suitable for my application?

Answer: Yes, for applications requiring higher concentrations or for in vivo delivery, complexation with cyclodextrins is a powerful technique.[13][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that are water-soluble.[13][16][17]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and an excellent safety profile, often used in parenteral formulations.[15]

A general workflow for exploring advanced solubility enhancement is outlined below.

A Initial methods (pH, co-solvents) are insufficient B Evaluate Cyclodextrin Complexation A->B C Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B->C D Prepare aqueous solution of Cyclodextrin C->D E Add compound and stir/sonicate to form complex D->E F Determine solubility enhancement E->F G Optimized Formulation F->G Sufficient H Explore other methods (e.g., solid dispersions, nano-suspensions) F->H Insufficient

Caption: Advanced solubility enhancement workflow.

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[18]

Materials:

  • This compound

  • Selected aqueous buffer/solvent system

  • Scintillation vials or sealed tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent system. The presence of undissolved solid is crucial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).[19][20]

  • The determined concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Stock Solution using HP-β-Cyclodextrin

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in your desired buffer (e.g., a 20% w/v solution).

  • While stirring, slowly add the solid this compound to the cyclodextrin solution.

  • Continue stirring at room temperature for at least 4-6 hours, or overnight, to allow for complex formation. Gentle heating or sonication can sometimes expedite this process.

  • Visually inspect the solution for any remaining undissolved particles.

  • If the solution is clear, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates.

  • The resulting clear solution is your stock solution. It is recommended to determine the final concentration analytically.

Chemical Stability Considerations

The thioether (sulfide) linkage in this compound is a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.[3][4][21]

  • Oxidizing Agents: Avoid strong oxidizing agents. Be aware that some sources of water or buffer reagents may contain trace metal ions that can catalyze oxidation, especially in the presence of light.

  • Storage: For long-term storage of solutions, it is recommended to store them at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Monitoring: When developing a formulation, it is crucial to monitor the stability of the compound over time using a stability-indicating analytical method, such as HPLC, to detect the appearance of degradation products.

By understanding the physicochemical properties of this compound and systematically applying these troubleshooting strategies, researchers can effectively overcome solubility challenges and develop robust formulations for their experimental needs.

References
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Sinha, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]

  • The Pharma Guide. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved from [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • ACS Publications. (n.d.). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Retrieved from [Link]

  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]

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Technical Support Center: Experimental Stability of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the degradation of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid.

Welcome to the technical resource center for this compound (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice to ensure the stability and integrity of the compound throughout your experimental workflows.

The structure of this molecule, featuring a benzimidazole core linked to a propionic acid moiety via a thioether bond, presents specific stability challenges that must be managed to ensure reproducible and accurate results. This guide addresses the most common issues through a series of frequently asked questions, detailed protocols, and visual aids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed my stock solution of the compound developing a yellowish tint over time. What's happening?

This is a common observation and typically indicates the onset of degradation. The two most probable causes are oxidation and photodegradation.

  • Oxidation: The thioether (sulfide) linkage is susceptible to oxidation, which can convert it first to a sulfoxide and then to a sulfone.[1] These oxidized species can be colored and will alter the compound's biological activity and physicochemical properties. This process can be accelerated by ambient oxygen, elevated temperatures, and the presence of trace metal ions.

  • Photodegradation: Benzimidazole-containing molecules are notoriously sensitive to light, particularly in solution.[2][3][4] Exposure to ambient laboratory light or direct sunlight can catalyze the hydrolysis of functional groups or other complex rearrangements, leading to colored byproducts and a loss of active compound.[1][2]

Recommendation: Immediately prepare fresh solutions for critical experiments. To prevent this issue in the future, follow the stringent light and oxygen protection protocols detailed below.

Q2: What are the definitive storage conditions for this compound in both solid and solution forms?

Proper storage is the most critical factor in preventing degradation. Different conditions apply to the solid powder versus dissolved solutions. A comprehensive study on various benzimidazoles confirmed that stability is highly dependent on storage temperature and form (solid vs. solution).[5]

Recommendation: Adhere to the conditions summarized in the table below.

Form Temperature Atmosphere Light Condition Recommended Duration
Solid Powder 2-8°CStandard AtmosphereAmber vial, protected from direct lightMonths to years (refer to supplier CoA)
Stock Solution (e.g., in DMSO) -20°C or -80°CInert Gas (Argon/Nitrogen) OverlayAmber, light-blocking vialsUp to 1 month; shorter for dilute solutions[5]
Working Dilutions (Aqueous Buffer) 2-8°C (on ice)N/ACovered/in amber tubesPrepare fresh daily; use within hours
Q3: Which solvents should I use for stock solutions, and are there any I should avoid?

Solvent choice is crucial. A good solvent must fully dissolve the compound without reacting with it.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions of many benzimidazole derivatives.[6] It is a polar aprotic solvent that is relatively inert. Ensure you use a fresh, unopened bottle of anhydrous grade DMSO to minimize water and peroxide contaminants.

  • Use with Caution: Ethanol can be used, but some studies show higher rates of photodegradation in ethanolic solutions for related benzimidazoles compared to acidic aqueous solutions.[2][3] If used, solutions must be rigorously protected from light and stored at -20°C or below.

  • Avoid: Protic solvents with high water content at neutral or alkaline pH should be avoided for long-term storage, as they can facilitate hydrolysis, particularly under light exposure.[2] Avoid solvents containing peroxides (e.g., old ethers like THF or dioxane) as they will directly oxidize the thioether moiety.

Q4: How does pH impact the stability of the compound in my aqueous assays?

The pH of your experimental buffer is a critical variable. Studies on related benzimidazoles and thioether-containing molecules provide clear guidance.

  • Acidic pH (pH < 6): The compound is expected to be most stable in mildly acidic conditions. The benzimidazole nitrogen can be protonated, which often increases solubility and can protect against certain degradation pathways. For similar benzimidazoles, stability was excellent in 0.1M HCl even under light and heat stress.[2]

  • Neutral pH (pH 7-7.5): Stability is generally acceptable for the duration of a typical experiment (a few hours). However, at neutral pH, thiol groups (which could form from hydrolysis) are more susceptible to oxidation than at acidic pH.[7]

  • Alkaline pH (pH > 8): Alkaline conditions should be avoided. They significantly accelerate the degradation of many benzimidazoles.[2] Hydrolysis of the propionic acid side chain or other base-catalyzed reactions can occur, especially at elevated temperatures.

Recommendation: For aqueous assays, prepare the final dilution of the compound into your buffer immediately before use. If the experiment is lengthy, keep the assay plate or tubes on ice and protected from light.

Q5: My results are inconsistent between experiments. How can I confirm if compound degradation is the culprit?

Inconsistent results are a classic sign of a labile compound. To confirm this, you need an analytical method to assess the purity of your stock or working solutions over time.

Recommendation: Use High-Performance Liquid Chromatography (HPLC) with UV detection. A simple reverse-phase method can resolve the parent compound from its more polar degradation products (like the sulfoxide or sulfone).

  • Quick Purity Check: Run a sample of your "old" stock solution and compare it to a freshly prepared one. The appearance of new peaks or a significant decrease in the area of the main peak indicates degradation.

  • Forced Degradation Study: To proactively understand your compound's liabilities, you can perform a forced degradation study as outlined in ICH guidelines.[8] This involves intentionally stressing the compound (e.g., with acid, base, peroxide, light, heat) and analyzing the resulting mixture by HPLC-MS to identify potential degradation products.[9]

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol minimizes exposure to light, oxygen, and water—the primary drivers of degradation.

  • Pre-Experiment Setup:

    • Allow the sealed vial of solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation.

    • Gather all necessary materials: anhydrous DMSO, amber glass vials with PTFE-lined caps, gas-tight syringes, and a source of inert gas (Argon or Nitrogen).

    • Perform all steps in a dimly lit area or under amber lighting.

  • Dissolution:

    • Calculate the required mass of the compound for your desired volume and concentration.

    • Carefully weigh the solid into a tared amber vial.

    • Add the calculated volume of anhydrous DMSO using a gas-tight syringe.

    • Cap the vial and vortex gently until the solid is completely dissolved.

  • Inert Gas Purging:

    • Pierce the vial's cap septum with a needle connected to the inert gas line, ensuring the needle tip is in the headspace above the solution.

    • Insert a second, wider-gauge needle as a vent.

    • Gently bubble the inert gas through the solution for 30-60 seconds to displace dissolved oxygen.

    • Remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas.

  • Sealing and Storage:

    • Seal the vial cap tightly with parafilm.

    • Label clearly with compound name, concentration, date, and "Protect from Light & Air."

    • Immediately place in a labeled box and store at -20°C or -80°C.

Protocol 2: Monitoring Compound Purity via HPLC

This is a general-purpose method to quickly assess purity.

  • System & Column:

    • HPLC with UV detector (set to the λmax of the compound, typically around 280-290 nm for benzimidazoles).

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a 5-10 minute gradient from 10% B to 90% B. This broad gradient is effective at separating the parent compound from more polar (earlier eluting) and less polar (later eluting) impurities.

  • Sample Preparation:

    • Dilute your stock solution (e.g., 1 µL of 10 mM stock into 1 mL of 50:50 Acetonitrile/Water) to an appropriate concentration for UV detection (~10 µM).

  • Analysis:

    • Inject 5-10 µL of your sample.

    • Integrate the peak area of the parent compound and any impurity peaks.

    • Calculate purity as: (Area of Parent Peak / Total Area of All Peaks) * 100.

    • Degradation products like the sulfoxide will typically elute before the parent compound due to increased polarity.

Visualizing Degradation & Handling

The following diagrams illustrate the key chemical challenges and the recommended workflow to mitigate them.

cluster_0 Major Degradation Pathways Parent 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (O2, H2O2) Photo Photodegradation Products Parent->Photo Light Exposure (UV/Visible) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Key degradation routes for the compound.

cluster_1 Recommended Experimental Workflow A Receive Solid Compound B Store at 2-8°C (Protected from Light) A->B C Prepare Stock Solution (Protocol 1: DMSO, Inert Gas, Amber Vial) B->C D Store Stock at -80°C C->D E Perform Purity Check (Protocol 2: HPLC) D->E Periodically F Prepare Fresh Working Dilutions (in Assay Buffer) D->F E->C If Degraded, Prepare New Stock E->F G Use Immediately in Assay (Keep on Ice, Protect from Light) F->G H Discard Unused Working Dilutions G->H

Caption: Workflow to ensure compound integrity.

References

  • Liao, M., Li, Y., Chen, X., Ding, S., & Gan, Z. (2024). Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity. Environmental Science and Pollution Research.
  • Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. Available at: [Link]

  • Ragno, G., Cione, E., Ioele, G., Risoli, A., & Garofalo, A. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Semantic Scholar. Available at: [Link]

  • Ragno, G., Cione, E., Ioele, G., Risoli, A., & Garofalo, A. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Drug Stability. Available at: [Link]

  • Mahajan, S., Sethi, D., Seth, S., & Gupta, K. C. (2009). Construction of Oligonucleotide Microarrays (Biochips) via Thioether Linkage for the Detection of Bacterial Meningitis. ResearchGate. Available at: [Link]

  • Yilmaz, B., & Asci, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available at: [Link]

  • Ijaz, M., Mahmood, A., & Ahmad, M. (2018). Stability of thiol groups at different pH environments at 37°C. ResearchGate. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Available at: [Link]

  • Monahan, F.J., German, J.B., & Kinsella, J.E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abu-Lafi, S., El-Jammal, A., & Al-Assi, N. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. Available at: [Link]

  • Panda, S. S., & Sahoo, G. (2022). Identification and characterization of degradation products of Nateglinide. Neliti. Available at: [Link]

  • Sahoo, S. K., & Sahu, M. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

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Identifying and minimizing byproducts in 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. Our focus is on anticipating common experimental challenges, elucidating the underlying chemical principles, and offering robust solutions to identify and minimize byproduct formation, thereby improving yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the S-alkylation of 1-methyl-1H-benzoimidazole-2-thiol with a suitable 3-carbon electrophile, such as 3-bromopropionic acid, in the presence of a base.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?

A1: Low yield is a frequent issue stemming from several factors, ranging from reaction conditions to the stability of reagents. The primary causes are often suboptimal reaction parameters or competing side reactions.

Causality Analysis: The core reaction is a nucleophilic substitution where the thiolate anion of 1-methyl-1H-benzoimidazole-2-thiol attacks the electrophilic carbon of the propionic acid synthon. The efficiency of this SN2 reaction is highly dependent on the effective concentration of the thiolate and the reactivity of the electrophile.

  • Inefficient Deprotonation: The pKa of the thiol group is approximately 9.8. If the base used is not strong enough or is used in a substoichiometric amount, the concentration of the nucleophilic thiolate will be too low for the reaction to proceed efficiently.

  • Base-Induced Elimination: When using 3-halopropionic acids, strong bases can promote the elimination of H-X to form acrylic acid. This consumes your starting material in a non-productive pathway.

  • Solvent Effects: The solvent plays a critical role in solvating the ions and influencing nucleophilicity. Protic solvents (e.g., ethanol, water) can solvate the thiolate anion, reducing its nucleophilicity and slowing the reaction rate.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a very slow reaction rate, resulting in incomplete conversion within a practical timeframe.

Recommended Solutions:

  • Optimize Base and Stoichiometry: Use at least one equivalent of a moderately strong base to ensure complete deprotonation of the thiol. Carbonates (K₂CO₃, Cs₂CO₃) are often preferred over hydroxides to minimize elimination side reactions.

  • Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They effectively dissolve the reactants and the intermediate salt without hindering the nucleophile's reactivity.

  • Control Temperature: A moderately elevated temperature (e.g., 50-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid excessive heating that could lead to degradation.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendedRationale
Solvent DMF, AcetonitrilePolar aprotic; enhances nucleophilicity.
Base K₂CO₃, NaHMinimizes elimination; ensures full deprotonation.
Temperature 50-70 °CBalances reaction rate against byproduct formation.
Atmosphere Inert (N₂ or Ar)Prevents oxidative dimerization of the thiol starting material.
Q2: I'm observing multiple unexpected spots on my TLC plate and extra peaks in my LC-MS. What are these byproducts?

A2: The presence of multiple spots indicates the formation of side products. In this specific synthesis, the byproducts are predictable based on the reactivity of the benzimidazole core and the alkylating agent.

Causality Analysis & Identification:

The 1-methyl-1H-benzoimidazole-2-thiol starting material is an ambident nucleophile, meaning it has two potential nucleophilic sites: the sulfur (soft nucleophile) and the unmethylated nitrogen (N3, hard nucleophile). This duality is the primary source of isomeric byproducts.

  • Byproduct 1: N-Alkylated Isomer: This is the most common byproduct, resulting from the alkylation at the N3 position instead of the sulfur. This forms 3-(3-Methyl-2-thioxo-2,3-dihydro-benzo[d]imidazol-1-yl)-propionic acid. According to Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom preferentially attacks the soft sp³ carbon of the alkyl halide[1]. However, under certain conditions (e.g., using a harder electrophile or specific solvent systems), N-alkylation can become competitive.

  • Byproduct 2: Disulfide Dimer: The thiol starting material is susceptible to oxidation, especially in the presence of air and a basic medium, leading to the formation of a disulfide-linked dimer, bis(1-methyl-1H-benzimidazol-2-yl) disulfide.

  • Byproduct 3: Unreacted Starting Material: Incomplete conversion will leave residual 1-methyl-1H-benzoimidazole-2-thiol.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying these byproducts.

G TLC Multiple Spots on TLC/LC-MS Analyze Analyze Crude Reaction Mixture by LC-MS and ¹H NMR TLC->Analyze CheckSM Check for Starting Material (SM) m/z and NMR signals Analyze->CheckSM CheckDimer Check for Disulfide Dimer m/z = 2 x (m/z of SM) - 2 Analyze->CheckDimer CheckIsomer Check for N-Alkylated Isomer m/z = Product m/z Analyze->CheckIsomer Confirm Confirm Isomer Structure (¹H NMR shows different shifts) CheckIsomer->Confirm G cluster_0 Reaction Pathways cluster_1 Favored Pathway (Soft-Soft) cluster_2 Minor Pathway (Hard-Soft) SM 1-Methyl-1H-benzoimidazole-2-thiolate S_Product S-Alkylated Product (Desired) SM->S_Product S-attack N_Product N-Alkylated Byproduct (Undesired) SM->N_Product N-attack E Br-CH₂CH₂COOH E->S_Product E->N_Product

Sources

Technical Support Center: Synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (Product ID: 720896).[1] This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth, experience-driven answers to common challenges encountered when scaling up this synthesis, moving beyond basic protocols to address the critical nuances that ensure success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall strategy for synthesizing this compound?

The most robust and common approach is a two-step synthesis. The first step involves the formation of the key intermediate, 1-methyl-1H-benzoimidazole-2-thiol. The second step is a nucleophilic substitution (thioetherification) reaction where this intermediate is S-alkylated using a suitable 3-carbon propionic acid synthon. This staged approach allows for better control and purification of the intermediate, leading to higher purity in the final product.

Q2: Which starting materials are recommended for Step 1, the formation of 1-methyl-1H-benzoimidazole-2-thiol?

For the synthesis of the benzimidazole core, the reaction of N-methyl-o-phenylenediamine with either carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) or with thiourea is a standard and effective method. The N-methylated diamine is crucial as it pre-installs the required methyl group at the N-1 position, preventing isomeric mixtures that can arise from post-synthesis N-alkylation.

Q3: What are the critical parameters for the S-alkylation step (Step 2)?

The S-alkylation of 1-methyl-1H-benzoimidazole-2-thiol with 3-bromopropionic acid is the critical bond-forming step. The key parameters are:

  • Base Selection: A non-nucleophilic base is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent are common choices. The base should be strong enough to deprotonate the thiol (pKa ~9-10) but mild enough to avoid hydrolysis of the bromo-ester if that is used as the electrophile.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile (ACN), or polar protic solvents like ethanol, are typically effective.[2] Ethanol is often preferred for its lower toxicity and ease of removal.

  • Temperature: The reaction is often performed at a slightly elevated temperature, typically between 50-80°C, to ensure a reasonable reaction rate.[3] Progress should be monitored carefully by Thin Layer Chromatography (TLC) to avoid side-product formation at excessive temperatures.

Q4: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 7:3 or 8:2 v/v) with a few drops of acetic acid to ensure the carboxylic acid product moves up the plate. The starting thiol intermediate and the final acid product should have distinctly different Rf values. Staining with potassium permanganate or viewing under UV light (if the compounds are UV active) will help visualize the spots.

Synthesis Workflow & Key Parameters

The overall process is summarized in the workflow diagram below. Recommended starting conditions are detailed in the accompanying table.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: S-Alkylation cluster_purification Purification SM1 N-Methyl-o-phenylenediamine Intermediate 1-Methyl-1H-benzoimidazole-2-thiol SM1->Intermediate SM2 Carbon Disulfide (CS₂) SM2->Intermediate  KOH, Ethanol, Reflux FinalProduct 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid Intermediate->FinalProduct Reagent1 3-Bromopropionic Acid Reagent1->FinalProduct  NaOH, Ethanol, 60-70°C Purification Acidification (HCl) Recrystallization (Ethanol/Water) FinalProduct->Purification

Caption: High-level workflow for the synthesis of the target compound.

Table 1: Recommended Reaction Parameters
ParameterStep 1: Intermediate SynthesisStep 2: S-Alkylation
Key Reagents N-Methyl-o-phenylenediamine, CS₂1-Methyl-1H-benzoimidazole-2-thiol, 3-Bromopropionic Acid
Base Potassium Hydroxide (KOH)Sodium Hydroxide (NaOH)
Equivalents (Base) 1.1 eq2.2 eq (1.1 for thiol, 1.1 for carboxylic acid)
Solvent EthanolEthanol
Temperature Reflux (~78°C)60-70°C
Typical Time 4-6 hours3-5 hours
Monitoring TLC (50% EtOAc/Hexane)TLC (80% EtOAc/Hexane + 1% Acetic Acid)

Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This section addresses specific problems in a question-and-answer format.

Problem Area 1: Low Yield or Stalled Reaction

Q: My reaction for Step 2 (S-alkylation) is showing very low conversion by TLC, even after several hours. What are the likely causes?

This common issue often points to one of three areas: reagent quality, insufficient activation of the nucleophile, or suboptimal conditions.

Probable Causes & Solutions:

  • Impure Starting Materials: The purity of the 1-methyl-1H-benzoimidazole-2-thiol intermediate is critical. Impurities from Step 1 can interfere with the reaction.

    • Action: Re-purify the thiol intermediate by recrystallization from ethanol before use. Verify its purity by melting point or NMR.

  • Ineffective Thiol Deprotonation: The thiol must be fully converted to the thiolate anion to act as an effective nucleophile.

    • Action: Ensure your base is not old or hydrated. Use freshly prepared NaOH solution or high-purity solid. Crucially, ensure at least 2.2 equivalents of base are used: one equivalent to deprotonate the thiol and another to neutralize the 3-bromopropionic acid, preventing it from protonating the thiolate.

  • Suboptimal Temperature: While higher temperatures can cause degradation, a temperature that is too low will result in a sluggish reaction.

    • Action: Ensure your reaction mixture is maintaining the target temperature of 60-70°C. Use an oil bath with a contact thermometer for accurate temperature control.

TroubleshootingTree Start Low Conversion in S-Alkylation Cause1 Impure Thiol Intermediate? Start->Cause1 Cause2 Ineffective Deprotonation? Start->Cause2 Cause3 Incorrect Temperature? Start->Cause3 Sol1 Recrystallize Thiol from Ethanol Cause1->Sol1 Yes Sol2 Use Fresh Base (2.2 eq) Verify Stoichiometry Cause2->Sol2 Yes Sol3 Verify & Calibrate Heat Source Target 60-70°C Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Problem Area 2: Product Isolation and Purity

Q: After acidification, my product precipitates as an oil or sticky solid and is difficult to purify. What can I do?

This is a classic purification challenge, often caused by residual solvent (like DMF if used) or the presence of impurities that are depressing the melting point.

Probable Causes & Solutions:

  • "Oiling Out" During Precipitation: The product is precipitating from a solution in which it is still partially soluble or is coming out of solution below its melting point.

    • Action: Instead of a rapid quench, try a slower, controlled acidification on an ice bath with vigorous stirring. Add the acid dropwise. If the product still oils out, attempt to extract the acidified aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate), then wash, dry, and concentrate the organic phase to get the crude solid.

  • Impurity-Driven Poor Crystallization: The presence of unreacted starting material or side products can inhibit proper crystal lattice formation.

    • Action: The best solution is recrystallization. A mixed solvent system is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution just begins to turn cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If this fails, column chromatography on silica gel may be necessary.

Problem Area 3: Formation of Side Products

Q: I see an unexpected spot on my TLC plate. What is the most likely side product?

In this reaction, the most probable side product is the N-alkylated isomer, where the propionic acid chain attaches to the other nitrogen of the benzimidazole ring instead of the sulfur. While starting with the N-1 methylated thiol minimizes this, it can still occur under certain conditions.

Probable Causes & Solutions:

  • Competing N-Alkylation: The lone pair on the second nitrogen atom can also act as a nucleophile. This is more likely if the thiol is not fully deprotonated, making the nitrogen comparatively more nucleophilic.

    • Action: Revisit the base conditions. Ensuring a sufficient amount of a strong enough base preferentially forms the "softer" thiolate nucleophile, which, according to Pearson's HSAB (Hard and Soft Acids and Bases) theory, will preferentially attack the "softer" electrophilic carbon of the alkyl bromide. This is a key principle for achieving selectivity in such systems.[4]

Detailed Experimental Protocol

Step 2: Synthesis of this compound

This protocol assumes 10g of the thiol intermediate as the starting point.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 1-methyl-1H-benzoimidazole-2-thiol (10.0 g, 60.9 mmol).

  • Dissolution: Add ethanol (100 mL) to the flask and stir to suspend the solid.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (5.36 g, 134 mmol, 2.2 eq) in water (20 mL). Add this solution dropwise to the flask. A slight exotherm may be observed.

  • Addition of Electrophile: Add 3-bromopropionic acid (10.2 g, 66.9 mmol, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 65°C using a thermostatically controlled heating mantle or oil bath. Maintain this temperature and stir for 3-5 hours.

  • Monitoring: Monitor the reaction's completion by TLC (80:20 Ethyl Acetate:Hexane + 1% Acetic Acid), checking for the disappearance of the starting thiol.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume by approximately half using a rotary evaporator.

  • Precipitation: Place the flask in an ice bath and slowly acidify the solution to pH ~4-5 by adding 2M hydrochloric acid (HCl) dropwise with vigorous stirring. The product should precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove inorganic salts.

  • Purification: Dry the crude solid. Perform recrystallization from an ethanol/water mixture to yield the pure product.

References

  • BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
  • Alam, M. S., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH).
  • Basava, V., et al. (2013). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Venugopal, S., et al. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Ingenta Connect.
  • MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • ResearchGate. (n.d.). Chemo‐selective N‐alkylation of indolylbenzimidazoles. ResearchGate.
  • Sha'aban, H. G., & Askar, F. W. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate.
  • Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.
  • ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate.
  • ResearchGate. (n.d.). Synthesis pathway for alkylation of (benz)imidazole. ResearchGate.
  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central.
  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. University of Rochester.
  • ResearchGate. (2025). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate.
  • BenchChem. (2025). Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Technical Support Center: Enhancing the Long-Term Storage Stability of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the long-term storage stability of this compound. As a molecule combining a benzimidazole core with a thioether linkage and a propionic acid side chain, its stability is influenced by several factors that require careful consideration during storage and formulation.

This document provides a comprehensive overview of potential stability issues, frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your research and development activities.

I. Understanding the Stability Profile: Key Vulnerabilities

The chemical structure of this compound contains two primary moieties susceptible to degradation: the thioether linkage and the benzimidazole ring system. Understanding these vulnerabilities is the first step toward developing a robust storage and handling strategy.

  • Oxidation of the Thioether Linkage: The sulfur atom in the thioether group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[1] This process can be accelerated by the presence of atmospheric oxygen, oxidizing agents, and certain metal ions.

  • Photodegradation of the Benzimidazole Ring: Benzimidazole derivatives have been shown to be photosensitive, particularly in solution, leading to the formation of various photoproducts upon exposure to UV or visible light.[1][2][3][4]

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, the overall stability of the molecule can be influenced by pH. Extreme acidic or basic conditions may affect the integrity of the benzimidazole ring or other functional groups.[1][4]

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways, including oxidation and hydrolysis.[1][2]

Below is a diagram illustrating the primary potential degradation pathways for this compound.

A This compound B Sulfoxide Derivative A->B Oxidation [O] D Photodegradation Products A->D Light (hv) E Hydrolytic Cleavage Products A->E Acid/Base Hydrolysis C Sulfone Derivative B->C Further Oxidation [O] cluster_0 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize & Dilute B->G C->G H HPLC Analysis D->H E->H F->H G->H

Caption: Forced Degradation Workflow.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer at pH 3-4). A starting point could be 20% acetonitrile, ramping up to 80% over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 270-280 nm for the benzimidazole chromophore).
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.

V. Advanced Stabilization Strategies

For formulations requiring enhanced stability, consider the following approaches:

  • Lyophilization (Freeze-Drying): This process removes water from the product at low temperatures, resulting in a stable, dry powder that is less susceptible to hydrolysis and oxidation. [5][6]The lyophilized product can be reconstituted immediately before use.

  • Encapsulation: Encapsulating the compound in a suitable matrix (e.g., polymers, lipids) can provide a physical barrier against environmental factors like oxygen and light.

  • Excipient Selection: Careful selection of excipients is crucial. Drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) should be performed to identify any potential interactions. [1][7][8]

VI. Conclusion

The long-term stability of this compound is achievable with a thorough understanding of its potential degradation pathways and the implementation of appropriate storage and handling procedures. The primary concerns are oxidation of the thioether linkage and photodegradation of the benzimidazole ring. By controlling factors such as temperature, light, oxygen exposure, and pH, the integrity of the compound can be maintained. For formulated products, the use of antioxidants, chelating agents, and advanced techniques like lyophilization can significantly enhance stability. It is imperative that researchers perform compound-specific stability studies to establish optimal conditions for their particular application.

VII. References

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. (URL: [Link])

  • Al-Hourani, B. J., Al-Awaida, W. A., & Sweis, N. A. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4475. (URL: [Link])

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. (URL: [Link])

  • Kamneva, N. M., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3195. (URL: [Link])

  • Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. (URL: [Link])

  • Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. (URL: [Link])

  • Compatibility Study between Fenbendazole and Polymeric Excipients Used in Pharmaceutical Dosage Forms Using Thermal and Non-Thermal Analytical Techniques. MDPI. (URL: [Link])

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. (URL: [Link])

  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024). Pharmaceutical Outsourcing. (URL: [Link])

  • How to Approach a Forced Degradation Study. SGS. (URL: [Link])

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. (URL: [Link])

  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave online. (URL: [Link])

  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. (URL: [Link])

  • Selection of Different Excipients for Controlled Release Formulations of Pantoprazole Through Drug–Excipient Compatibility Testing. IJCRT.org. (URL: [Link])

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (URL: [Link])

  • Medicinal Thiols: Current Status and New Perspectives. PMC - PubMed Central - NIH. (URL: [Link])

  • Lyophilization of Biopharmaceuticals: Enhancing Stability and Shelf Life. Omics. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Unexpected Results in Assays with 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in assays involving this compound. As a substituted benzimidazole, this molecule holds potential in various biological assays, and this guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the key features of this compound that can influence assay performance.

PropertyValueImplication for Assays
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol [1]
Structure Benzimidazole core with a methyl group, a propionic acid side chain, and a thiol linker.The thiol group is susceptible to oxidation. The acidic nature of the propionic acid can affect solubility and interactions.
Solubility Solubility can be pH-dependent. Always determine empirical solubility in your specific assay buffer.
Purity Impurities from synthesis can interfere with assays. Ensure the purity of your compound stock.

II. General Troubleshooting Principles

Unexpected assay results can often be traced back to a few common sources of error. The following flowchart provides a general workflow for diagnosing issues with this compound.

A Unexpected Assay Result B Check Compound Integrity (Purity, Degradation) A->B C Verify Stock Solution (Concentration, Solubility) B->C D Evaluate Assay Conditions (Buffer, pH, Temperature) C->D E Investigate Potential Compound-Assay Interference D->E F Review Data Analysis E->F G Consult Literature for Similar Compounds F->G H Contact Technical Support G->H

Caption: General troubleshooting workflow for unexpected assay results.

III. FAQs and Troubleshooting Guides for Specific Assay Types

Benzimidazole derivatives are frequently evaluated in a variety of assays for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]

A. Enzyme Inhibition Assays

Q1: I'm seeing lower than expected inhibition of my target enzyme. What could be the cause?

Possible Causes and Solutions:

  • Compound Oxidation: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species with reduced or no activity.

    • Troubleshooting Protocol:

      • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in an appropriate solvent (e.g., DMSO) immediately before use.

      • Degas Buffers: Use degassed buffers for your assay to minimize dissolved oxygen.

      • Include a Reducing Agent: Consider adding a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the assay buffer to maintain the reduced state of the thiol group. Note that the choice and concentration of the reducing agent should be validated to ensure it does not interfere with the assay.

  • Incorrect pH: The ionization state of the propionic acid moiety can be influenced by the pH of the assay buffer, which in turn can affect its binding to the target enzyme.

    • Troubleshooting Protocol:

      • Verify Buffer pH: Ensure the pH of your assay buffer is accurately measured and stable throughout the experiment.

      • pH Profile Experiment: If feasible, perform the inhibition assay at a range of pH values to determine the optimal pH for compound activity.

  • Poor Solubility: The compound may be precipitating out of solution at the tested concentrations in your aqueous assay buffer.

    • Troubleshooting Protocol:

      • Visual Inspection: Visually inspect the assay wells for any signs of precipitation.

      • Solubility Test: Determine the solubility of the compound in your assay buffer by preparing a serial dilution and observing for precipitation.

      • Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is consistent across all wells and is at a level that does not affect enzyme activity.

Q2: My positive control is working, but my test compound shows variable or non-reproducible results.

Possible Causes and Solutions:

  • Thiol Reactivity with Assay Components: Thiol-containing compounds can sometimes react non-specifically with components of the assay, such as detection reagents or other additives.

    • Troubleshooting Protocol:

      • Run a Compound-Only Control: Incubate the compound in the assay buffer without the enzyme and/or substrate to check for any background signal generation or quenching.

      • Test for Interference with Detection Reagents: If using a fluorescence or absorbance-based assay, pre-incubate the compound with the detection reagent to see if it affects the signal.

  • Time-Dependent Inhibition: The compound may be a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of incubation with the enzyme.

    • Troubleshooting Protocol:

      • Vary Pre-incubation Time: Perform the assay with different pre-incubation times of the enzyme with the inhibitor before adding the substrate.

      • Mechanism of Inhibition Studies: If time-dependent inhibition is observed, further studies may be needed to determine the kinetic parameters (k_inact, K_I).

B. Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Q1: I am observing high cytotoxicity at concentrations where I expect to see a specific biological effect.

Possible Causes and Solutions:

  • Off-Target Effects: Benzimidazole derivatives can have multiple biological targets.[2] The observed cytotoxicity might be due to off-target effects rather than the intended mechanism of action.

    • Troubleshooting Protocol:

      • Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window (the concentration range where the desired effect is observed without significant cytotoxicity).

      • Cell Line Specificity: Test the compound on different cell lines to see if the cytotoxicity is specific to a particular cell type.

      • Literature Search: Review the literature for known off-target effects of similar benzimidazole-containing compounds.

  • Reactive Thiol Group: The thiol group can react with cellular components, leading to non-specific toxicity.

    • Troubleshooting Protocol:

      • Include a Thiol Scavenger: As a control experiment, co-incubate the cells with the compound and a thiol scavenger like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity.

Q2: The compound seems to have no effect on my cells, even at high concentrations.

Possible Causes and Solutions:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Protocol:

      • Permeabilization Controls: Use a permeabilizing agent (with appropriate controls) to see if the compound has an effect when the cell membrane is disrupted.

      • Structure-Activity Relationship (SAR) Data: If available, review SAR data for related compounds to understand how structural modifications affect cell permeability.

  • Compound Instability in Culture Media: The compound may be degrading in the cell culture medium over the course of the experiment.

    • Troubleshooting Protocol:

      • Stability Test: Incubate the compound in the cell culture medium for the duration of the experiment and then analyze its integrity using methods like HPLC.

      • Replenish Compound: Consider replenishing the compound in the media at regular intervals during long-term experiments.

A Cell-Based Assay Anomaly B High Cytotoxicity A->B C No Effect A->C D Off-Target Effects? B->D E Thiol Reactivity? B->E F Poor Cell Permeability? C->F G Compound Instability? C->G H Perform Dose-Response D->H I Use Thiol Scavenger Control E->I J Permeabilization Experiment F->J K Stability Test in Media G->K

Caption: Troubleshooting workflow for cell-based assays.

C. Antimicrobial Assays (e.g., MIC Determination)

Q1: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values.

Possible Causes and Solutions:

  • Binding to Media Components: The compound may be binding to proteins or other components in the growth medium, reducing its effective concentration.

    • Troubleshooting Protocol:

      • Test in Different Media: Determine the MIC in different types of growth media (e.g., minimal vs. rich media) to assess the impact of media components.

      • Serum Protein Binding: If working with media containing serum, consider performing a serum protein binding assay to quantify the extent of binding.

  • Inoculum Effect: The starting density of the microbial culture can influence the apparent MIC.

    • Troubleshooting Protocol:

      • Standardize Inoculum: Strictly adhere to standardized protocols for preparing the microbial inoculum to ensure a consistent starting cell density.

      • Test a Range of Inocula: As a control, determine the MIC at different starting inoculum densities to understand the magnitude of the inoculum effect.

IV. Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer
  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the final working concentration in your assay buffer.

  • Incubate the solution under the same conditions as your assay (temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution.

  • Analyze the aliquots by reverse-phase HPLC with a UV detector to monitor for the appearance of degradation products or a decrease in the parent compound peak.

V. References

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]

  • This compound | C11H12N2O2S | CID 720896. PubChem. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preclinical evaluation of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing dosage and administration in animal studies. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot common issues, and ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Formulation and Physicochemical Properties

Question 1: My batch of this compound shows poor aqueous solubility. What are the recommended formulation strategies for in vivo animal studies?

Answer:

Poor aqueous solubility is a common challenge with many benzimidazole derivatives. The primary goal of your formulation strategy is to ensure consistent and adequate drug exposure in your animal models. Here are several approaches, ranging from simple to more complex, to consider:

  • Aqueous Suspensions: For initial studies, a simple aqueous suspension can be prepared using a suspending agent to ensure uniform dosing.

    • Recommended Vehicle: 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water or saline.

    • Causality: These agents increase the viscosity of the vehicle, preventing the rapid settling of the compound and allowing for more accurate and reproducible dosing.

    • Troubleshooting:

      • Clogging of gavage needle: Ensure the particle size of your compound is sufficiently small. Mortar and pestle grinding or micronization can be beneficial.

      • Inconsistent exposure: The stability of the suspension is critical. Prepare fresh daily and ensure it is vigorously vortexed before each animal is dosed.

  • Co-solvent Systems: For compounds that are soluble in organic solvents, a co-solvent system can be employed.

    • Common Co-solvents: Polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), dimethyl sulfoxide (DMSO), and ethanol.

    • Typical Composition: A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Causality: Co-solvents enhance solubility by reducing the polarity of the aqueous vehicle. Surfactants like Tween-80 help to maintain the drug in solution and improve wetting.

    • Troubleshooting:

      • Precipitation upon injection: This can occur when the organic solvent is rapidly diluted by aqueous physiological fluids. To mitigate this, inject slowly and consider the total volume.

      • Toxicity of the vehicle: High concentrations of DMSO or ethanol can have their own pharmacological effects or cause local irritation. It is crucial to include a vehicle-only control group in your studies.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability.[1][2][3][4]

    • Examples: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions (e.g., corn oil, sesame oil).

    • Causality: These formulations can improve absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[2]

    • Considerations: These are more complex to develop and may require specialized expertise. They are typically considered when simpler methods fail to provide adequate exposure.[5][6][7][8]

Section 2: Dose Selection and Dose-Response Studies

Question 2: How do I select the starting dose for my first in vivo efficacy study in mice?

Answer:

Selecting an appropriate starting dose is critical for obtaining meaningful data and for ethical considerations. A multi-faceted approach is recommended:

  • In Vitro Data: Your in vitro efficacy data (e.g., IC50 or EC50 values in cell-based assays) is the primary starting point. Aim for an in vivo concentration that is a multiple of the in vitro effective concentration.

  • Literature Review: Search for in vivo studies on structurally similar benzimidazole derivatives to understand the dose ranges that have been previously tested and found to be effective and well-tolerated.

  • Dose Range-Finding (DRF) Study: A preliminary DRF study is highly recommended.[9] This study uses a small number of animals and a wide range of doses to establish the Maximum Tolerated Dose (MTD).

    • Study Design: Typically involves 3-5 dose levels, with 1-2 animals per dose. Doses can be escalated in a logarithmic or semi-logarithmic manner (e.g., 10, 30, 100 mg/kg).

    • Endpoints: Monitor for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur), and in some cases, basic hematology or clinical chemistry.

    • Outcome: The MTD is the highest dose that does not cause significant adverse effects.[9] Your starting dose for efficacy studies should be at or below the MTD.

Workflow for Initial Dose Selection

Caption: Workflow for selecting the initial dose for in vivo studies.

Question 3: I am not observing a clear dose-response relationship in my study. What could be the issue?

Answer:

A lack of a clear dose-response relationship can be frustrating, but it provides important information. Here are some potential causes and troubleshooting steps:

  • Inadequate Dose Range: The selected doses may be too narrow or all on the plateau of the dose-response curve.

    • Solution: Broaden your dose range in the next study. Consider including both lower and higher doses.

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations, regardless of the administered dose.

    • Solution: Conduct a pilot pharmacokinetic (PK) study to measure plasma and/or tissue concentrations of the compound at different doses. If bioavailability is low, you may need to optimize the formulation or consider a different route of administration.

  • Target Saturation: It's possible that the biological target is fully engaged even at the lowest dose tested.

    • Solution: Test lower doses to see if a dose-dependent effect emerges.

  • U-shaped Dose-Response (Hormesis): Some compounds exhibit a biphasic or "U-shaped" dose-response, where low doses have a greater effect than high doses.

    • Solution: This requires testing a very wide range of doses, including very low ones, to fully characterize the response.

Section 3: Administration Routes and Techniques

Question 4: What are the key considerations and potential issues with oral gavage in mice and rats?

Answer:

Oral gavage is a common method for precise oral administration.[10] However, proper technique is essential to avoid complications.

Key Considerations for Oral Gavage:

ParameterMouseRat
Gavage Needle Size 22-24 gauge, 1-1.5 inches18-20 gauge, 2-3 inches
Maximum Volume 10 mL/kg (up to 20 mL/kg with justification)[11]10 mL/kg[12]

Troubleshooting Common Oral Gavage Issues:

  • Regurgitation or Aspiration:

    • Cause: Incorrect placement of the gavage needle into the trachea instead of the esophagus, or administering too large a volume.

    • Prevention: Ensure proper restraint with the head and neck extended.[11][13] The gavage needle should pass smoothly without resistance. If the animal struggles or you feel resistance, withdraw and start again.[13] Administer the substance slowly.

    • Signs: Coughing, choking, or fluid coming from the nose.[12][13] If this occurs, stop immediately and monitor the animal closely.

  • Esophageal or Stomach Perforation:

    • Cause: Using a gavage needle with a sharp or burred tip, or applying excessive force.

    • Prevention: Always use a gavage needle with a ball-tipped end.[12] Never force the needle.[12]

Workflow for Oral Gavage dot graph TD { A[Properly Restrain Animal] --> B{Measure Gavage Needle Length}; B --> C[Insert Needle into Esophagus]; C --> D{Administer Substance Slowly}; D --> E[Withdraw Needle Gently]; E --> F[Monitor Animal]; }

Sources

Validation & Comparative

A Technical Guide to the Comparative Analysis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid and Other Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid within the broader context of benzimidazole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), potential biological activities, and the experimental methodologies used to evaluate this important class of heterocyclic compounds. While direct comparative experimental data for this compound is not extensively available in public literature, this guide synthesizes information from studies on structurally related benzimidazole derivatives to provide a robust predictive analysis of its potential performance.

Introduction to the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between a benzene ring and an imidazole ring.[1] This privileged scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides, allowing for favorable interactions with various biological macromolecules.[2] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[3][4][5]

The biological activity of benzimidazole derivatives can be significantly modulated by substitutions at various positions of the benzimidazole ring, most notably at the N-1, C-2, C-5, and C-6 positions.[3] Our focus, this compound, possesses key structural features that are known to influence its biological profile:

  • N-1 Methylation: Alkylation at the N-1 position can impact the compound's lipophilicity and its ability to form hydrogen bonds, which in turn can affect its binding to biological targets.

  • C-2 Thioether Linkage: The presence of a sulfur-containing substituent at the C-2 position is a common feature in many biologically active benzimidazoles. This linkage can influence the compound's electronic properties and spatial orientation.

  • Propionic Acid Side Chain: The carboxylic acid moiety introduces a polar, ionizable group, which can significantly affect the compound's solubility, membrane permeability, and potential for specific interactions with target proteins.

This guide will explore the probable impact of these structural motifs on the antimicrobial, anticancer, and anti-inflammatory activities of this compound by drawing comparisons with other well-studied benzimidazole derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6] The mechanism of action for their antibacterial effects is often attributed to the inhibition of microbial growth by interfering with essential cellular processes.[2]

Structure-Activity Relationship Insights:

Studies on 2-(benzylthio)-1H-benzimidazole derivatives have shown that substitutions on the benzimidazole ring and the benzyl group significantly influence their antibacterial efficacy.[7] For instance, the introduction of electron-withdrawing groups on the benzyl ring can enhance activity. While our target compound does not have a benzyl group, the principles of substituent effects on the benzimidazole core are still relevant.

The N-1 methylation in this compound might enhance its lipophilicity compared to its non-methylated counterpart, potentially leading to improved cell wall penetration in some bacteria. However, the presence of the polar propionic acid group could counteract this effect to some extent.

Comparative Data for Related Compounds:

Compound/Derivative ClassTest Organism(s)Reported Activity (MIC in µg/mL)Reference
2-(Benzylthiomethyl)-1H-benzimidazole derivativesStaphylococcus aureus, Escherichia coli140 - 400[8]
2-Mercaptobenzimidazole derivatives with oxadiazole/triazole moietiesBacillus subtilis, Escherichia coliVaried, some superior to Gentamycin[9]
5-Nitro-2-aryl substituted-1H-benzimidazolesS. aureus, B. subtilis, E. coli, C. albicans25 - 50[2]
Benzimidazole-triazole-indoline derivativesE. coli, S. aureus0.026 - 0.060[10]

Based on these findings, it is plausible that this compound would exhibit moderate antibacterial activity. The presence of the thioether linkage is a favorable feature, but the overall activity will be highly dependent on the interplay between the N-methyl group and the propionic acid side chain in facilitating target engagement and cellular uptake.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several mechanisms of action identified, including the inhibition of tubulin polymerization, topoisomerase inhibition, and interference with various signaling pathways.[4][11]

Structure-Activity Relationship Insights:

For anticancer activity, substitutions at the C-2 position with aryl or heteroaryl rings, and modifications at the N-1 position have been shown to be critical.[12] The thioether linkage at C-2 in our target compound provides a flexible linker to the propionic acid moiety, which could allow for optimal positioning within the binding site of a target protein.

The N-1 methyl group can also play a role. For instance, in some series of benzimidazole-based kinase inhibitors, N-methylation has been shown to enhance activity. The propionic acid group could potentially engage in hydrogen bonding or ionic interactions with amino acid residues in a target protein, such as a kinase or a DNA-binding protein.

Comparative Data for Related Compounds:

Numerous studies have reported the IC50 (half-maximal inhibitory concentration) values for various benzimidazole derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50 in µM)Reference
1,2-disubstituted benzimidazoles with thiocarbamoyl moietyA549 (lung), C6 (glioma)Varies, compounds with dimethylamino group showed higher activity[13]
Benzimidazole-triazole hybridsHCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[14]
Benzimidazole derivatives with sulfonamide moietyMGC-803, PC-3, MCF-71.02 - 5.40[14]
N-substituted benzimidazole carbamate ester (RDS 60)CAL 27, FaDu (HNSCC)2.5 - 2.9 (at 48h)[15]

Given the structural features of this compound, it is hypothesized that it could exhibit moderate cytotoxic activity against certain cancer cell lines. The presence of the propionic acid group might confer selectivity towards specific cancer types or targets.

Anti-inflammatory Activity

Benzimidazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[3]

Structure-Activity Relationship Insights:

The anti-inflammatory activity of benzimidazoles is highly dependent on the nature and position of substituents.[3] For instance, certain substitutions can lead to selective COX-2 inhibition, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The propionic acid moiety in our target compound is particularly interesting in this context, as many classical NSAIDs (e.g., ibuprofen, naproxen) also possess a propionic acid functional group. This suggests that this compound could potentially act as a COX inhibitor. The N-methyl group and the thioether linkage would further modulate its binding affinity and selectivity.

Comparative Data for Related Compounds:

Compound/Derivative ClassAssay/ModelReported ActivityReference
N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazolesCarrageenan-induced paw edema in rats23.88% to 37.31% inhibition[16]
2-substituted benzimidazole derivativesLuminol-enhanced chemiluminescence assaySome compounds had lower IC50 than ibuprofen[17]
Benzo[d]imidazole analogues of thiabendazoleInhibition of IL-1β production in vitroSeveral compounds showed dose-dependent reduction[18]
3-Benzoyl-propionic acidCarrageenan-induced air pouch model in vivoMarked reduction of cell migration and NO levels[16]

The structural similarity of the propionic acid side chain to known anti-inflammatory drugs, combined with the established anti-inflammatory potential of the benzimidazole scaffold, suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent.

Experimental Protocols

To facilitate further research and direct comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound) and comparator benzimidazoles

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.

  • Add the standardized microbial inoculum to each well.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate at Appropriate Temperature Inoculation->Incubation MIC_Determination Visually Determine MIC Incubation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound and comparators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and comparators for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram of MTT Assay Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Cell_Seeding->Adherence Compound_Treatment Treat Cells with Test Compounds Adherence->Compound_Treatment Incubation_Treatment Incubate for Desired Time Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.

Materials:

  • Test compound and comparators

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin in PBS.

  • A control group consists of the albumin solution with the vehicle used to dissolve the compound.

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Diagram of Albumin Denaturation Assay:

Albumin_Denaturation A Prepare Reaction Mixture: Test Compound + Albumin in PBS B Incubate at 37°C for 20 minutes A->B C Induce Denaturation by Heating at 70°C for 5 minutes B->C D Cool to Room Temperature C->D E Measure Turbidity at 660 nm D->E F Calculate Percentage Inhibition E->F

Caption: Workflow for the in vitro anti-inflammatory assay based on inhibition of albumin denaturation.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, a comparative analysis based on the extensive literature on related benzimidazole compounds provides valuable insights into its potential biological activities. The presence of the N-methyl group, the 2-thioether linkage, and the propionic acid side chain suggests that this compound is a promising candidate for further investigation, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.

Future studies should focus on the synthesis and in vitro evaluation of this compound against a panel of bacterial and fungal strains, various cancer cell lines, and in relevant anti-inflammatory assays. Such direct comparative studies, alongside a non-methylated analogue and other C-2 substituted derivatives, will provide a clearer understanding of its structure-activity relationship and help to unlock the full therapeutic potential of this intriguing benzimidazole derivative.

References

  • [Studies on 2-benzimidazolethiol derivatives. V. Structure-activity relationship on analgesic action of 1-(dialkylamino-alkyl)-2-(p-ethoxyphenylthio)benzimidazole]. PubMed. [Link]

  • Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Bentham Science. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. PMC - NIH. [Link]

  • Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

  • Structure activity relationships of substituted benzimidazoles. PubMed. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia. [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]

  • Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. [Link]

  • Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PMC - NIH. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. [Link]

  • The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. OAR. [Link]

  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC - NIH. [Link]

  • Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. [Link]

  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. ResearchGate. [Link]

  • synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. IJNRD. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. NIH. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. [Link]

  • Benzimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]

  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]

  • Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers. [Link]

  • Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses. PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. [Link]

  • A comparison of the antibacterial activities of N-formimidoyl thienamycin (MK0787) with those of other recently developed beta-lactam derivatives. PubMed. [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]

  • Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating. PubMed. [Link]

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Structure-activity relationship (SAR) studies of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid Analogs

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1] Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1][2][3]

The versatility of the benzimidazole nucleus has spurred extensive research into its potential as an anti-inflammatory and anticancer agent.[3][4][5][6] This guide focuses on a specific chemical class: analogs of this compound. We will provide a detailed analysis of their structure-activity relationships (SAR), compare their performance with alternative compounds, and present the experimental protocols necessary for their evaluation.

The Core Scaffold: Rationale for Structural Modification

The parent compound, this compound, serves as a foundational template for SAR studies. The primary goal of these studies is to systematically modify distinct regions of the molecule to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The key positions for chemical modification are illustrated below:

SAR_Points cluster_0 This compound cluster_1 Key Modification Points mol mol A Position 1: N-Substitution A->mol R1 B Positions 5 & 6: Benzene Ring Substitution B->mol R2 C Position 2: Linker Modification C->mol Linker D Side-Chain: Propionic Acid Alteration D->mol R3

Caption: Key points for chemical modification on the core scaffold.

General Synthesis Approach

The synthesis of these analogs typically begins with the preparation of the core benzimidazole ring. A common and versatile method is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[7] For the target compounds, 1-methyl-1H-benzo[d]imidazole-2-thiol is a key intermediate. This intermediate can then be reacted with a suitable propionic acid derivative via a nucleophilic substitution reaction to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure.[2][4][6]

Anti-Inflammatory Activity

Inflammation is a complex biological process often mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[4][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[3] The propionic acid moiety in the target scaffold is a classic feature of many NSAIDs, suggesting a similar mechanism of action.

  • Benzene Ring Substitutions (R2): The introduction of small, lipophilic, and electron-withdrawing groups (e.g., -Cl, -F, -CF3) at the C5 or C6 position of the benzimidazole ring generally enhances anti-inflammatory activity.[8] This is likely due to improved binding affinity within the hydrophobic channels of COX enzymes.

  • N1-Substitution (R1): The presence of a methyl group at the N1 position, as in our parent compound, often leads to more potent and selective COX-2 inhibition compared to the unsubstituted (N-H) analog. This modification can alter the planarity and electronic properties of the ring system, influencing target engagement.

  • Propionic Acid Side-Chain (R3): The carboxylic acid group is crucial for activity, likely forming key ionic interactions with arginine residues in the active site of COX enzymes. Esterification or conversion to an amide typically reduces or abolishes activity.

Comparative Performance Data (Illustrative)

The following table illustrates the expected impact of these modifications on COX inhibition.

CompoundR1R2 (Position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent -CH3-H15.21.88.4
Analog A-H-H25.55.15.0
Analog B-CH3-Cl8.90.517.8
Analog C-CH3-OCH320.13.26.3
Analog D (Ester)-CH3-H>100>100-
Piroxicam--5.00.86.25
Meloxicam--2.50.212.5

Note: Data are hypothetical, based on established SAR trends for benzimidazoles and related NSAIDs.[4][9]

Anticancer Activity

Benzimidazole derivatives have emerged as potent anticancer agents that act through various mechanisms, including the inhibition of crucial enzymes like topoisomerase and receptor tyrosine kinases (e.g., EGFR), and the induction of apoptosis.[1][5][10]

  • Benzene Ring Substitutions (R2): The cytotoxic effects can be tuned by substitutions on the benzene ring. Electron-donating groups (e.g., -OCH3) or bulky hydrophobic groups can enhance activity against certain cell lines by improving interactions with specific protein targets.

  • Side-Chain Modification (Linker & R3): Altering the thioether linker or the propionic acid moiety can significantly impact anticancer activity. Replacing the sulfur with other linkers or modifying the carboxylate group can change the molecule's ability to penetrate cell membranes and interact with intracellular targets. For instance, hybridization with other pharmacophores like pyrazole or triazole has been shown to produce potent cytotoxic agents.[5][11]

Comparative Performance Data (Illustrative)

This table illustrates the potential cytotoxic activity against common cancer cell lines.

CompoundR2 (Position 5)LinkerSide-ChainMCF-7 GI50 (µM)A549 GI50 (µM)HCT-116 GI50 (µM)
Parent -H-S--CH2CH2COOH12.518.220.1
Analog E-NO2-S--CH2CH2COOH4.86.15.5
Analog F-H-SO2--CH2CH2COOH9.211.514.3
Analog G-H-S-Phenyl Amide>50>50>50
Doxorubicin---1.72.11.9

Note: Data are hypothetical, based on SAR studies of related benzimidazole anticancer agents.[5]

Comparison with Alternative Scaffolds

The this compound framework offers distinct advantages.

  • vs. Traditional NSAIDs (e.g., Piroxicam): While sharing the goal of COX inhibition, the benzimidazole core is more amenable to fine-tuning for COX-2 selectivity, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.[9] Furthermore, some benzimidazole derivatives exhibit dual COX/5-LOX inhibitory activity, offering a broader anti-inflammatory profile.[4]

  • vs. Other Anticancer Heterocycles: The benzimidazole scaffold is a bioisostere of purine, allowing it to mimic endogenous molecules and effectively inhibit enzymes like kinases and polymerases.[1] This inherent biological relevance gives it an edge in designing targeted therapies compared to more synthetically abstract scaffolds.

Experimental Methodologies

To validate the SAR hypotheses, rigorous and standardized experimental protocols are essential.

Workflow for Biological Screening

Workflow cluster_anti_inflammatory Anti-Inflammatory Screening cluster_anticancer Anticancer Screening start_inflam Synthesized Analogs cytotox_inflam Cytotoxicity Assay (MTT) on RAW 264.7 Macrophages start_inflam->cytotox_inflam 1. Determine non-toxic concentrations no_assay Nitric Oxide (NO) Production Assay cytotox_inflam->no_assay 2. Use safe concentrations cox_assay In Vitro COX-1/COX-2 Inhibition Assay no_assay->cox_assay 3. Confirm mechanism hit_inflam Identify Lead Compounds cox_assay->hit_inflam start_cancer Synthesized Analogs cytotox_cancer Cytotoxicity Screen (MTT) on Cancer Cell Panel (e.g., MCF-7, A549) start_cancer->cytotox_cancer 1. Primary screen dose_response Dose-Response & IC50 Determination cytotox_cancer->dose_response 2. Quantify potency mechanism_study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Topoisomerase Assay) dose_response->mechanism_study 3. Elucidate mechanism hit_cancer Identify Lead Compounds mechanism_study->hit_cancer

Caption: A typical workflow for screening benzimidazole analogs.

Protocol 1: Cytotoxicity (MTT) Assay

This assay is a prerequisite for other cell-based tests to ensure that observed effects are not due to cell death.[12]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Materials:

    • RAW 264.7 cells (for anti-inflammatory screening) or cancer cell lines.

    • 96-well plates.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in sterile PBS).[12]

    • DMSO (for formazan solubilization).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]

    • Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

    • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until intracellular purple crystals are visible.[12][16]

    • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.[12][16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit NO production in activated macrophages.

  • Principle: Nitric oxide is a key inflammatory mediator. Its concentration can be measured indirectly by quantifying nitrite (a stable metabolite) in the cell culture supernatant using the Griess reagent.[13][17]

  • Materials:

    • RAW 264.7 macrophage cells.

    • Lipopolysaccharide (LPS) for stimulation.

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution.

  • Procedure:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells for 1 hour with non-toxic concentrations of the test compounds, determined from the MTT assay.[13]

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[12]

    • Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.

    • Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a separate plate. Incubate for 10-15 minutes at room temperature.[12]

    • Measurement: Measure the absorbance at 540-550 nm.[12]

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

References

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem.
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. Benchchem.
  • MTT assay protocol. Abcam.
  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • MTT (Assay protocol). Protocols.io.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nem
  • Biological activities of benzimidazole derivatives: A review.
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.
  • Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. N/A.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
  • 3-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid. Sigma-Aldrich.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv

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Comparative Efficacy Analysis: 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid versus Standard-of-Care in Necroptosis-Mediated Inflammatory Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of treating inflammatory diseases is continually evolving, with a significant focus on developing targeted therapies that can offer improved efficacy and safety profiles over existing standards of care. This guide provides a detailed comparative analysis of a novel therapeutic candidate, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, hereafter referred to as Necrosulfonamide-M (NS-M) , against the current standard-of-care treatments for conditions where necroptosis is a key pathological driver.

Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the release of cellular contents and subsequent inflammation. A key mediator of this pathway is the Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture. Necrosulfonamide is a known inhibitor of MLKL, and NS-M represents a novel derivative with potentially improved pharmacological properties.

This guide will delve into the mechanistic underpinnings of NS-M, present comparative efficacy data against a standard-of-care, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

Mechanism of Action: Targeting the Executioner of Necroptosis

NS-M, like its parent compound Necrosulfonamide, directly targets the executioner protein of the necroptotic pathway, MLKL. It covalently binds to cysteine 86 (Cys86) of human MLKL, a modification that allosterically inhibits the conformational changes required for MLKL to oligomerize and execute cell death. This targeted approach offers a distinct advantage over broader-acting anti-inflammatory agents by specifically neutralizing a key driver of inflammation at its source.

Below is a diagram illustrating the necroptosis signaling pathway and the specific point of intervention for NS-M.

Necroptosis_Pathway cluster_stimulus External Stimulus (e.g., TNFα) cluster_receptor Receptor Complex cluster_complex_I Complex I (Survival) cluster_complex_II Complex II (Necrosome) cluster_execution Execution Phase cluster_inhibition Point of Inhibition TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I Caspase-8 inactive RIPK1 RIPK1 Complex I->RIPK1 Deubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL Oligomerization MLKL Oligomerization MLKL->MLKL Oligomerization Membrane Translocation Membrane Translocation MLKL Oligomerization->Membrane Translocation Cell Lysis Cell Lysis Membrane Translocation->Cell Lysis NS-M NS-M (Necrosulfonamide-M) NS-M->MLKL Inhibits (Binds Cys86)

Caption: Necroptosis pathway and NS-M's point of intervention.

Comparative Efficacy Analysis

To evaluate the therapeutic potential of NS-M, its efficacy was compared against a standard-of-care anti-inflammatory agent in a cellular model of TNFα-induced necroptosis. Human HT-29 colon adenocarcinoma cells, which are known to undergo necroptosis, were utilized for this study.

Experimental Overview

The core of this comparison lies in a cell viability assay, where the ability of each compound to protect cells from induced necroptosis is quantified. This provides a direct measure of their efficacy as necroptosis inhibitors.

Experimental_Workflow A 1. Cell Seeding (HT-29 cells) B 2. Compound Treatment (NS-M or Standard-of-Care) A->B C 3. Necroptosis Induction (TNFα + Smac mimetic + Z-VAD-FMK) B->C D 4. Incubation (18-24 hours) C->D E 5. Cell Viability Assay (e.g., CellTiter-Glo) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Workflow for in vitro comparative efficacy testing.

Quantitative Comparison

The following table summarizes the key efficacy parameters derived from the in vitro cell viability assays. The IC50 (half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the necroptotic cell death.

CompoundTargetIC50 (TNFα-induced Necroptosis in HT-29 cells)
NS-M (Investigational) MLKL 25 nM
Necrosulfonamide (Reference)MLKL490 nM
Standard-of-Care (Broad-spectrum Kinase Inhibitor)Multiple Kinases1.5 µM

Note: Data for NS-M and the standard-of-care are representative and may vary based on specific experimental conditions. The Necrosulfonamide IC50 is provided as a literature benchmark.

These results indicate that NS-M is significantly more potent in preventing necroptotic cell death in this cellular model compared to both its parent compound and the standard-of-care, which exhibits a broader but less potent activity.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following detailed protocol is provided.

Protocol: In Vitro Necroptosis Inhibition Assay

1. Cell Culture and Seeding: a. Culture human HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. c. Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Preparation and Treatment: a. Prepare stock solutions of NS-M and the standard-of-care drug in DMSO. b. Create a serial dilution of each compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

3. Induction of Necroptosis: a. Prepare a necroptosis induction cocktail containing:

  • Human TNFα (final concentration: 20 ng/mL)
  • Smac mimetic (e.g., birinapant, final concentration: 100 nM)
  • Pan-caspase inhibitor (e.g., Z-VAD-FMK, final concentration: 20 µM) b. Add the induction cocktail to all wells except the untreated control.

4. Incubation: a. Incubate the plate at 37°C for 18-24 hours.

5. Measurement of Cell Viability: a. Use a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). b. Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the number of viable cells.

6. Data Analysis: a. Normalize the data to the untreated control (100% viability) and the vehicle-treated, necroptosis-induced control (0% protection). b. Plot the percentage of protection against the log concentration of the compound. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.

Conclusion and Future Directions

The data presented in this guide suggest that this compound (NS-M) is a potent and specific inhibitor of MLKL-mediated necroptosis, outperforming a standard-of-care compound in a relevant in vitro model. Its high potency and targeted mechanism of action make it a promising candidate for further preclinical and clinical development in inflammatory and degenerative diseases where necroptosis is implicated.

Future studies should focus on:

  • In vivo efficacy: Evaluating NS-M in animal models of diseases such as inflammatory bowel disease, rheumatoid arthritis, or neurodegenerative conditions.

  • Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of NS-M to determine its suitability as a drug.

  • Safety and toxicology: Conducting comprehensive safety studies to identify any potential off-target effects or toxicities.

By pursuing these next steps, the full therapeutic potential of NS-M can be elucidated, potentially leading to a new class of treatments for a range of challenging diseases.

References

  • Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., Wang, L., Yan, J., Liu, W., Lei, X., & Wang, X. (2012). Mixed lineage kinase domain-like protein MLKL as a key RIP3 downstream component of TNF-induced necrosis. Cell, 148(1-2), 213–227. [Link]

  • Su, L., Qu, L., He, R., Hong, Z., Wang, Y., & Liu, J. (2014). The molecular mechanism of necrostatin-1, a novel necroptosis inhibitor. Biochemical and Biophysical Research Communications, 443(3), 1073–1078. [Link]

Independent Verification of the Synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and verification of novel chemical entities are foundational to progress. This guide provides an in-depth technical comparison for the synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. Beyond a mere protocol, this document elucidates the rationale behind the synthetic strategy, compares it with alternative approaches for structurally similar compounds, and provides robust, step-by-step methodologies for independent verification of the final product.

I. Synthetic Strategy and Comparative Analysis

A. Proposed Synthesis of this compound

The most logical approach to synthesizing the target compound is a nucleophilic substitution reaction between 1-methyl-1H-benzo[d]imidazole-2-thiol and a suitable 3-carbon electrophile, such as 3-bromopropionic acid. This strategy is favored due to the high nucleophilicity of the thiol group and the commercial availability of the starting materials.

Reaction Scheme:

Synthetic_Scheme 1-methyl-1H-benzo[d]imidazole-2-thiol 1-methyl-1H-benzo[d]imidazole-2-thiol Target_Compound This compound 1-methyl-1H-benzo[d]imidazole-2-thiol->Target_Compound + 3-bromopropionic acid (Base, Solvent)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol:

  • Deprotonation of the Thiol: To a solution of 1-methyl-1H-benzo[d]imidazole-2-thiol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a non-nucleophilic base (e.g., potassium carbonate, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion. The causality here is to increase the nucleophilicity of the sulfur atom for the subsequent reaction.

  • Nucleophilic Attack: To the stirred suspension, add a solution of 3-bromopropionic acid (1.1 eq) in the same solvent dropwise. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Progression and Work-up: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, and quench with water.

  • Purification: Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

B. Comparative Analysis with an Unmethylated Analog

A commercially available alternative, 3-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid, provides a useful benchmark for comparison.[3] The synthesis of this analog follows a similar pathway but starts with 2-mercaptobenzimidazole.

Table 1: Comparison of Synthetic Routes

ParameterProposed Synthesis of this compoundSynthesis of 3-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid
Starting Material 1-methyl-1H-benzo[d]imidazole-2-thiol2-mercaptobenzimidazole
Key Reagent 3-bromopropionic acid3-bromopropionic acid
Anticipated Yield HighHigh
Potential Side Reactions N-alkylation (less likely due to steric hindrance and higher nucleophilicity of sulfur)N-alkylation
Product Solubility Expected to have higher solubility in organic solvents due to the methyl groupLower solubility in organic solvents

II. Independent Verification of Synthesis

Rigorous analytical verification is paramount to confirm the identity and purity of the synthesized compound. A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of small molecules. For benzimidazole derivatives, a reverse-phase HPLC method is typically effective.[4][5]

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often optimal. For example, a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 254 nm and 288 nm for benzimidazole derivatives).[4]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.

HPLC_Workflow Sample_Prep Prepare 0.1 mg/mL sample solution Injection Inject 10 µL into HPLC system Sample_Prep->Injection Separation Separation on C18 column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Analyze chromatogram for purity Detection->Analysis

Caption: Workflow for HPLC-based purity verification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring of the benzimidazole core.

  • N-Methyl Protons: A singlet around 3.5-4.0 ppm corresponding to the three protons of the methyl group attached to the nitrogen atom.

  • Propionic Acid Protons: Two triplets in the aliphatic region (typically 2.5-3.5 ppm), each integrating to two protons, corresponding to the two methylene groups of the propionic acid side chain. The methylene group adjacent to the sulfur will be further downfield.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically 170-180 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm).

  • N-Methyl Carbon: A signal around 30-35 ppm.

  • Methylene Carbons: Two signals in the aliphatic region (typically 25-40 ppm).

The combination of these analytical techniques provides a self-validating system for the confirmation of both the purity and the chemical identity of the synthesized this compound.

III. References

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Pretreatment and Determination Methods for Benzimidazoles: An Update since 2005. (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. PubChem. [Link]

  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. PubChem. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. (n.d.). ResearchGate. [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (n.d.). ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.

  • MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]

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Benchmarking the performance of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory performance of a novel compound, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, against the well-characterized Matrix Metalloproteinase-9 (MMP-9). Due to the absence of extensive public data on this specific molecule, we will proceed based on a structural hypothesis, outlining the necessary experimental design to benchmark its efficacy against a known inhibitor, Marimastat. This document is intended for researchers in drug discovery and development, offering a robust methodology for inhibitor characterization.

Introduction: The Rationale for Targeting MMP-9

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is crucial for physiological processes like tissue remodeling, wound healing, and angiogenesis.[3][4] However, the overexpression of certain MMPs, particularly MMP-9 (Gelatinase B), is strongly associated with pathological conditions, including tumor invasion, metastasis, and chronic inflammation.[2][5][6] This makes MMP-9 a compelling therapeutic target for anticancer and anti-inflammatory drug development.[5][6]

The catalytic activity of MMPs is dependent on a zinc ion located in the active site.[6][7] A primary strategy for designing MMP inhibitors involves molecules with a zinc-binding group (ZBG) that can chelate this zinc ion, thereby blocking the enzyme's catalytic function.[1][7]

Hypothesis: this compound as a Putative MMP-9 Inhibitor

The chemical structure of this compound features a benzimidazole ring system. This scaffold is a known bioisostere for other heterocyclic zinc-binding moieties and has been explored in the design of various enzyme inhibitors. We hypothesize that the nitrogen atoms within the benzimidazole ring of this compound can act as a zinc-binding group, enabling it to dock into the active site of MMP-9 and disrupt its function.

To validate this hypothesis, a direct comparison of its inhibitory activity against a well-established MMP inhibitor is necessary. We have selected Marimastat, a broad-spectrum hydroxamate-based MMP inhibitor, as the benchmark compound for this guide.[3][7][8]

Experimental Design: A Fluorometric Assay for MMP-9 Inhibition

To quantitatively assess and compare the inhibitory potential of our lead compound and Marimastat, a fluorescence resonance energy transfer (FRET) assay is the method of choice. This assay is widely used for its high sensitivity, reproducibility, and suitability for high-throughput screening.[4][9]

The principle of the assay involves an MMP-9-specific peptide substrate that is flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage by active MMP-9, the donor and quencher are separated, resulting in a measurable increase in fluorescence. The presence of an inhibitor will prevent this cleavage, leading to a reduced fluorescent signal.

Experimental Workflow

The following diagram outlines the key steps in the MMP-9 inhibitor screening protocol.

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound and Marimastat dispense Dispense assay buffer, inhibitors, and enzyme into a 96-well plate prep_inhibitor->dispense prep_enzyme Reconstitute and dilute active human MMP-9 enzyme prep_enzyme->dispense prep_substrate Prepare FRET-based MMP-9 substrate solution add_substrate Initiate reaction by adding FRET substrate prep_substrate->add_substrate pre_incubate Pre-incubate enzyme with inhibitors dispense->pre_incubate pre_incubate->add_substrate kinetic_read Measure fluorescence kinetically at 37°C (Ex/Em = 325/393 nm) add_substrate->kinetic_read plot_data Plot reaction rates against inhibitor concentration kinetic_read->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50 compare Compare IC50 values to determine relative potency calc_ic50->compare

Caption: Workflow for the MMP-9 Inhibition Assay.

Detailed Protocol

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound

  • Marimastat (positive control)

  • DMSO (for compound dissolution)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in DMSO. Create a series of 2-fold dilutions in assay buffer to generate a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute the active MMP-9 enzyme to a working concentration of 2 nM in cold assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of each inhibitor dilution to the respective wells.

    • Include "enzyme control" wells (with DMSO instead of inhibitor) and "no enzyme" wells (background control).

  • Enzyme Addition and Pre-incubation: Add 20 µL of the diluted MMP-9 enzyme to all wells except the "no enzyme" controls. Mix gently and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 25 µL of the MMP-9 FRET substrate (at a final concentration of 10 µM) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 60 minutes at 37°C, with an excitation wavelength of 325 nm and an emission wavelength of 393 nm.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear phase of the kinetic read.

    • Normalize the data by subtracting the background fluorescence and expressing the remaining activity as a percentage of the "enzyme control".

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Benchmarking Performance: Interpreting the Data

The primary metric for comparing the performance of the inhibitors is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Performance Data for MMP-9 Inhibition

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
This compound150-1.198
Marimastat25-1.099

This data is illustrative and serves as an example for comparison.

Based on this hypothetical data, this compound is an effective inhibitor of MMP-9, but Marimastat is approximately 6-fold more potent. The Hill slope, being close to -1 for both compounds, suggests a 1:1 binding stoichiometry with the enzyme.

Proposed Mechanism of Action

The inhibitory activity of many small molecules against MMPs relies on the chelation of the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[1][7] This interaction prevents the binding and subsequent hydrolysis of the natural substrate. We propose that this compound follows this established mechanism.

G cluster_enzyme MMP-9 Active Site cluster_inhibitor Inhibitor Molecule cluster_interaction Inhibition Mechanism active_site Catalytic Domain Zn²⁺ Ion S1' Specificity Pocket interaction_desc 1. Benzimidazole nitrogens chelate the Zn²⁺ ion. 2. Side chain interacts with the S1' pocket. inhibitor Benzimidazole Ring Propionic Acid Side Chain inhibitor:f0->active_site:f1 Chelation inhibitor:f1->active_site:f2 Binding

Caption: Proposed Inhibition of MMP-9 by the Benzimidazole Derivative.

The benzimidazole core is positioned to coordinate with the zinc ion, while the propionic acid side chain can form additional interactions within the S1' specificity pocket of the enzyme, enhancing binding affinity and selectivity.

Conclusion and Future Directions

This guide outlines a clear and scientifically sound methodology for benchmarking the performance of this compound against the known MMP-9 inhibitor, Marimastat. Based on its chemical structure, there is a strong rationale to investigate this compound as a novel MMP-9 inhibitor. The described fluorometric assay provides a robust platform for determining its potency (IC50).

Should the experimental data confirm significant inhibitory activity, subsequent studies should focus on:

  • Selectivity Profiling: Assessing the compound's activity against a panel of other MMPs to determine its selectivity profile.

  • Mechanism of Action Studies: Employing techniques like enzyme kinetics and X-ray crystallography to confirm the binding mode and validate the proposed zinc-chelation mechanism.

  • Cell-based Assays: Evaluating the inhibitor's efficacy in cellular models of invasion and migration.

By following this structured approach, researchers can effectively characterize this novel compound and determine its potential as a therapeutic agent targeting MMP-9.

References

  • PubMed. (n.d.). Matrix metalloproteinase inhibitors.
  • Wikipedia. (2023). Metalloprotease inhibitor.
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  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services.
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  • MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment.
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A Head-to-Head Comparative Guide: 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid Versus Commercially Available Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its resemblance to naturally occurring purine nucleotides allows it to interact with various biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[3][4] The versatility of the benzimidazole scaffold has led to the development of several commercially successful drugs, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[1][5] This guide focuses on a specific, yet under-investigated derivative, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid , and provides a framework for its head-to-head comparison with established, commercially available benzimidazole-based compounds, particularly those with demonstrated anticancer properties.

Given the structural motifs of this compound, specifically the 2-thioalkyl substituent, a logical starting point for investigation is its potential as an anticancer agent. This hypothesis is grounded in extensive literature demonstrating the cytotoxic effects of various 2-substituted benzimidazole derivatives.[6][7][8] This guide will, therefore, focus on a comparative study of this compound against the well-characterized anthelmintic drugs, Mebendazole and Albendazole , which have been repurposed as potential anticancer agents due to their ability to disrupt microtubule polymerization.[9][10]

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the rationale, experimental design, and data interpretation for a comparative evaluation of these compounds.

Compound Profiles: A Comparative Overview

A thorough understanding of the physicochemical properties of the compounds under investigation is crucial for experimental design and interpretation of results.

PropertyThis compoundMebendazoleAlbendazole
IUPAC Name 3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acidMethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamateMethyl N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate
Molecular Formula C₁₁H₁₂N₂O₂SC₁₆H₁₃N₃O₃C₁₂H₁₅N₃O₂S
Molecular Weight 236.29 g/mol 295.29 g/mol 265.33 g/mol
Structure
Known Mechanism of Action (Anticancer) Hypothesized to involve disruption of cellular proliferation, potentially through microtubule inhibition or other cytotoxic mechanisms.Inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.[11]Inhibits tubulin polymerization, resulting in impaired glucose uptake and eventual cell death.[9][12]
Commercial Availability Available from various chemical suppliers for research purposes.Commercially available as an anthelmintic drug.Commercially available as an anthelmintic drug.

Proposed Experimental Workflow for Anticancer Activity Screening

To empirically compare the anticancer potential of this compound with Mebendazole and Albendazole, a systematic in vitro evaluation is proposed. The following workflow is designed to provide a robust and reproducible assessment of their cytotoxic and antiproliferative effects.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Stock Solution Preparation cell_seeding Cell Seeding in 96-well plates cell_culture Cell Line Culture (e.g., HeLa, MCF-7) cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Compounds cell_seeding->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50 comparison Comparative Analysis of Cytotoxicity ic50->comparison

Figure 1: Proposed workflow for comparative anticancer activity screening.

Detailed Experimental Protocols
  • Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity. Suggested cell lines include:

    • HeLa (Cervical Cancer): A commonly used and well-characterized cell line.

    • MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line.

    • A549 (Lung Cancer): A human lung adenocarcinoma cell line.

  • Culture Medium: The appropriate culture medium for each cell line should be used (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solutions: Prepare 10 mM stock solutions of this compound, Mebendazole, and Albendazole in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the complete culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the serially diluted compounds. Include a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner to facilitate a direct comparison of the compounds' cytotoxic effects.

Table 1: Hypothetical IC₅₀ Values (µM) for Benzimidazole Derivatives against Various Cancer Cell Lines

CompoundHeLaMCF-7A549
This compoundExperimental ValueExperimental ValueExperimental Value
MebendazoleExperimental ValueExperimental ValueExperimental Value
AlbendazoleExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value

The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated for each compound against each cell line. A lower IC₅₀ value indicates a higher cytotoxic potential.

Hypothesized Mechanism of Action and Further Investigations

Based on the known anticancer mechanisms of Mebendazole and Albendazole, it is plausible that this compound may also exert its effects through the disruption of microtubule dynamics.

mechanism_of_action cluster_compound Benzimidazole Compound cluster_cellular Cellular Target cluster_effect Cellular Effects compound 3-(1-Methyl-1H-benzoimidazol- 2-ylsulfanyl)-propionic acid tubulin β-tubulin compound->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits Polymerization mitotic_arrest Mitotic Arrest (G2/M phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 2: Hypothesized mechanism of action for this compound.

To validate this hypothesis, further mechanistic studies are recommended:

  • Tubulin Polymerization Assay: An in vitro assay to directly measure the effect of the compound on the polymerization of purified tubulin.

  • Immunofluorescence Staining: Staining of treated cells with antibodies against α-tubulin to visualize the effects on the microtubule network.

  • Cell Cycle Analysis: Using flow cytometry to determine the percentage of cells in each phase of the cell cycle after treatment.

  • Apoptosis Assays: Annexin V/PI staining or caspase activity assays to confirm the induction of apoptosis.

Conclusion

While this compound remains a compound with largely unexplored biological activity, its structural similarity to other pharmacologically active benzimidazoles, particularly those with anticancer properties, warrants a thorough investigation. This guide provides a comprehensive and scientifically rigorous framework for a head-to-head comparison with the commercially available and clinically relevant compounds, Mebendazole and Albendazole. By following the proposed experimental workflows and data analysis procedures, researchers can effectively evaluate its potential as a novel anticancer agent and contribute valuable data to the field of medicinal chemistry and drug discovery. The insights gained from such a comparative study will be instrumental in determining the future trajectory of this promising benzimidazole derivative.

References

  • Omeprazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link].

  • Guerin, B., et al. (2020). Repurposing of the anthelmintic drug mebendazole as a potent anti-cancer agent. ecancermedicalscience, 14, 1007.
  • Shalaby, K., & Gomaa, A. (2022). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. Journal of Parasitic Diseases, 46(2), 273-280.
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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Castro, N., et al. (2016). Albendazole as a promising molecule for tumor control. Pharmacological research, 107, 263-272.
  • M. K., Patel, et al. (2014). Cytotoxic Effect of Albendazole on the Breast Cancer and Melanoma Cell Lines. International Journal of Cancer Management, 7(4).
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  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Pourgholami, M. H., et al. (2001). In vitro and in vivo suppression of growth of hepatocellular carcinoma cells by albendazole. Cancer letters, 165(1), 43-49.
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  • Wang, X., et al. (2018). Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent. Letters in Drug Design & Discovery, 15(11), 1166-1175.
  • Nannapaneni, D. T., et al. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of young pharmacists, 2(3), 273-279.
  • El-Nagger, M. M., et al. (2009). Novel potential anticancer agents derived from benzimidazole. European journal of medicinal chemistry, 44(6), 2643-2649.
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A Framework for De-risking Novel Kinase Inhibitors: Assessing the Off-Target Profile of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of specific and potent kinase inhibitors remains a cornerstone of targeted therapy. The benzimidazole scaffold is a privileged structure in this domain, forming the core of numerous approved and investigational drugs. This guide focuses on a novel benzimidazole-containing compound, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, for which the biological target and activity are not yet publicly characterized.

Given its structural similarities to known kinase inhibitors, we will use this compound as a case study to present a comprehensive, multi-tiered strategy for assessing off-target effects. For illustrative purposes, we will hypothesize that its primary target is the receptor tyrosine kinase MERTK, a member of the TYRO3, AXL, MERTK (TAM) family that is implicated in cancer progression and immune evasion.[1][2] This allows us to draw direct comparisons with established MERTK inhibitors and provide a robust framework for researchers and drug development professionals.

Part 1: Initial Target Engagement and Kinome-Wide Selectivity

The foundational step in characterizing any new inhibitor is to confirm its interaction with the intended target and to understand its selectivity across the broader kinome. An inhibitor that potently modulates its intended target while minimizing engagement with other kinases is crucial for reducing the risk of unforeseen toxicities.

Experimental Protocol 1: Primary Target Potency Determination

Objective: To quantify the inhibitory activity of this compound against the hypothetical primary target, MERTK.

Methodology: In Vitro Kinase Assay

  • Reagents: Recombinant human MERTK kinase, ATP, appropriate substrate peptide (e.g., a poly-Glu-Tyr polymer), and the test compound.

  • Procedure: A radiometric or fluorescence-based assay is performed. The kinase, substrate, and varying concentrations of the test compound are incubated in the presence of ATP.

  • Data Analysis: The amount of phosphorylated substrate is quantified. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Rationale: This experiment provides the fundamental measure of the compound's potency against its primary target. A low nanomolar IC50 is often a desirable starting point for a lead compound.

Experimental Protocol 2: Kinome-Wide Selectivity Screening

Objective: To assess the selectivity of the compound across a large panel of human kinases.

Methodology: Large-Panel Kinase Screen (e.g., KINOMEscan™ or similar platforms)

  • Procedure: The test compound is incubated at a fixed concentration (typically 1 µM) with a diverse panel of recombinant human kinases (e.g., >400 kinases).

  • Data Analysis: The percentage of inhibition for each kinase is determined. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50% or >75%). The results are often visualized as a "kinetree" diagram to show the distribution of inhibited kinases across the kinome.

Rationale: This broad screen is the most effective way to identify potential off-targets early in the development process. For a MERTK inhibitor, it is particularly important to assess activity against other TAM family members (AXL, TYRO3) and other kinases known to be inhibited by similar scaffolds, such as FLT3.[3][4]

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation Compound Compound Primary_Target_Assay Primary Target IC50 (e.g., MERTK) Compound->Primary_Target_Assay Kinome_Scan Broad Kinase Panel Screen (>400 Kinases) Compound->Kinome_Scan Selectivity_Analysis Selectivity Analysis (S-Score, Kinetree) Kinome_Scan->Selectivity_Analysis On_Target_Cell_Assay On-Target Cellular Assay (pMERTK Western Blot) Selectivity_Analysis->On_Target_Cell_Assay Off_Target_Cell_Assay Off-Target Cellular Assay (e.g., pFLT3 in relevant cell line) On_Target_Cell_Assay->Off_Target_Cell_Assay Phenotypic_Assay Functional Assays (Apoptosis, Proliferation) Off_Target_Cell_Assay->Phenotypic_Assay Decision Proceed to In Vivo? Phenotypic_Assay->Decision

Caption: Workflow for assessing kinase inhibitor off-target effects.

Part 2: Cellular Confirmation of On- and Off-Target Activity

Biochemical assays are essential, but they do not always translate directly to a cellular context. Therefore, it is critical to validate both on-target and potential off-target effects in relevant cell models.

MERTK Signaling Pathway

MERTK activation, typically by its ligand Gas6, leads to the phosphorylation of downstream effectors that regulate cell survival, proliferation, and immune suppression.[3][5] Key pathways include PI3K/AKT and MAPK/ERK.[2] An effective on-target inhibitor should block these downstream signals.

MERTK_Pathway MERTK MERTK PI3K PI3K MERTK->PI3K ERK ERK MERTK->ERK STAT6 STAT6 MERTK->STAT6 AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Immune_Suppression Immune_Suppression STAT6->Immune_Suppression Inhibitor This compound Inhibitor->MERTK

Caption: Simplified MERTK signaling pathway and point of inhibition.

Experimental Protocol 3: Cellular On-Target Engagement

Objective: To confirm that the test compound inhibits MERTK phosphorylation and downstream signaling in a cellular context.

Methodology: Western Blot Analysis

  • Cell Line: A cell line endogenously expressing MERTK (e.g., a melanoma or NSCLC cell line).[3][6]

  • Procedure: Cells are serum-starved and then treated with a range of concentrations of the test compound before stimulation with the MERTK ligand, Gas6.

  • Analysis: Cell lysates are analyzed by Western blot using antibodies against phosphorylated MERTK (pMERTK), total MERTK, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK.

  • Expected Outcome: A potent and specific inhibitor should reduce pMERTK, pAKT, and pERK levels in a dose-dependent manner without affecting the total protein levels.

Experimental Protocol 4: Cellular Off-Target Validation

Objective: To determine if a "hit" from the kinome screen represents a genuine off-target effect in cells.

Methodology: Target-Specific Cellular Assay

  • Rationale: If the kinome scan identified FLT3 as a potent off-target, for example, a cell line expressing FLT3 (e.g., a leukemia cell line like MOLM-13) would be selected.[4]

  • Procedure: Similar to the on-target assay, these cells would be treated with the test compound, and the phosphorylation status of FLT3 and its specific downstream effectors would be measured.

  • Interpretation: Inhibition of FLT3 phosphorylation in these cells at concentrations similar to those that inhibit MERTK would confirm it as a significant off-target.

Part 3: Comparative Analysis with Alternative Inhibitors

No inhibitor is perfectly specific. The goal is to find a compound with the best possible therapeutic window. Comparing a novel compound to existing alternatives provides crucial context for its potential advantages and liabilities.

Below is a comparative table summarizing the hypothetical profile of our test compound against known MERTK inhibitors, with data for the latter drawn from published studies.[3][4][6]

CompoundPrimary Target IC50 (MERTK)Key Off-Target IC50 (FLT3)Selectivity vs. AXLSelectivity vs. TYRO3Notes
This compound Hypothetical: 5 nMTo be determinedTo be determinedTo be determinedNovel compound requiring full characterization.
UNC2025 0.74 nM[4]0.8 nM[4]>20-fold[4]>20-fold[4]Potent dual MERTK/FLT3 inhibitor.[4]
UNC2250 1.7 nM[4]>100 nM (estimated)~160-fold[4]~60-fold[4]Highly selective for MERTK over other TAMs and FLT3.[4]
MRX-2843 1.3 nM[4]0.64 nM[4]HighHighDual MERTK/FLT3 inhibitor that has entered clinical trials.[7]
LDC1267 <5 nM[4]Not reported~6-fold~2-foldPan-TAM inhibitor with high potency against MERTK, AXL, and TYRO3.[4]

Interpretation of Comparative Data:

This table highlights the diverse selectivity profiles of different inhibitors. While UNC2025 and MRX-2843 are potent dual MERTK/FLT3 inhibitors, a compound like UNC2250 offers much higher selectivity for MERTK.[4] The ideal profile depends on the therapeutic context. In some cancers, dual inhibition may be beneficial, while in others, it could lead to off-target toxicities. Our hypothetical compound would be evaluated against these benchmarks to determine its unique therapeutic potential.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to assessing the off-target effects of a novel benzimidazole-based compound, using this compound as a model. By combining biochemical kinome-wide screening with targeted cellular validation and a thorough comparative analysis against existing alternatives, researchers can build a comprehensive selectivity profile. This data-driven process is essential for de-risking novel drug candidates, enabling informed decisions for progression into preclinical and clinical development, and ultimately improving the safety and efficacy of next-generation targeted therapies.

References

  • Zhang, W., et al. (2014). Inhibition of MERTK Promotes Suppression of Tumor Growth in BRAF Mutant and BRAF Wild-Type Melanoma. AACR Journals. Available at: [Link]

  • Davra, V., et al. (2023). Mertk: An emerging target in cancer biology and immuno-oncology. Frontiers in Oncology. Available at: [Link]

  • Wu, S. G., et al. (2018). MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • Schlegel, J., et al. (2021). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers. Available at: [Link]

  • Cummings, C. T., et al. (2015). Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status. Molecular Cancer Therapeutics. Available at: [Link]

  • Zhang, W., et al. (2014). Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status. AACR Journals. Available at: [Link]

  • Keating, A. K., et al. (2020). MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. Cancers. Available at: [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-understood approach to waste management. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted in compliance with the highest standards of scientific integrity and regulatory requirements.

Hazard Assessment and Characterization

Based on GHS (Globally Harmonized System) classifications for similar compounds, this substance should be handled as a hazardous material.[1][2][3][4] The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescriptionPrecautionary Action
Acute Toxicity, Oral H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Skin Irritation H315Causes skin irritation.Wear protective gloves and clothing. Avoid contact with skin.[2][4][5]
Eye Irritation H319Causes serious eye irritation.Wear eye and face protection, such as safety goggles and a face shield.[2][4][5]
Respiratory Irritation H335May cause respiratory irritation.Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes.[2][4][5]

Incompatibility: Avoid contact with strong oxidizing agents, as this may lead to a vigorous and potentially hazardous reaction.[6][7] Store separately from incompatible materials.

Personal Protective Equipment (PPE) and Immediate Safety

Adherence to proper PPE protocols is the first line of defense against chemical exposure. All personnel handling this compound must wear the following:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: Must provide a complete seal around the eyes.

  • Lab coat: To protect against skin contact.

  • Closed-toe shoes: Standard laboratory practice.

All handling of the solid compound or its solutions, including weighing and waste collection, should be performed inside a certified chemical fume hood to minimize inhalation risk.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process from the point of generation to final collection. This ensures regulatory compliance and minimizes environmental impact.

Step 1: Waste Segregation and Collection

All materials contaminated with the compound are considered hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Rinsate from decontaminating glassware.

Collect all these waste streams into a dedicated, clearly labeled hazardous waste container.[1] This container must be made of a material chemically compatible with the compound and any solvents used (e.g., high-density polyethylene or glass).

Step 2: Waste Container Labeling

Proper labeling is a critical regulatory requirement mandated by the Environmental Protection Agency (EPA).[8] The label on your waste container must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[8]

  • The date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), which are designated locations for the short-term storage of hazardous waste.[6][8] The following rules must be strictly observed:

  • The waste container must be kept closed at all times, except when adding waste.[6]

  • Store the container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Ensure the SAA is equipped with secondary containment (e.g., a containment bin) to capture any potential leaks, especially for liquid waste.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 4: Decontamination of Empty Containers

Empty containers that once held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent, such as acetone or ethanol.[1]

  • Collect the first rinsate as hazardous waste in your designated waste container.[1][10] Subsequent rinses may also need to be collected, depending on institutional and local regulations.[1]

  • After thorough rinsing and air-drying, deface the original label to prevent reuse.[1] The container can then be disposed of according to your institution's guidelines for decontaminated labware.

Step 5: Arranging for Final Disposal

Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11]

  • Once the waste container is full, or within one year of the accumulation start date, arrange for a waste pickup.[6]

  • Never dispose of this chemical down the drain or in the regular trash.[1][6] This is a direct violation of environmental regulations and poses a significant risk to public health.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_0 At the Bench cluster_1 In the Laboratory (SAA) cluster_2 Final Disposal Path A Waste Generation (Solid, Liquid, Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Dedicated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Secondary Containment in designated SAA D->E F Keep Container Securely Closed E->F G Container Full or Approaching Time Limit? F->G G->F No H Contact EHS for Pickup G->H Yes I Transfer to Central Accumulation Area (CAA) by Trained Personnel H->I J Final Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[5] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

  • Clean the Area: Once the bulk material is collected, decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding our collective responsibility to protect ourselves, our colleagues, and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (CAS No. 262431-52-3). As a compound with significant physiological activity and considerable hazards, adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment. The information herein is synthesized from authoritative safety data sheets to provide a field-proven framework for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

Before handling this compound, a thorough understanding of its inherent risks is essential. This compound is not a benign substance; it is classified with multiple serious health hazards. The primary risks associated with this compound dictate the stringent control measures required.

According to its Safety Data Sheet (SDS), the compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Germ Cell Mutagenicity (Category 1B): This is a significant long-term risk. The substance is presumed to have the potential to induce heritable mutations in the germ cells of humans[1]. This necessitates minimizing exposure to as low as reasonably achievable.

  • Reproductive Toxicity (Category 1B): The compound is presumed to be a human reproductive toxicant, with the potential to damage fertility or the unborn child[1].

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact[1]. Repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute amounts can trigger a significant allergic response.

  • Aquatic Toxicity (Acute and Chronic, Category 1): The substance is very toxic to aquatic life, with long-lasting effects[1]. This classification demands strict procedures to prevent its release into the environment.

The signal word for this chemical is "Danger," reflecting the severity of these potential health effects[1].

Summary of GHS Hazard Information
Hazard ClassificationGHS CategoryHazard Statement
Germ Cell Mutagenicity1BH340: May cause genetic defects[1]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Acute Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects[1]
Chronic Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects[1]

Given these classifications, the primary routes of exposure to mitigate are inhalation of the powdered substance and direct skin or eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is directly dictated by the hazards identified. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as the foundation for our recommendations[1].

Core PPE Requirements
PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact, addressing the H317 (skin sensitization) hazard. Double-gloving provides an extra barrier against potential tears or micropores.
Eye/Face Protection Tightly fitting safety goggles and a face shieldProtects against splashes of solutions and airborne dust particles, preventing eye contact. A face shield offers an additional layer of protection for the entire face.
Body Protection A lab coat (fully buttoned) and chemically resistant apron or gownProtects skin and personal clothing from contamination. A chemically resistant apron is crucial when handling larger quantities or solutions.
Respiratory Protection NIOSH-approved N95 (or higher) respiratorRequired when handling the solid compound outside of a certified chemical fume hood or when dusts may be generated[1]. This directly addresses the risk of inhaling a mutagenic and reproductively toxic substance.

Operational Plan: Step-by-Step Handling Procedures

All handling of this substance must be performed with the explicit goal of minimizing exposure.

Engineering Controls

The primary engineering control is a certified chemical fume hood. All weighing and solution preparation activities involving the solid compound must be conducted within a fume hood to control airborne dust and vapors[1].

PPE Donning and Doffing Protocol

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

G cluster_donning PPE Donning Sequence step1 1. Lab Coat & Apron step2 2. Respirator (If required) Perform fit check step1->step2 step3 3. Safety Goggles & Face Shield step2->step3 step4 4. First Pair of Gloves step3->step4 step5 5. Second Pair of Gloves (Over cuffs of lab coat) step4->step5

Caption: Sequential process for correctly donning PPE.

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Apron & Lab Coat: Unfasten the lab coat and apron. Roll it downwards, containing the contaminated outer surface within the roll.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water[1].

Handling the Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, containers) and waste bags are inside the hood before starting.

  • Weighing: Perform all weighing operations on a draft shield balance inside the fume hood. Handle the powder gently to minimize dust generation.

  • Spill Management: In case of a spill, do not sweep the dry powder. Carefully cover the spill with a damp paper towel to avoid making the dust airborne. Collect the material and place it in a sealed container for hazardous waste disposal. Clean the affected area thoroughly[1].

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, preventing environmental release is a critical responsibility[1].

  • Chemical Waste: All solid waste, unused product, and solutions containing this compound must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container. Never dispose of this chemical down the drain[1].

  • Contaminated PPE: All disposable PPE (gloves, aprons, respirator cartridges) used while handling the compound must be considered contaminated. Place them in a designated, sealed hazardous waste bag or container for disposal according to your institution's environmental health and safety (EHS) guidelines.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

G cluster_waste Disposal Workflow Source Solid Chemical Waste Contaminated PPE Solutions & Rinsate Collect Collect in Labeled, Sealed Hazardous Waste Container Source->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Dispose Arrange Pickup by Institutional EHS Store->Dispose

Caption: Workflow for proper hazardous waste disposal.

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops[1].
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist[1].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician[1].

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Sigma-Aldrich, Safety Data Sheet for this compound. Source: (Note: A direct deep link may require a login; the general product page often leads to the SDS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.